Kallikrein 5-IN-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C23H22N6O |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
4-[(5-phenyl-1H-imidazol-2-yl)methylamino]-2-(pyridin-3-ylmethoxy)benzenecarboximidamide |
InChI |
InChI=1S/C23H22N6O/c24-23(25)19-9-8-18(11-21(19)30-15-16-5-4-10-26-12-16)27-14-22-28-13-20(29-22)17-6-2-1-3-7-17/h1-13,27H,14-15H2,(H3,24,25)(H,28,29) |
InChI Key |
ZDLCAMFQMDNCSU-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Kallikrein 5-IN-2: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kallikrein-related peptidase 5 (KLK5) is a serine protease that plays a pivotal role in epidermal homeostasis. Its dysregulation is implicated in various inflammatory skin disorders, including Netherton syndrome and atopic dermatitis, making it a compelling therapeutic target. Kallikrein 5-IN-2 has emerged as a selective inhibitor of KLK5, offering a potential therapeutic avenue for these conditions. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing the underlying signaling pathways, summarizing key quantitative data, and presenting relevant experimental methodologies.
Introduction to Kallikrein 5
Kallikrein 5 (KLK5), also known as stratum corneum tryptic enzyme (SCTE), is a key serine protease expressed in the epidermis.[1] It is a member of the human kallikrein family, a group of fifteen serine proteases with diverse physiological functions.[1]
Physiological Role
Under normal physiological conditions, KLK5 is instrumental in the process of skin desquamation (the shedding of the outermost layer of the skin).[1] It contributes to the degradation of corneodesmosomal proteins, which are responsible for cell-cell adhesion in the stratum corneum.[1] This enzymatic activity is tightly regulated to maintain skin barrier integrity. KLK5 is also involved in a proteolytic cascade, activating other kallikreins such as KLK7 and KLK14, further contributing to the desquamation process.[1]
Pathophysiological Involvement
Dysregulation of KLK5 activity, often due to a deficiency in its endogenous inhibitor LEKTI (lympho-epithelial Kazal-type-related inhibitor), leads to excessive proteolytic activity in the epidermis. This is a hallmark of Netherton syndrome, a severe genetic skin disorder.[2][3][4] The resulting compromised skin barrier and chronic inflammation also contribute to the pathogenesis of atopic dermatitis.[5]
This compound: A Selective Inhibitor
This compound is a selective inhibitor of KLK5.[6] Its inhibitory action on KLK5 is expected to normalize epidermal shedding and alleviate the associated inflammation and pruritus.[6]
Quantitative Inhibitory Activity
The primary reported measure of the potency of this compound is its pIC50 value.
| Compound | Target | pIC50 | IC50 (nM) |
| This compound | KLK5 | 7.1 | ~79.4 |
Note: The IC50 value is an approximation calculated from the pIC50 (IC50 = 10^(-pIC50) M). The precise Ki value for this compound is not publicly available. The Ki value can be estimated from the IC50 value using the Cheng-Prusoff equation, but this requires knowledge of the substrate concentration and the Michaelis constant (Km) of the enzymatic reaction.[7][8]
Mechanism of Action: The KLK5 Signaling Pathway and its Inhibition
The mechanism of action of this compound is centered on its direct inhibition of KLK5's enzymatic activity. This intervention disrupts the downstream signaling cascades initiated by aberrant KLK5 activity.
The KLK5-PAR2 Signaling Axis
A key pathway through which KLK5 exerts its pro-inflammatory effects is via the activation of Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor expressed on keratinocytes.[5][9]
-
KLK5 Cleavage of PAR2: Unregulated KLK5 cleaves the N-terminal domain of PAR2.
-
Tethered Ligand Activation: This cleavage unmasks a new N-terminus that acts as a "tethered ligand," binding to and activating the receptor.
-
Downstream Signaling: PAR2 activation initiates intracellular signaling cascades, most notably the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway.
-
Cytokine and Chemokine Expression: Activated NF-κB translocates to the nucleus and promotes the transcription of various pro-inflammatory and pro-allergic genes, including those for thymic stromal lymphopoietin (TSLP), interleukin-8 (IL-8), and tumor necrosis factor-alpha (TNF-α).[3][5]
By inhibiting KLK5, this compound prevents the initial cleavage and activation of PAR2, thereby suppressing the downstream inflammatory cascade.
Experimental Protocols
Detailed experimental protocols for the specific evaluation of this compound are not extensively published. However, the following are representative methodologies for assessing the activity of KLK5 inhibitors.
In Vitro KLK5 Enzymatic Assay (for IC50 Determination)
This assay quantifies the ability of an inhibitor to block the enzymatic activity of KLK5 on a fluorogenic substrate.
Workflow:
Methodology:
-
Reagents and Materials:
-
Recombinant human KLK5
-
This compound (or other test inhibitor) at various concentrations
-
Fluorogenic peptide substrate (e.g., Boc-VPR-AMC)
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
96-well microplate (black, for fluorescence)
-
Microplate reader with fluorescence detection capabilities
-
-
Procedure:
-
Add assay buffer to the wells of the microplate.
-
Add a fixed concentration of recombinant human KLK5 to each well (except for no-enzyme controls).
-
Add varying concentrations of this compound to the test wells. Add vehicle (e.g., DMSO) to control wells.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin kinetic reading of fluorescence intensity at appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 380/460 nm for AMC-based substrates) over a set time period.
-
The rate of increase in fluorescence is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based PAR2 Activation Assay
This assay assesses the ability of a KLK5 inhibitor to prevent KLK5-mediated activation of PAR2 in a cellular context, often by measuring downstream signaling events like calcium mobilization or reporter gene expression.
Methodology (Calcium Mobilization):
-
Cell Culture: Culture a cell line endogenously expressing PAR2 (e.g., keratinocytes) or a cell line engineered to overexpress PAR2.
-
Cell Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Inhibitor Treatment: Pre-incubate the cells with varying concentrations of this compound or vehicle control.
-
KLK5 Stimulation: Add a fixed concentration of active KLK5 to stimulate the cells.
-
Fluorescence Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence of the calcium-sensitive dye using a fluorescence plate reader or microscope.
-
Data Analysis: Quantify the peak fluorescence intensity or the area under the curve for each condition. Determine the inhibitory effect of this compound on KLK5-induced calcium signaling.
In Vivo Murine Model of Netherton Syndrome
Animal models are crucial for evaluating the therapeutic potential of KLK5 inhibitors in a physiological context. Transgenic mice overexpressing KLK5 in the epidermis (Tg-KLK5) recapitulate many of the features of Netherton syndrome.
Representative Protocol:
-
Animal Model: Utilize Tg-KLK5 mice, which exhibit skin barrier defects and inflammation.
-
Formulation: Prepare a topical formulation (e.g., cream or ointment) containing this compound at a specified concentration. A vehicle-only formulation serves as the control.
-
Treatment: Apply the topical formulation to a defined area of the mice's skin daily for a set period (e.g., 2-4 weeks).
-
Evaluation of Efficacy:
-
Transepidermal Water Loss (TEWL): Measure TEWL using a tewameter to assess skin barrier function. A decrease in TEWL indicates improvement.
-
Histological Analysis: Collect skin biopsies for histological examination (e.g., H&E staining) to assess epidermal thickness, inflammation, and stratum corneum detachment.
-
Immunohistochemistry/Immunofluorescence: Stain skin sections for markers of inflammation (e.g., CD4+, mast cells), proliferation (e.g., Ki67), and differentiation.
-
Gene Expression Analysis: Extract RNA from skin samples and perform quantitative real-time PCR (qRT-PCR) to measure the expression of pro-inflammatory cytokines (e.g., TSLP, IL-8, TNF-α).
-
Conclusion
This compound is a selective inhibitor of KLK5 that demonstrates therapeutic potential for inflammatory skin diseases driven by excessive KLK5 activity. Its primary mechanism of action involves the direct inhibition of KLK5, which in turn prevents the activation of the PAR2 signaling pathway and the subsequent downstream inflammatory cascade. Further preclinical and clinical evaluation of this compound and other KLK5 inhibitors will be crucial in determining their efficacy and safety profiles for the treatment of conditions such as Netherton syndrome and atopic dermatitis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. KLK5 and KLK7 Ablation Fully Rescues Lethality of Netherton Syndrome-Like Phenotype | PLOS Genetics [journals.plos.org]
- 4. KLK5 and KLK7 Ablation Fully Rescues Lethality of Netherton Syndrome-Like Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetmol.cn [targetmol.cn]
- 6. botdb.abcc.ncifcrf.gov [botdb.abcc.ncifcrf.gov]
- 7. youtube.com [youtube.com]
- 8. Activation of proteinase-activated receptor-2 by human kallikrein-related peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Transgenic kallikrein 5 mice reproduce major cutaneous and systemic hallmarks of Netherton syndrome - PMC [pmc.ncbi.nlm.nih.gov]
The Central Role of Kallikrein-Related Peptidase 5 (KLK5) in the Pathophysiology of Netherton Syndrome: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Netherton Syndrome (NS) is a severe, autosomal recessive genetic disorder characterized by a clinical triad (B1167595) of congenital ichthyosiform erythroderma (skin inflammation and scaling), a specific hair shaft defect known as trichorrhexis invaginata ("bamboo hair"), and severe atopic manifestations.[1][2] The syndrome is caused by loss-of-function mutations in the SPINK5 gene, which encodes the lympho-epithelial Kazal-type-related inhibitor (LEKTI), a multidomain serine protease inhibitor.[1][2][3][4] LEKTI is crucial for regulating the activity of several epidermal proteases. Its absence leads to uncontrolled proteolytic activity in the stratum corneum (SC), the outermost layer of the skin.
This guide provides an in-depth examination of the central role of Kallikrein-related peptidase 5 (KLK5), a serine protease, in driving the complex pathophysiology of Netherton Syndrome. Unopposed KLK5 activity is now understood to be the primary initiator of a cascade of events that dismantle the skin barrier, trigger profound inflammation, and promote allergic responses, making it a prime therapeutic target.
The Pathophysiological Cascade Driven by Unopposed KLK5 Activity
In healthy skin, LEKTI, expressed in the granular layer, inhibits KLK5 and other proteases, maintaining a delicate balance required for normal desquamation (the shedding of the outermost layer of skin).[3][5] In Netherton Syndrome, the absence of functional LEKTI results in hyperactivation of KLK5, which then acts as the master regulator of the disease's key pathological features.[1][6]
Initiation of a Proteolytic Cascade
Unopposed KLK5 activity initiates a downstream proteolytic cascade by activating other zymogens (inactive enzyme precursors).[7][8] KLK5 proteolytically activates other kallikreins, such as KLK7 and KLK14, and other proteases like elastase-2 (ELA2).[2][3][7][9][10] This amplification of protease activity overwhelms the epidermis, leading to widespread substrate degradation.
Disruption of Skin Barrier Integrity
The most immediate and severe consequence of the hyperactive proteolytic environment is the catastrophic failure of the epidermal barrier.
-
Degradation of Corneodesmosomes: KLK5 and its downstream targets, particularly KLK7 and KLK14, directly cleave critical structural proteins of the corneodesmosomes, the cellular junctions that hold corneocytes together in the stratum corneum.[7] Key substrates include desmoglein 1 (Dsg1) and desmocollin 1 (Dsc1).[3][7] This premature degradation leads to accelerated shedding, detachment of the stratum corneum, and the characteristic peeling skin seen in NS patients.[1][3][6]
-
Aberrant Profilaggrin Processing: The hyperactive proteases also lead to abnormal processing and degradation of profilaggrin, a key protein that is normally cleaved into filaggrin monomers.[3][7] Filaggrin is essential for the structural integrity of corneocytes and for maintaining skin hydration. Its dysregulation further compromises the barrier.[7]
Induction of Cutaneous Inflammation and Allergy
Beyond its structural role, KLK5 is a potent signaling molecule that directly drives the inflammatory and allergic phenotypes of NS. This occurs independently of the skin barrier defect itself.[1][4]
-
The KLK5-PAR2 Signaling Axis: KLK5 directly cleaves and activates Proteinase-Activated Receptor 2 (PAR2), a G-protein coupled receptor expressed on keratinocytes.[1][11] This activation triggers a cell-autonomous signaling cascade, primarily through the nuclear factor-κB (NF-κB) pathway.[1][10][12]
-
Downstream Inflammatory Mediators: Activation of the KLK5-PAR2-NF-κB axis leads to the overexpression and secretion of a host of pro-inflammatory and pro-allergic cytokines and chemokines from keratinocytes. A key mediator is Thymic Stromal Lymphopoietin (TSLP), a master regulator of Th2-type inflammation, which is strongly linked to atopic dermatitis and asthma.[1][4][11] Other induced molecules include TNF-α, IL-8, and ICAM-1, which collectively create a potent pro-inflammatory microenvironment that recruits immune cells like eosinophils and mast cells, perpetuating the inflammatory cycle.[1][10]
Quantitative Data from Experimental Models
Animal models have been indispensable for dissecting the specific contributions of KLK5 to NS pathophysiology. The Spink5-/- mouse recapitulates the severe NS phenotype but dies within hours of birth.[3] The generation of double-knockout (Spink5-/-Klk5-/-) mice has provided definitive in vivo evidence for the central role of KLK5.
Table 1: Phenotypic Comparison of Netherton Syndrome Mouse Models
| Feature | Wild-Type (WT) | Spink5-/- | Spink5-/-Klk5-/- | Tg-KLK5 (KLK5 Overexpression) |
|---|---|---|---|---|
| Viability | Normal | Neonatal lethal (<10 hrs)[6] | Viable, Rescues lethality[2][3] | Viable[9][10] |
| Skin Appearance | Normal | Severe peeling, exfoliative erythroderma[3] | Normal skin, no peeling[3] | Scaling, exfoliative erythroderma[9][10] |
| Stratum Corneum | Intact | Detached[3] | Intact, restored structure[3] | Detached[9][10] |
| Inflammation | None | Severe cutaneous inflammation[3] | Absent[2][3] | Severe cutaneous inflammation[9][10] |
Table 2: Epidermal Protease Activity in Mouse Models
| Protease Activity | Wild-Type (WT) | Spink5-/- | Spink5-/-Klk5-/- |
|---|---|---|---|
| Caseinolytic (General) | Baseline | Highly Increased[3] | Drastically Reduced (near WT levels)[3] |
| Elastinolytic (ELA2) | Baseline | Highly Increased[3] | Drastically Reduced (near WT levels)[3] |
| KLK7-like | Baseline | Increased[3] | Reduced[3] |
| KLK14-like | Baseline | Increased[3] | Reduced[3] |
Activity measured by in situ zymography and specific colorimetric substrates.
Table 3: Relative mRNA Expression of Inflammatory Cytokines in Mouse Skin
| Cytokine | Spink5-/- (vs. WT) | Spink5-/-Klk5-/- (vs. WT) |
|---|---|---|
| Tslp | Significantly Increased[13] | Normalized[2][3][13] |
| Il-1β | Significantly Increased[13] | Normalized[2][3][13] |
| Tnf-α | Significantly Increased[13] | Normalized[13] |
| Il-17A | Significantly Increased[13] | Normalized[2][3][13] |
Data derived from RT-qPCR analyses on newborn mouse skin. "Normalized" indicates levels are not significantly different from Wild-Type.
Table 4: Skin Barrier Function Assessment in Newborn Mice
| Parameter | Wild-Type (WT) | Spink5-/- | Spink5-/-Klk5-/- |
|---|---|---|---|
| Transepidermal Water Loss (TEWL) | ~15-20 g/m²/h | > 80 g/m²/h | ~15-20 g/m²/h[13] |
| Toluidine Blue Dye Exclusion | Impermeable | Permeable (deep blue staining) | Impermeable[13] |
TEWL values are indicative and reflect the severe barrier defect and its rescue.
Key Experimental Protocols
The following methodologies are central to studying the role of KLK5 in Netherton Syndrome.
Generation of Spink5-/-Klk5-/- Double-Knockout Mice
This protocol is essential to demonstrate that the ablation of Klk5 can rescue the NS phenotype.
-
Generation of Single-Knockout Lines: Klk5-/- mice are generated using standard gene-targeting techniques, often by inserting a knockout cassette (e.g., containing a neomycin resistance gene flanked by LoxP sites) into a critical exon of the Klk5 gene.[3][14] Spink5+/- heterozygous mice are obtained from established lines.
-
Intercrossing: Klk5-/- mice are crossed with Spink5+/- mice to generate Klk5+/-Spink5+/- double heterozygotes.[3]
-
Generation of Double Knockouts: Double heterozygous mice are intercrossed. Pups are genotyped via PCR to identify the desired Spink5-/-Klk5-/- animals, along with other genotypes for comparison (WT, Spink5-/-, Klk5-/-).[3]
-
Phenotypic Analysis: Newborn pups are immediately analyzed for viability, skin appearance, and barrier function (TEWL, dye exclusion assay) before the expected lethality of Spink5-/- pups. Tissue is collected for histology, zymography, and molecular analysis.
In Situ Zymography
This technique visualizes the spatial distribution of protease activity directly on tissue sections.
-
Tissue Preparation: Freshly isolated mouse skin is embedded in optimal cutting temperature (OCT) compound and snap-frozen. 10-20 µm cryosections are prepared.
-
Substrate Incubation: Sections are incubated with a fluorescence-quenched substrate. For general proteolytic activity, BODIPY FL casein is used. For specific activities, substrates like BODIPY FL elastin (B1584352) (for elastase-like activity) are used.[9] The substrate is diluted in a reaction buffer (e.g., PBS or Tris-HCl).
-
Incubation: Incubation is carried out in a humidified chamber at 37°C for several hours to overnight. In areas with protease activity, the substrate is cleaved, releasing the fluorophore from its quencher and producing a fluorescent signal.
-
Imaging: Sections are washed, mounted, and visualized using a confocal or fluorescence microscope. Fluorescence intensity correlates with the level of protease activity.[9]
Protease Activity Assays
These assays quantify the activity of specific proteases in skin protein extracts.
-
Protein Extraction: Epidermal extracts are prepared from skin samples by homogenization in a suitable lysis buffer. Protein concentration is determined (e.g., by BCA assay).
-
Substrate Reaction: A known amount of protein extract is incubated with a specific chromogenic or fluorogenic peptide substrate in a microplate well. Substrates are designed to be preferentially cleaved by a target protease (e.g., substrates for KLK7 or KLK14).[3]
-
Measurement: The plate is incubated at 37°C. The cleavage of the substrate releases a chromophore or fluorophore, and the change in absorbance or fluorescence is measured over time using a microplate reader.
-
Quantification: The rate of substrate cleavage is calculated and normalized to the total protein concentration to determine the specific activity.
Skin Barrier Function Assessment
-
Transepidermal Water Loss (TEWL): A handheld probe (e.g., Tewameter) is placed on the skin surface. It measures the rate of water vapor evaporation from the skin, providing a quantitative measure of barrier integrity. Higher TEWL values indicate a more compromised barrier.[13]
-
Toluidine Blue Dye Exclusion Assay: Newborn mice are briefly submerged in a toluidine blue solution. Intact skin is impermeable to the dye. In mice with a barrier defect, the dye penetrates the stratum corneum and stains the underlying tissue blue, providing a clear visual readout of the defect.[13]
Therapeutic Implications and Future Directions
The definitive evidence positioning KLK5 as the apical activator of NS pathology makes it an outstanding therapeutic target.[3][15] The success of Klk5 knockout in rescuing the NS mouse phenotype provides a strong rationale for the development of KLK5-specific inhibitors.[2][3][15]
Strategies for targeting KLK5 include:
-
Small Molecule Inhibitors: Development of potent and selective small molecule drugs that can be delivered topically to inhibit KLK5 activity directly in the epidermis.[16][17]
-
Antibody-based Therapeutics: Monoclonal antibodies that specifically bind to and neutralize KLK5 and/or KLK7 activity are also under investigation.[18]
-
Combination Therapies: While KLK5 inhibition is critical, the downstream inflammation may become self-sustaining. Studies in mice suggest that a combination of anti-KLK5 and anti-TNF-α therapy provides a more complete and long-term rescue, addressing both the barrier defect and the entrenched inflammation.[16][19]
Conclusion
Kallikrein-related peptidase 5 is not merely a component of Netherton Syndrome pathophysiology; it is the critical initiator. Through its dual action of degrading structural proteins and activating potent pro-inflammatory signaling pathways, unopposed KLK5 activity is directly responsible for the severe skin barrier defects and chronic atopic inflammation that define this devastating disease. The wealth of genetic and preclinical data from animal models has unequivocally validated KLK5 as a primary therapeutic target, paving the way for the development of novel, targeted therapies aimed at restoring balance to the epidermal proteolytic network and offering hope to patients with Netherton Syndrome.
References
- 1. rupress.org [rupress.org]
- 2. KLK5 Inactivation Reverses Cutaneous Hallmarks of Netherton Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. KLK5 Inactivation Reverses Cutaneous Hallmarks of Netherton Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kallikrein 5 induces atopic dermatitis-like lesions through PAR2-mediated thymic stromal lymphopoietin expression in Netherton syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | A novel mutation in SPINK5 gene underlies a case of atypical Netherton syndrome [frontiersin.org]
- 6. firstskinfoundation.org [firstskinfoundation.org]
- 7. KLK5 and KLK7 Ablation Fully Rescues Lethality of Netherton Syndrome-Like Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Transgenic kallikrein 5 mice reproduce major cutaneous and systemic hallmarks of Netherton syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rupress.org [rupress.org]
- 11. rupress.org [rupress.org]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. KLK5 Inactivation Reverses Cutaneous Hallmarks of Netherton Syndrome | PLOS Genetics [journals.plos.org]
- 14. KLK5 and KLK7 Ablation Fully Rescues Lethality of Netherton Syndrome-Like Phenotype | PLOS Genetics [journals.plos.org]
- 15. KLK5 Inactivation Reverses Cutaneous Hallmarks of Netherton Syndrome | PLOS Genetics [journals.plos.org]
- 16. Cocktails of KLK5 Protease Inhibitors and Anti-TNFα Therapeutics: an Effective Treatment for Netherton Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Dual antibody inhibition of KLK5 and KLK7 for Netherton syndrome and atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cocktails of KLK5 Protease Inhibitors and Anti-TNFα Therapeutics: an Effective Treatment for Netherton Syndrome - ProQuest [proquest.com]
Kallikrein 5-IN-2: A Technical Guide for Atopic Dermatitis Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Kallikrein 5 in Atopic Dermatitis
Atopic dermatitis (AD) is a chronic inflammatory skin condition characterized by impaired skin barrier function and a dominant T-helper 2 (Th2) immune response. A key player in the pathogenesis of AD is Kallikrein-related peptidase 5 (KLK5), a serine protease found in the stratum corneum. In healthy skin, KLK5 activity is tightly regulated and essential for the proper shedding of dead skin cells (desquamation). However, in atopic dermatitis, the activity of KLK5 is often dysregulated and elevated.[1][2] This hyperactivity of KLK5 contributes to the breakdown of the skin barrier by excessively degrading desmosomal proteins, which are crucial for cell-cell adhesion in the epidermis.[2]
The compromised skin barrier in AD allows for increased penetration of allergens and microbes, leading to an inflammatory cascade. Uncontrolled KLK5 activity directly triggers this inflammation by activating Protease-Activated Receptor 2 (PAR2) on keratinocytes.[1] This activation initiates a signaling pathway that results in the production of pro-inflammatory and pro-allergic cytokines, including Thymic Stromal Lymphopoietin (TSLP), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α).[1] TSLP is a critical cytokine that drives the Th2 immune response characteristic of atopic dermatitis.[1] This guide provides a comprehensive overview of Kallikrein 5-IN-2, a selective inhibitor of KLK5, and its application in research models of atopic dermatitis.
This compound: A Selective Inhibitor for Research
This compound is a potent and selective small molecule inhibitor of KLK5, making it a valuable tool for investigating the role of KLK5 in atopic dermatitis and for the preclinical evaluation of potential therapeutic strategies targeting this enzyme.[3]
Inhibitory Activity
The inhibitory potency of this compound against KLK5 is a key parameter for its use in research.
| Compound | Target | pIC50 | IC50 (nM) |
| This compound | KLK5 | 7.1 | ~79.4 |
| Table 1: In vitro inhibitory activity of this compound against human Kallikrein 5.[3] |
Physicochemical Properties
Understanding the solubility and stability of this compound is crucial for designing and executing experiments.
| Property | Value |
| Phototoxicity (100 µg/mL) | Non-phototoxic |
| Irritancy | Non-irritant |
| Stability (pH 4-8) | Stable under non-oxidative conditions |
| Table 2: Physicochemical properties of this compound.[3] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway involving KLK5 in atopic dermatitis and a general workflow for evaluating KLK5 inhibitors in a mouse model of the disease.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound in atopic dermatitis research models.
In Vitro Experimental Protocols
This assay determines the in vitro potency of this compound.
Materials:
-
Recombinant human KLK5
-
Fluorogenic peptide substrate (e.g., Boc-VPR-AMC)
-
Assay Buffer (e.g., 50 mM Tris, 0.005% Brij-35, pH 8.0)
-
This compound
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in Assay Buffer to create a range of concentrations for IC50 determination.
-
In a 96-well plate, add a fixed concentration of recombinant human KLK5 to each well.
-
Add the different concentrations of this compound to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity over time using a plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 380 nm excitation and 460 nm emission for AMC).
-
Calculate the rate of substrate cleavage for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
This model assesses the effect of this compound on KLK5-induced inflammation in skin cells.
Materials:
-
Human keratinocytes (e.g., HaCaT or primary keratinocytes)
-
Keratinocyte growth medium
-
Recombinant human KLK5
-
This compound
-
Reagents for RNA extraction and quantitative PCR (qPCR)
-
ELISA kits for TSLP, IL-8, etc.
Procedure:
-
Culture human keratinocytes to confluence in appropriate culture vessels.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with recombinant human KLK5 to induce an inflammatory response.
-
Incubate the cells for a period sufficient to allow for cytokine production (e.g., 24 hours).
-
Collect the cell culture supernatant for cytokine analysis by ELISA.
-
Lyse the cells to extract RNA for gene expression analysis of inflammatory markers by qPCR.
-
Analyze the data to determine the effect of this compound on KLK5-induced cytokine production and gene expression.
In Vivo Experimental Protocol: MC903-Induced Atopic Dermatitis Mouse Model
This model evaluates the in vivo efficacy of topically applied this compound.
Materials:
-
BALB/c or C57BL/6 mice
-
MC903 (Calcipotriol)
-
This compound
-
Vehicle for topical application (e.g., ethanol (B145695) or a cream base)
-
Calipers for measuring ear thickness
-
Reagents for histological analysis (formalin, paraffin, H&E stain)
-
Reagents for cytokine analysis from skin tissue (e.g., ELISA or qPCR)
Procedure:
-
Acclimatize mice for at least one week before the start of the experiment.
-
On a daily basis for a set period (e.g., 14 days), topically apply a solution of MC903 to the ears of the mice to induce an atopic dermatitis-like phenotype.
-
Beginning on the same day as MC903 application or after the initial induction phase, topically apply either the vehicle or this compound in the vehicle to the ears of the mice. The application of the inhibitor can be done once or twice daily.
-
Measure ear thickness daily or every other day using calipers as an indicator of inflammation.
-
At the end of the treatment period, euthanize the mice and collect the ear tissue.
-
Fix a portion of the tissue in formalin for histological analysis to assess epidermal thickness and immune cell infiltration.
-
Homogenize the remaining tissue to extract protein or RNA for the analysis of inflammatory cytokines and chemokines.
-
Statistically analyze the data to compare the effects of this compound treatment with the vehicle control group.
Data Presentation and Interpretation
All quantitative data should be presented in a clear and organized manner to facilitate comparison between different experimental groups.
| Treatment Group | Ear Thickness (mm, Day 14) | Epidermal Thickness (µm) | TSLP mRNA (fold change) |
| Naive (No Treatment) | |||
| Vehicle + MC903 | |||
| This compound (Low Dose) + MC903 | |||
| This compound (High Dose) + MC903 | |||
| Table 3: Example of a structured data table for in vivo study results. |
Conclusion
This compound serves as a critical research tool for elucidating the role of KLK5 in the pathophysiology of atopic dermatitis. The experimental models and protocols detailed in this guide provide a robust framework for researchers to investigate the therapeutic potential of targeting KLK5. By utilizing these in vitro and in vivo models, scientists can effectively assess the efficacy of KLK5 inhibitors and advance the development of novel treatments for atopic dermatitis.
References
- 1. Kallikrein 5 induces atopic dermatitis–like lesions through PAR2-mediated thymic stromal lymphopoietin expression in Netherton syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Persistent kallikrein5 activation induces atopic dermatitis-like skin architecture independent of PAR2 activity. - UCL Discovery [discovery.ucl.ac.uk]
- 3. medchemexpress.com [medchemexpress.com]
The Discovery and Synthesis of Kallikrein 5-IN-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of Kallikrein 5-IN-2, a selective inhibitor of human kallikrein-related peptidase 5 (KLK5). This molecule, also identified as compound 21 in foundational literature, has emerged as a promising therapeutic candidate for Netherton syndrome, a severe genetic skin disorder.
Executive Summary
This compound is a potent and selective small molecule inhibitor of KLK5, a serine protease that plays a central role in skin desquamation and inflammation. In pathological conditions such as Netherton syndrome, where the endogenous KLK5 inhibitor LEKTI is deficient, uncontrolled KLK5 activity leads to excessive skin shedding, impaired barrier function, and a cascade of inflammatory responses. This compound was developed through a structure-guided drug design program to specifically target and inhibit KLK5, thereby normalizing skin shedding and mitigating associated inflammation and itching. This document details the available data on its biological activity, the general synthetic approach, and the key experimental methodologies used in its characterization.
Quantitative Data Summary
The following tables summarize the known quantitative data for this compound.
Table 1: In Vitro Biological Activity of this compound [1][2]
| Target | Parameter | Value | Notes |
| Kallikrein 5 (KLK5) | pIC50 | 7.1 | Selective inhibitor. |
Table 2: Physicochemical and Safety Data for this compound
| Parameter | Value/Result | Conditions |
| Phototoxicity | Non-phototoxic | 100 μg/mL in Balb/c 3T3 cells |
| Stability | Stable (t½ > 1000 hours) | pH 4-8, 40°C, non-oxidative conditions |
| Irritancy | Non-irritant | Data from foundational studies |
Experimental Protocols
While the specific, detailed, step-by-step synthesis and assay protocols from the primary research publication by Walker AL, et al. are not publicly available, this section outlines the general methodologies based on standard practices and related literature.
General Synthesis Approach
The synthesis of this compound, with the chemical name 4-((6-phenyl-1H-imidazol-2-yl)methyl)benzenecarboximidamide, likely follows a multi-step synthetic route common for substituted imidazole (B134444) derivatives.
Putative Synthetic Scheme:
-
Formation of the Imidazole Core: A common method for synthesizing 2,4-disubstituted imidazoles involves the condensation of a phenacyl bromide derivative with an amidine. In this case, a substituted phenacyl bromide would react with a suitable amidine to form the phenyl-imidazole core.
-
Introduction of the Benzenecarboximidamide Moiety: The imidazole core, bearing a reactive group, would then be coupled to a protected form of 4-(chloromethyl)benzenecarboximidamide or a similar precursor.
-
Deprotection: The final step would involve the deprotection of the imidamide group to yield the final product, this compound.
It is important to note that this is a generalized scheme, and the actual synthesis may involve different reagents, protecting groups, and reaction conditions.
KLK5 Inhibition Assay (General Protocol)
The potency of this compound was likely determined using a fluorometric assay that measures the enzymatic activity of recombinant human KLK5.
Principle: The assay measures the cleavage of a fluorogenic peptide substrate, such as Boc-Val-Pro-Arg-7-amino-4-methylcoumarin (Boc-VPR-AMC), by KLK5. Upon cleavage, the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) is released, and its fluorescence can be quantified. The inhibitory effect of this compound is determined by measuring the reduction in fluorescence in its presence.
General Procedure:
-
Recombinant human KLK5 is pre-incubated with varying concentrations of this compound in a suitable buffer (e.g., Tris-HCl with Ca2+ and NaCl).
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate (Boc-VPR-AMC).
-
The reaction is incubated at a controlled temperature (e.g., 37°C).
-
The fluorescence of the liberated AMC is measured at regular intervals using a microplate reader with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
The rate of reaction is calculated from the linear phase of the fluorescence curve.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Mandatory Visualizations
KLK5 Signaling Pathway in Skin Inflammation
In Netherton syndrome, the absence of the inhibitor LEKTI leads to uncontrolled KLK5 activity. This triggers a signaling cascade, primarily through the activation of Protease-Activated Receptor 2 (PAR2), culminating in the expression of pro-inflammatory and pro-allergic mediators.
Caption: KLK5-PAR2 signaling cascade in Netherton syndrome.
Drug Discovery Workflow for this compound
The development of this compound followed a structure-guided drug design approach, which is a rational methodology for discovering and optimizing new drug candidates.
Caption: Structure-guided drug discovery workflow for this compound.
References
Kallikrein 5-IN-2: A Technical Guide to its Chemical Properties, Structure, and Inhibitory Mechanism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kallikrein 5-IN-2 is a potent and selective small-molecule inhibitor of human Kallikrein-related peptidase 5 (KLK5), a serine protease implicated in various skin diseases, most notably Netherton syndrome. This document provides a comprehensive overview of the chemical properties, structure, and biological activity of this compound. It includes detailed tables of its physicochemical and inhibitory characteristics, a description of the experimental protocols for its characterization, and a visualization of the key signaling pathway it modulates. This guide is intended to serve as a valuable resource for researchers and drug development professionals working on novel therapeutics targeting KLK5.
Chemical Properties and Structure
This compound, also referred to as compound 21 in initial discovery literature, was identified through structure-guided drug design as a promising candidate for the topical treatment of Netherton syndrome.[1] Its chemical and physical properties are summarized in the tables below.
Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | 4-((2-(phenyl)-1H-imidazol-5-yl)methoxy)-3-((pyridin-4-ylmethoxy)methyl)benzenecarboximidamide | Inferred from SMILES |
| Molecular Formula | C23H22N6O | [2] |
| Molecular Weight | 398.46 g/mol | [2] |
| CAS Number | 2361160-57-6 | [2] |
| Appearance | Off-white to light yellow solid | [2] |
| SMILES | N=C(C1=CC=C(NCC2=NC=C(C3=CC=CC=C3)N2)C=C1OCC4=CC=CN=C4)N | [2][3] |
Solubility and Stability
| Parameter | Condition | Value | Source |
| Solubility | Water and Britton-Robinson buffer (pH 4) | ~1 mg/mL | [2] |
| Britton-Robinson buffer (pH 6 and pH 8) | Lower solubility | [2] | |
| DMSO | ≥ 25 mg/mL (62.74 mM) | [2] | |
| Stability | 40°C, pH 4-8 (non-oxidative conditions) | Half-life > 1000 hours | [2] |
Biological Activity and Mechanism of Action
This compound is a selective inhibitor of KLK5, a trypsin-like serine protease that plays a crucial role in skin desquamation and inflammation.[1] In pathological conditions such as Netherton syndrome, the absence of the endogenous inhibitor LEKTI leads to uncontrolled KLK5 activity.[4][5] This hyperactivity triggers a signaling cascade that results in the clinical manifestations of the disease.
Inhibitory Potency
| Parameter | Value | Source |
| pIC50 for KLK5 | 7.1 | [2] |
Signaling Pathway in Netherton Syndrome
Unregulated KLK5 activity in the epidermis leads to the cleavage and activation of Protease-Activated Receptor 2 (PAR2) on keratinocytes.[4][6] This initiates a downstream signaling cascade through the NF-κB pathway, resulting in the overexpression of pro-inflammatory and pro-allergic cytokines and chemokines, including Thymic Stromal Lymphopoietin (TSLP), Intercellular Adhesion Molecule 1 (ICAM1), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α).[4][5][6] This cascade contributes to the characteristic skin inflammation, barrier defects, and atopic manifestations seen in Netherton syndrome. This compound acts by directly inhibiting KLK5, thereby preventing the activation of this detrimental signaling pathway.
Experimental Protocols
The following sections describe the general methodologies that would be employed for the characterization of this compound, based on standard practices and information from the primary literature.
Determination of Inhibitory Potency (pIC50)
The inhibitory activity of this compound against KLK5 is typically determined using an in vitro enzymatic assay.
Principle: The assay measures the ability of the inhibitor to reduce the enzymatic activity of recombinant human KLK5 on a fluorogenic substrate. The half-maximal inhibitory concentration (IC50) is then calculated and expressed as the negative logarithm (pIC50).
Materials:
-
Recombinant human KLK5 enzyme
-
Fluorogenic substrate for KLK5 (e.g., Boc-VPR-AMC)
-
Assay buffer (e.g., Tris-HCl with CaCl2 and BSA)
-
This compound (dissolved in DMSO)
-
384-well assay plates
-
Fluorescence plate reader
Procedure:
-
A serial dilution of this compound is prepared in DMSO and then diluted in assay buffer.
-
Recombinant human KLK5 enzyme is diluted to the appropriate concentration in assay buffer.
-
In the assay plate, the inhibitor dilutions are mixed with the KLK5 enzyme solution and incubated for a pre-determined time at room temperature to allow for inhibitor binding.
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
The fluorescence intensity is measured over time using a plate reader (Excitation/Emission wavelengths appropriate for the fluorophore, e.g., 380/460 nm for AMC).
-
The rate of substrate cleavage is calculated from the linear portion of the fluorescence versus time plot.
-
The percent inhibition for each inhibitor concentration is calculated relative to a control with no inhibitor (DMSO only).
-
The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation. The pIC50 is then calculated as -log(IC50).
Cell Viability and Phototoxicity Assays
Cell Viability Assay: To assess for general cytotoxicity, a standard cell viability assay, such as the MTT or MTS assay, is performed.
-
Cell Line: Balb/c 3T3 fibroblasts are a common choice.
-
Procedure: Cells are seeded in 96-well plates and allowed to adhere. They are then treated with various concentrations of this compound for a specified period (e.g., 24-72 hours). A viability reagent is added, and the absorbance is measured to determine the percentage of viable cells relative to a vehicle control.
Phototoxicity Assay: This assay determines if the compound becomes toxic upon exposure to light.
-
Cell Line: Balb/c 3T3 fibroblasts.
-
Procedure: Cells are incubated with the compound for a short period (e.g., 1 hour).[2] One set of plates is then exposed to a controlled dose of UVA and visible light, while a duplicate set is kept in the dark. Cell viability is assessed after a post-incubation period. A significant difference in viability between the irradiated and non-irradiated plates indicates phototoxicity. This compound was found to be non-phototoxic at a concentration of 100 µg/mL.[2]
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of KLK5 with favorable physicochemical properties for potential topical application. Its mechanism of action directly targets the upstream driver of the inflammatory and barrier-disrupting signaling cascade in Netherton syndrome. The data presented in this technical guide provide a solid foundation for further preclinical and clinical development of this compound and related molecules for the treatment of KLK5-mediated skin disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Kallikrein 5 induces atopic dermatitis-like lesions through PAR2-mediated thymic stromal lymphopoietin expression in Netherton syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. KLK5 Inactivation Reverses Cutaneous Hallmarks of Netherton Syndrome | PLOS Genetics [journals.plos.org]
- 6. rupress.org [rupress.org]
Preclinical Profile of Kallikrein 5-IN-2: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Kallikrein-related peptidase 5 (KLK5) is a serine protease that plays a critical role in epidermal homeostasis. Its dysregulation is a key driver in the pathophysiology of Netherton syndrome (NS), a severe genetic skin disorder characterized by excessive desquamation, inflammation, and a compromised skin barrier.[1][2] Inhibition of KLK5 has emerged as a promising therapeutic strategy to normalize skin shedding and alleviate the associated inflammatory symptoms.[1] This technical guide provides a comprehensive overview of the preclinical data available for Kallikrein 5-IN-2, a selective, small-molecule inhibitor of KLK5 designed for topical administration.
Introduction to this compound
This compound (also referred to as compound 21) is a selective inhibitor of Kallikrein 5.[3] It was developed through a structure-guided drug design program aimed at producing a potent, selective, and topically applicable therapeutic for Netherton syndrome. The overarching goal of this therapeutic approach is to restore normal epidermal shedding and mitigate the inflammation and pruritus associated with the disease.[3]
Mechanism of Action
The primary mechanism of action of this compound is the direct inhibition of KLK5 enzymatic activity. In Netherton syndrome, a deficiency in the endogenous inhibitor LEKTI leads to unchecked KLK5 activity.[1] This results in the excessive breakdown of desmosomal proteins, leading to a defective skin barrier and the characteristic peeling skin.[1] Furthermore, KLK5 is involved in a proteolytic cascade that activates other proteases and initiates inflammatory signaling pathways.[1] By selectively inhibiting KLK5, this compound aims to interrupt these pathological processes at their origin, thereby restoring the integrity of the stratum corneum and reducing inflammation.
In Vitro Profile of this compound
A summary of the key in vitro parameters for this compound is presented below.
| Parameter | Value | Reference |
| Target | Kallikrein 5 (KLK5) | [3] |
| Potency (pIC50) | 7.1 | [3] |
| Solubility | Good solubility in water and Britton-Robinson buffer at pH 4 (approx. 1 mg/mL). Lower solubility at pH 6 and pH 8. | [3] |
| Stability | Good stability at 40°C across a pH range of 4-8, with a half-life of over 1000 hours under non-oxidative conditions. | [3] |
| Phototoxicity | Non-phototoxic in the Balb/c 3T3 cell line at 100 µg/mL. | [3] |
| Irritation | Non-irritant. | [4] |
Preclinical Models and Efficacy Assessment
While specific in vivo efficacy data for this compound are not publicly available, this section outlines the standard preclinical models and experimental workflows used to evaluate KLK5 inhibitors for Netherton syndrome.
Animal Models
Two primary mouse models are utilized to recapitulate the phenotype of Netherton syndrome:
-
Spink5 Knockout (Spink5-/-) Mice: These mice lack the gene encoding the LEKTI inhibitor, mirroring the genetic basis of Netherton syndrome. They exhibit severe skin barrier defects and neonatal lethality.
-
Transgenic KLK5 (Tg-KLK5) Mice: These mice overexpress human KLK5 in the epidermis, leading to a phenotype that closely resembles Netherton syndrome, including skin peeling, inflammation, and a compromised skin barrier.
Efficacy Endpoints
The therapeutic efficacy of KLK5 inhibitors in these models is typically assessed by measuring:
-
Transepidermal Water Loss (TEWL): A non-invasive measurement of skin barrier function. A reduction in TEWL indicates an improvement in barrier integrity.
-
Histological Analysis: Examination of skin biopsies to assess epidermal structure, inflammation, and desmosome integrity.
-
Proinflammatory Cytokine Expression: Measurement of key inflammatory markers in the skin to quantify the anti-inflammatory effects of the inhibitor.
Signaling Pathways and Experimental Workflows
Kallikrein 5 Signaling Pathway in Netherton Syndrome
Caption: Pathophysiological cascade in Netherton Syndrome and the point of intervention for this compound.
Preclinical Evaluation Workflow for a Topical KLK5 Inhibitor
Caption: A generalized workflow for the preclinical development of a topical KLK5 inhibitor.
Experimental Protocols
KLK5 Inhibition Assay (General Protocol)
This protocol describes a typical fluorescence-based assay to determine the inhibitory potency of a compound against KLK5.
-
Materials: Recombinant human KLK5, fluorogenic peptide substrate (e.g., Boc-VPR-AMC), assay buffer (e.g., Tris-HCl with CaCl2 and BSA), test compound (this compound), and a microplate reader.
-
Procedure: a. Prepare a serial dilution of this compound in the assay buffer. b. In a 96-well plate, add the KLK5 enzyme to each well, followed by the diluted test compound. c. Incubate the enzyme and inhibitor for a predefined period (e.g., 15 minutes) at room temperature. d. Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells. e. Monitor the increase in fluorescence over time using a microplate reader (Excitation/Emission wavelengths appropriate for the fluorophore). f. Calculate the rate of reaction for each inhibitor concentration.
-
Data Analysis: Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value. The pIC50 is the negative logarithm of the IC50.
In Vitro Phototoxicity Assay (General Protocol)
This protocol outlines a common method for assessing the phototoxic potential of a topical compound.
-
Cell Line: Balb/c 3T3 fibroblasts are commonly used.
-
Procedure: a. Seed the cells in a 96-well plate and allow them to attach overnight. b. Treat the cells with various concentrations of this compound for a short period (e.g., 1 hour). c. Expose one set of plates to a non-toxic dose of UVA radiation, while keeping a duplicate set in the dark. d. After irradiation, wash the cells and incubate them in a fresh medium for 24 hours. e. Assess cell viability using a suitable method, such as the neutral red uptake assay.
-
Data Analysis: Compare the viability of irradiated cells to the non-irradiated cells at each compound concentration. A significant decrease in viability in the irradiated group indicates phototoxicity.
Skin Irritation Assessment in Animal Models (General Protocol)
This protocol provides a general framework for evaluating the skin irritation potential of a topical formulation.
-
Animal Model: Rabbits or guinea pigs are typically used.
-
Procedure: a. Apply a defined amount of the test formulation (containing this compound) to a small area of shaved skin on the back of the animal. b. Leave the application site uncovered or cover it with a semi-occlusive dressing. c. Observe the application site for signs of erythema (redness) and edema (swelling) at specific time points (e.g., 24, 48, and 72 hours) after application. d. Score the severity of erythema and edema based on a standardized scoring system (e.g., Draize scale).
-
Data Analysis: Calculate the Primary Dermal Irritation Index (PDII) based on the scores. The PDII value is used to classify the irritation potential of the substance.
Conclusion
This compound is a promising selective inhibitor of KLK5 with a favorable in vitro profile for topical development. Its potency, stability, and lack of phototoxicity and irritation in initial screens make it a strong candidate for the treatment of Netherton syndrome. While specific in vivo efficacy data are not yet in the public domain, the established preclinical models and endpoints for KLK5 inhibitors provide a clear path for its further development. The continued investigation of this compound and similar molecules holds significant promise for patients suffering from this debilitating skin disorder.
References
- 1. researchgate.net [researchgate.net]
- 2. What are KLK5 inhibitors and how do they work? [synapse.patsnap.com]
- 3. New developments in the molecular treatment of ichthyosis: review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Silico Models for Skin Sensitization and Irritation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the KLK5 Proteolytic Cascade
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Kallikrein-related peptidase 5 (KLK5) proteolytic cascade, a critical pathway in skin homeostasis and various pathologies. It covers the core components of the cascade, quantitative data on its activity, detailed experimental protocols, and its role in disease, with a focus on providing actionable information for research and drug development.
Introduction to the KLK5 Proteolytic Cascade
Kallikrein-related peptidase 5 (KLK5) is a secreted, trypsin-like serine protease that plays a pivotal role in the physiological process of skin desquamation (shedding of the outermost layer of the skin).[1][2] It functions as a key upstream activator in a complex proteolytic cascade within the stratum corneum.[3][4] KLK5 is synthesized as an inactive zymogen, pro-KLK5, which is capable of auto-activation.[1] Once active, KLK5 initiates a cascade by activating other pro-KLKs, such as pro-KLK7 and pro-KLK14, thereby amplifying proteolytic activity.[1][3][5]
The primary function of this cascade is the controlled degradation of corneodesmosomal proteins, including desmoglein 1 (DSG1), desmocollin 1 (DSC1), and corneodesmosin (CDSN).[1] This process weakens cell-cell adhesion in the outermost layers of the skin, facilitating normal shedding.
The activity of the KLK5 cascade is tightly regulated by several factors, most notably the endogenous inhibitor Lympho-Epithelial Kazal-Type-related Inhibitor (LEKTI), encoded by the SPINK5 gene.[6][7][8] Dysregulation of this cascade, often due to mutations in SPINK5 or overexpression of KLK5, leads to excessive proteolytic activity. This hyperactivity is implicated in the pathogenesis of several skin diseases, including Netherton Syndrome (NS), atopic dermatitis (AD), and rosacea, making KLK5 a significant therapeutic target.[6][9][10][11]
Quantitative Data on KLK5 Activity and Inhibition
Understanding the kinetics of KLK5 and its interaction with inhibitors is crucial for developing targeted therapies. The following tables summarize key quantitative data from the literature.
Table 1: Kinetic Parameters of KLK5 with Various Substrates
| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| GRSR-peptide | - | - | - | [12] |
| YRSR-peptide | - | - | - | [12] |
| GRNR-peptide | - | - | - | [12] |
| MeO-Suc-RPY-pNA | - | - | - | [13] |
| Boc-V-P-R-AMC | - | - | - | [14] |
Note: Specific kinetic constants for peptide substrates are often determined in the context of specific studies and may vary based on experimental conditions. The sequences listed are identified as highly favored by KLK5.[12]
Table 2: Inhibition Constants (Ki) of Various Inhibitors for KLK5
| Inhibitor | Inhibitor Type | Ki (nM) | Reference |
| rLEKTI(1-6) | Recombinant LEKTI Fragment | 2.3 - 28.4 | [15] |
| rLEKTI(6-9') | Recombinant LEKTI Fragment | 6.1 - 221 | [15] |
| rLEKTI(9-12) | Recombinant LEKTI Fragment | 2.7 - 416 | [15] |
| rLEKTI(12-15) | Recombinant LEKTI Fragment | 21.8 | [15] |
| SFTI-1 variant | Engineered Peptide Inhibitor | 4.2 | [12] |
| Analogue 6 (SFTI-1 based) | Engineered Peptide Inhibitor | 20 (Kd) | [16] |
| Zinc (Zn2+) | Ion | ~12 (IC50) | [17] |
| Brazilin | Natural Polyphenol | 6400 | [18] |
Table 3: IC50 Values of Natural Triterpenoids against KLK5
| Compound | IC50 (µM) | Reference |
| Ursolic acid | 5.8 - 8.7 | [14] |
| Oleanolic acid | 6.4 | [14] |
| Pachymic acid | 5.9 | [14] |
| Tumulosic acid | 14.84 - 19.3 | [14] |
| Saikosaponin b1 | 14.4 | [14] |
Key Signaling Pathways Involving KLK5
KLK5 hyperactivity not only disrupts skin barrier integrity through desmosome degradation but also triggers inflammatory signaling pathways, primarily through the activation of Protease-Activated Receptor 2 (PAR2).[7][9][10]
The initiation of the proteolytic cascade begins with the auto-activation of pro-KLK5. Active KLK5 then propagates the signal by activating other kallikreins. A positive feedback loop exists where active KLK14 can further activate pro-KLK5.[3]
Unregulated KLK5 directly cleaves and activates PAR2 on keratinocytes.[7][10] This activation initiates a downstream signaling cascade involving the transcription factor NF-κB.[10][19] Activation of NF-κB leads to the overexpression of pro-inflammatory and pro-allergic mediators, including Thymic Stromal Lymphopoietin (TSLP), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α).[10][19][20] This inflammatory milieu contributes significantly to the phenotype of diseases like atopic dermatitis and Netherton Syndrome.[9][21]
Experimental Protocols
Accurate assessment of KLK5 activity and inhibition is fundamental for research and drug discovery.
This protocol describes a common method to measure the enzymatic activity of KLK5 in vitro.
Materials:
-
Recombinant human KLK5 (e.g., R&D Systems)
-
Fluorogenic Peptide Substrate: e.g., Boc-V-P-R-AMC (Boc-Val-Pro-Arg-7-amino-4-methylcoumarin)
-
Assay Buffer: 100 mM Sodium Phosphate, pH 8.0 (or as recommended by enzyme manufacturer)
-
Test Inhibitors (dissolved in DMSO or appropriate solvent)
-
Positive Control Inhibitor: Leupeptin hemisulfate
-
96-well black microtiter plates
-
Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Prepare Reagents: Dilute recombinant KLK5 and the fluorogenic substrate to desired working concentrations in Assay Buffer. Prepare serial dilutions of test inhibitors and the positive control.
-
Enzyme/Inhibitor Pre-incubation: To the wells of the 96-well plate, add 50 µL of Assay Buffer. Add 10 µL of the test inhibitor dilutions (or solvent control). Finally, add 20 µL of diluted KLK5 (e.g., final concentration ~8.1 nM).[14]
-
Incubate: Gently mix and incubate the plate at room temperature for 5-10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 20 µL of the fluorogenic substrate (e.g., final concentration 100 µM) to all wells to start the enzymatic reaction.[14]
-
Measure Fluorescence: Immediately begin measuring the fluorescence intensity (Relative Fluorescence Units, RFU) every 1-2 minutes for a period of 15-30 minutes using a fluorescence plate reader.
-
Data Analysis:
-
Calculate the rate of reaction (Vo) from the linear portion of the RFU vs. time plot for each well.
-
Determine the percent inhibition for each inhibitor concentration relative to the solvent control.
-
Plot percent inhibition versus inhibitor concentration and fit the data to a suitable model (e.g., log[inhibitor] vs. response) to calculate the IC50 value.[22]
-
The search for novel KLK5 inhibitors follows a multi-step process from initial screening to biological validation.
Conclusion and Future Directions
The KLK5 proteolytic cascade is a central regulator of skin barrier function and inflammation. Its dysregulation is a key driver in several debilitating skin diseases. The development of potent and selective KLK5 inhibitors represents a highly promising therapeutic strategy.[11] Future research should focus on designing inhibitors with improved selectivity over other KLKs to minimize off-target effects, and on developing novel formulations that ensure efficient delivery to the epidermal layers where the cascade is active. A deeper understanding of the complex interplay within the KLK activome in different disease contexts will further refine therapeutic targeting and lead to more effective treatments for patients.[23]
References
- 1. frontiersin.org [frontiersin.org]
- 2. Elimination of KLK5 inhibits early skin tumorigenesis by reducing epidermal proteolysis and reinforcing epidermal microstructure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Tissue Kallikrein Inhibitors Based on the Sunflower Trypsin Inhibitor Scaffold – A Potential Therapeutic Intervention for Skin Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Kallikrein 5 induces atopic dermatitis–like lesions through PAR2-mediated thymic stromal lymphopoietin expression in Netherton syndrome | Semantic Scholar [semanticscholar.org]
- 7. rupress.org [rupress.org]
- 8. rupress.org [rupress.org]
- 9. researchgate.net [researchgate.net]
- 10. Kallikrein 5 induces atopic dermatitis-like lesions through PAR2-mediated thymic stromal lymphopoietin expression in Netherton syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What are KLK5 inhibitors and how do they work? [synapse.patsnap.com]
- 12. Exploring the active site binding specificity of kallikrein-related peptidase 5 (KLK5) guides the design of new peptide substrates and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 14. mdpi.com [mdpi.com]
- 15. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 16. Tissue Kallikrein Inhibitors Based on the Sunflower Trypsin Inhibitor Scaffold – A Potential Therapeutic Intervention for Skin Diseases | PLOS One [journals.plos.org]
- 17. Natural and synthetic inhibitors of kallikrein-related peptidases (KLKs) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 19. Kallikrein 5 induces atopic dermatitis–like lesions through PAR2-mediated thymic stromal lymphopoietin expression in Netherton syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Protease-Activated Receptor 2 in inflammatory skin disease: current evidence and future perspectives [frontiersin.org]
- 21. firstskinfoundation.org [firstskinfoundation.org]
- 22. Frontiers | Activity assay based on the immobilized enzyme kallikrein and mass spectrometry [frontiersin.org]
- 23. pubs.acs.org [pubs.acs.org]
Kallikrein 5-IN-2 and its Role in Skin Barrier Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kallikrein 5 (KLK5) is a serine protease that plays a pivotal role in the regulation of skin barrier homeostasis. Its dysregulation is implicated in various inflammatory skin disorders characterized by impaired barrier function, such as atopic dermatitis and Netherton Syndrome. Consequently, the inhibition of KLK5 has emerged as a promising therapeutic strategy. This technical guide provides an in-depth overview of a selective KLK5 inhibitor, Kallikrein 5-IN-2, and other key inhibitors, detailing their mechanism of action, impact on skin barrier function, and the experimental methodologies used for their evaluation.
Introduction: Kallikrein 5 and Skin Barrier Function
The skin barrier, primarily localized in the stratum corneum, is essential for preventing water loss and protecting against external insults. The integrity of this barrier is maintained through a dynamic process of keratinocyte proliferation, differentiation, and desquamation. Kallikrein 5 (KLK5), a trypsin-like serine protease, is a key enzyme in the desquamation process.[1] It is involved in the degradation of corneodesmosomal proteins, which are responsible for cell-cell adhesion in the stratum corneum.[1]
Overactivity of KLK5, often due to a deficiency of its endogenous inhibitor LEKTI (lympho-epithelial Kazal-type-related inhibitor), leads to excessive degradation of these adhesion proteins.[2] This results in a compromised skin barrier, increased transepidermal water loss (TEWL), and a predisposition to inflammation and allergic reactions.[1][2] Furthermore, KLK5 can activate other kallikreins, such as KLK7 and KLK14, creating a proteolytic cascade that exacerbates barrier disruption.[3] KLK5 also activates Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor on keratinocytes, which triggers the release of pro-inflammatory and pro-allergic mediators like thymic stromal lymphopoietin (TSLP), IL-8, and TNF-α.[4]
Kallikrein 5 Inhibitors: A Therapeutic Approach
Given the central role of KLK5 in skin barrier dysfunction and inflammation, its inhibition presents a targeted therapeutic approach for skin disorders like atopic dermatitis and Netherton Syndrome.[1] Several inhibitors have been developed, including small molecules and antibodies, that aim to restore normal proteolytic balance in the epidermis.
This compound
This compound (also known as compound 21) is a selective, small-molecule inhibitor of KLK5.[5][6][7] It was developed through a structure-guided drug design approach to be a potent and selective agent for topical application.[8][9]
Other Notable KLK5 Inhibitors
-
GSK951: A potent and highly selective small-molecule inhibitor of KLK5, also developed through a structure-based design strategy.[10][11]
-
TRIV-509: A monoclonal antibody with a long half-life that dually inhibits both KLK5 and KLK7.[12][13]
Quantitative Data on KLK5 Inhibitors
The following tables summarize the available quantitative data for this compound and other key KLK5 inhibitors.
Table 1: In Vitro Potency and Physicochemical Properties of KLK5 Inhibitors
| Inhibitor | Type | Target(s) | Potency (pIC50/IC50/Ki) | Selectivity | Solubility & Stability | Phototoxicity |
| This compound | Small Molecule | KLK5 | pIC50 = 7.1[5][7][14] | Selective for KLK5[5][6][7] | Good solubility in water at pH 4 (~1 mg/mL); Stable at 40°C across pH 4-8 (t1/2 > 1000h)[5] | No phototoxicity observed at 100 µg/mL in Balb/c 3T3 cells[5][14] |
| GSK951 | Small Molecule | KLK5 | IC50 = 250 pM[10][11] | >100-fold selectivity over KLK7 and KLK14[10] | N/A | N/A |
| Cyclic Peptide Inhibitor | Peptide | KLK5 | Ki = 2.2 ± 0.1 nM[15] | Selective for KLK5[15] | Enhanced stability and prolonged half-life (~5h in mice) with albumin-binding tag[15] | N/A |
| TRIV-509 | Monoclonal Antibody | KLK5 & KLK7 | N/A | Dual inhibitor[12][13] | N/A | N/A |
Table 2: Preclinical Efficacy of KLK5 Inhibitors in Skin Models
| Inhibitor | Model System | Key Findings |
| GSK951 | TgKLK5 mouse skin (topical application) | Reduced transepidermal water loss (TEWL) and decreased pro-inflammatory cytokine expression.[10] |
| TRIV-509 | Human atopic dermatitis skin explants (ex vivo) | Reduced epidermal thickness by 14-28%; Decreased release of pro-inflammatory cytokines (Th1, Th2, and Th17/22 pathways).[16] |
| KLK5 Knockout | Spink5-/- mouse model of Netherton Syndrome | Reversed neonatal lethality, restored skin barrier function and epidermal structure, and prevented skin inflammation.[17] |
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of KLK5 inhibitors.
KLK5 Enzyme Inhibition Assay (Fluorogenic)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a test compound against KLK5.
-
Materials: Recombinant human KLK5, fluorogenic substrate (e.g., Boc-VPR-AMC), assay buffer (e.g., Tris-HCl with CaCl2 and BSA), test inhibitor, and a microplate reader capable of fluorescence detection.
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a microplate, add the KLK5 enzyme to each well containing the inhibitor dilutions and incubate for a specified period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC).
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.[18]
-
PAR2-Dependent Intracellular Calcium Influx Assay
This cell-based assay assesses the functional inhibition of KLK5-mediated PAR2 activation.
-
Materials: Human keratinocyte cell line (e.g., HaCaT), Fura-2 AM calcium indicator dye, cell culture medium, KLK5, test inhibitor, and a fluorescence imaging system or plate reader.
-
Procedure:
-
Culture keratinocytes to a suitable confluency.
-
Load the cells with Fura-2 AM dye according to the manufacturer's protocol.
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with the test inhibitor for a defined period.
-
Stimulate the cells with KLK5 to activate PAR2.
-
Measure the change in intracellular calcium concentration by monitoring the ratio of fluorescence at two different excitation wavelengths (e.g., 340 nm and 380 nm).
-
Inhibitory activity is determined by the reduction in the KLK5-induced calcium signal in the presence of the inhibitor.[3][18]
-
Ex Vivo Human Skin Explant Model
This model uses human skin biopsies to evaluate the effect of an inhibitor on skin pathophysiology in a more complex, tissue-based system.
-
Materials: Freshly obtained human skin biopsies (e.g., from patients with atopic dermatitis), culture medium, test inhibitor, and equipment for tissue processing and analysis (histology, immunohistochemistry, ELISA).
-
Procedure:
-
Obtain skin biopsies and culture them at the air-liquid interface.
-
Treat the explants with the test inhibitor (e.g., topically or in the culture medium) for a specified duration (e.g., 72 hours).
-
After treatment, process the tissue for various analyses:
-
Histology (H&E staining): To assess epidermal thickness and overall morphology.
-
Immunohistochemistry/Immunofluorescence: To evaluate the expression and localization of skin barrier proteins (e.g., Desmoglein-1) and proliferation markers (e.g., Ki67).
-
Cytokine Analysis (ELISA): To measure the levels of pro-inflammatory cytokines released into the culture medium.
-
-
In Vivo Murine Models
Animal models are used to assess the efficacy and safety of KLK5 inhibitors in a living organism.
-
TgKLK5 Mouse Model: Transgenic mice overexpressing human KLK5 in the epidermis, which develop skin barrier defects.
-
Procedure:
-
Topically apply a formulation containing the test inhibitor to the skin of TgKLK5 mice.
-
Measure Transepidermal Water Loss (TEWL) at baseline and at various time points after treatment to assess skin barrier function.
-
Collect skin tissue samples for analysis of KLK5 activity, protein expression, and inflammatory markers.[10]
-
-
-
Spink5-/- Mouse Model: A model for Netherton Syndrome where the gene for the LEKTI inhibitor is knocked out.
-
Procedure:
-
These mice typically have a severe phenotype and may require genetic crosses with KLK5 knockout mice to study the specific role of KLK5.
-
Assess skin barrier function, epidermal structure, and inflammation in the offspring to determine the impact of KLK5 inhibition (in this case, by genetic deletion).[17]
-
-
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the KLK5 signaling pathway and the experimental workflow for evaluating KLK5 inhibitors.
Caption: KLK5 Signaling Pathway and Point of Intervention.
Caption: Experimental Workflow for KLK5 Inhibitor Evaluation.
Caption: Mechanism of Action of this compound.
Conclusion
The inhibition of Kallikrein 5 is a highly promising strategy for the treatment of skin diseases characterized by barrier dysfunction. This compound, along with other selective inhibitors like GSK951 and TRIV-509, demonstrates the potential to restore skin barrier integrity and reduce inflammation by targeting a key driver of the disease pathology. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working in this field. Further clinical investigation of these and similar compounds will be crucial in translating the science of KLK5 inhibition into effective therapies for patients.
References
- 1. What are KLK5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. The role of serine protease Kallikrein 5 in skin barrier dysfunction - a potential therapeutic intervention for atopic dermatitis - UCL Discovery [discovery.ucl.ac.uk]
- 3. Tissue Kallikrein Inhibitors Based on the Sunflower Trypsin Inhibitor Scaffold – A Potential Therapeutic Intervention for Skin Diseases | PLOS One [journals.plos.org]
- 4. Kallikrein 5 induces atopic dermatitis–like lesions through PAR2-mediated thymic stromal lymphopoietin expression in Netherton syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. This compound | CAS#:2361160-57-6 | Chemsrc [chemsrc.com]
- 8. Structure guided drug design to develop kallikrein 5 inhibitors to treat Netherton syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Potent and Selective Kallikrein-5 Inhibitor Delivers High Pharmacological Activity in Skin from Patients with Netherton Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. dermatologytimes.com [dermatologytimes.com]
- 13. Triveni Bio Doses First Healthy Volunteers in Clinical Trial for TRIV-509, Coinciding with Preclinical Data Presentations Further Validating Novel Kallikrein 5/7 Biology in Atopic Dermatitis [prnewswire.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Triveni Bio Doses First Patient in Phase 2 Trial of TRIV-509 for Atopic Dermatitis [clival.com]
- 17. institutimagine.org [institutimagine.org]
- 18. academic.oup.com [academic.oup.com]
Kallikrein 5-IN-2: A Deep Dive into its Modulation of Key Biological Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kallikrein 5-IN-2 is a selective inhibitor of human Kallikrein-related peptidase 5 (KLK5), a serine protease that plays a pivotal role in skin homeostasis and the pathogenesis of inflammatory skin diseases.[1] With a pIC50 of 7.1, this inhibitor shows promise in normalizing epidermal shedding and mitigating associated inflammation and itching.[1] This technical guide provides an in-depth analysis of the biological pathways modulated by this compound, complete with quantitative data, detailed experimental protocols, and pathway visualizations to support further research and drug development efforts.
Core Biological Pathways Modulated by this compound
The primary mechanism of action of this compound is the direct inhibition of KLK5 enzymatic activity. This intervention disrupts two major downstream pathological pathways: the pro-inflammatory signaling cascade mediated by Protease-Activated Receptor 2 (PAR2) and the degradation of desmosomal proteins leading to impaired skin barrier function.
Inhibition of the KLK5-PAR2 Pro-Inflammatory Signaling Cascade
KLK5 is a key activator of PAR2, a G-protein coupled receptor expressed on keratinocytes.[2][3] Activation of PAR2 initiates a signaling cascade through nuclear factor-kappa B (NF-κB), leading to the upregulation and release of pro-inflammatory and pro-allergic cytokines, including Thymic Stromal Lymphopoietin (TSLP), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α).[2][4] These cytokines are central to the inflammatory response seen in atopic dermatitis and other inflammatory skin conditions.[5]
By inhibiting KLK5, this compound is expected to block the activation of PAR2 and the subsequent release of these inflammatory mediators.
Signaling Pathway Diagram:
Caption: KLK5-PAR2 pro-inflammatory signaling cascade and its inhibition by this compound.
Prevention of Desmosomal Protein Degradation and Skin Barrier Dysfunction
KLK5 plays a direct role in the breakdown of desmosomal proteins, such as desmoglein-1 (DSG1), which are critical for maintaining the integrity of the stratum corneum and the skin's barrier function.[6][7][8] The degradation of these proteins leads to excessive epidermal shedding (desquamation) and a compromised skin barrier, allowing for increased penetration of allergens and pathogens, further exacerbating the inflammatory response.[4]
This compound, by inhibiting KLK5, is anticipated to prevent the degradation of desmoglein-1 and other desmosomal proteins, thereby preserving skin barrier integrity.
Logical Relationship Diagram:
Caption: Role of KLK5 in skin barrier dysfunction and its inhibition by this compound.
Quantitative Data
Currently, publicly available quantitative data for this compound is limited to its inhibitory activity against its primary target, KLK5. Further studies are required to quantify its effects on downstream signaling events and cellular functions.
| Parameter | Value | Source |
| pIC50 (KLK5) | 7.1 | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound and its effects on the biological pathways it modulates. These protocols are based on established methods in the field and can be adapted for the specific evaluation of this inhibitor.
KLK5 Enzymatic Activity Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound against purified KLK5.
Materials:
-
Recombinant human KLK5
-
Fluorogenic peptide substrate for KLK5 (e.g., Boc-VPR-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl)
-
This compound
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in the assay buffer to create a range of concentrations for testing.
-
In a 96-well plate, add a fixed concentration of recombinant human KLK5 to each well.
-
Add the different concentrations of this compound to the wells containing KLK5 and incubate for a pre-determined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic peptide substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates) over time using a microplate reader.
-
Calculate the rate of substrate cleavage for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Experimental Workflow Diagram:
Caption: Workflow for determining the IC50 of this compound against KLK5.
PAR2 Activation Assay (Intracellular Calcium Mobilization)
Objective: To assess the ability of this compound to inhibit KLK5-induced PAR2 activation in a cell-based assay.
Materials:
-
Human keratinocyte cell line (e.g., HaCaT) or primary human keratinocytes
-
Cell culture medium and supplements
-
Recombinant human KLK5
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorometric imaging plate reader (FLIPR) or fluorescence microscope with calcium imaging capabilities
Procedure:
-
Culture keratinocytes to an appropriate confluency in multi-well plates.
-
Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with various concentrations of this compound for a defined period.
-
Establish a baseline fluorescence reading.
-
Stimulate the cells with a fixed concentration of KLK5 to activate PAR2.
-
Monitor the change in intracellular calcium concentration by measuring the fluorescence intensity over time.
-
Quantify the peak fluorescence response for each condition.
-
Determine the inhibitory effect of this compound on KLK5-induced calcium mobilization and calculate the IC50.
TSLP Secretion Assay (ELISA)
Objective: To measure the inhibitory effect of this compound on KLK5-induced TSLP secretion from keratinocytes.
Materials:
-
Human keratinocyte cell line (e.g., HaCaT) or primary human keratinocytes
-
Cell culture medium and supplements
-
Recombinant human KLK5
-
This compound
-
Human TSLP ELISA kit
-
Microplate reader
Procedure:
-
Culture keratinocytes in multi-well plates until they reach a suitable density.
-
Pre-treat the cells with a range of concentrations of this compound for a specified time.
-
Stimulate the cells with a pre-determined concentration of KLK5.
-
Incubate the cells for a period sufficient to allow for TSLP secretion (e.g., 24-48 hours).
-
Collect the cell culture supernatant.
-
Quantify the concentration of TSLP in the supernatant using a human TSLP ELISA kit, following the manufacturer's protocol.
-
Analyze the dose-dependent inhibition of TSLP secretion by this compound and calculate the IC50 value.
Conclusion
This compound is a selective inhibitor of KLK5 that holds therapeutic potential for inflammatory skin diseases by targeting key pathological pathways. Its ability to block the KLK5-PAR2 pro-inflammatory cascade and prevent the degradation of essential skin barrier proteins makes it a promising candidate for further investigation. The experimental protocols provided in this guide offer a framework for researchers to quantitatively assess the efficacy of this compound and other KLK5 inhibitors in relevant in vitro systems. Further studies are warranted to fully elucidate the downstream effects of this inhibitor and to establish its in vivo efficacy and safety profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Kallikrein 5 induces atopic dermatitis-like lesions through PAR2-mediated thymic stromal lymphopoietin expression in Netherton syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aminer.cn [aminer.cn]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Transgenic kallikrein 5 mice reproduce major cutaneous and systemic hallmarks of Netherton syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kallikrein-5 promotes cleavage of desmoglein-1 and loss of cell-cell cohesion in oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kallikrein-5 Promotes Cleavage of Desmoglein-1 and Loss of Cell-Cell Cohesion in Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Human Kallikrein 5 Protease by Triterpenoids from Natural Sources [mdpi.com]
The Role of Kallikrein-5 in Desquamation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the pivotal role of Kallikrein-5 (KLK5) in the process of desquamation. It covers the biochemical properties of KLK5, its function in the proteolytic cascade that governs the shedding of corneocytes, its regulation, and its implication in skin barrier disorders. This document is intended to serve as a comprehensive resource, incorporating detailed experimental protocols and quantitative data to facilitate further research and therapeutic development in this area.
Introduction to KLK5 and Desquamation
Desquamation, the shedding of the outermost layer of the stratum corneum, is a crucial physiological process for maintaining skin homeostasis. This process is tightly regulated by a delicate balance between corneodesmosomal adhesion and the activity of specific proteases. Kallikrein-5 (KLK5), a serine protease, has been identified as a key enzyme in the initiation and propagation of the proteolytic cascade responsible for the degradation of corneodesmosomes, the primary adhesive structures between corneocytes.
KLK5 is synthesized as an inactive zymogen (pro-KLK5) in the stratum granulosum and is activated in the stratum corneum. Its activity is influenced by pH and is tightly controlled by the endogenous inhibitor, Lympho-Epithelial Kazal-Type-related Inhibitor (LEKTI). Dysregulation of KLK5 activity, often due to mutations in the SPINK5 gene encoding LEKTI, leads to excessive desquamation and is implicated in the pathophysiology of several skin disorders, including Netherton Syndrome and atopic dermatitis.
Biochemical Properties and Substrates of KLK5
KLK5, also known as Stratum Corneum Tryptic Enzyme (SCTE), exhibits trypsin-like activity with a preference for cleaving substrates after arginine and lysine (B10760008) residues. Its optimal activity is observed at a neutral to slightly alkaline pH, though it retains partial activity at the acidic pH of the stratum corneum.
The primary substrates of KLK5 in the context of desquamation are the protein components of corneodesmosomes:
-
Desmoglein-1 (DSG1): A transmembrane cadherin that is a major component of corneodesmosomes.
-
Desmocollin-1 (DSC1): Another transmembrane cadherin that contributes to corneocyte adhesion.
-
Corneodesmosin (CDSN): A glycoprotein (B1211001) that links the extracellular domains of DSG1 and DSC1.
By cleaving these proteins, KLK5 weakens the intercellular cohesion of corneocytes, facilitating their shedding from the skin surface.[1][2][3]
The KLK Proteolytic Cascade in Desquamation
KLK5 is considered the primary activator of a proteolytic cascade involving other kallikreins in the stratum corneum.[2][4][5] Upon activation, KLK5 can activate other KLK zymogens, including pro-KLK7 and pro-KLK14.[3][4][6] Activated KLK7 (Stratum Corneum Chymotryptic Enzyme - SCCE) and KLK14 further contribute to the degradation of corneodesmosomal proteins.[1][3] This cascade amplifies the proteolytic activity required for controlled desquamation.
Regulation of KLK5 Activity
The activity of KLK5 is meticulously regulated by two primary mechanisms:
-
pH Gradient: The stratum corneum has an acidic pH gradient, becoming more acidic towards the surface. While KLK5 has a neutral pH optimum, the acidic environment of the upper stratum corneum is thought to facilitate the dissociation of KLK5 from its inhibitor, LEKTI, allowing for localized proteolytic activity.[7][8][9][10][11]
-
Lympho-Epithelial Kazal-Type-related Inhibitor (LEKTI): LEKTI, encoded by the SPINK5 gene, is the primary endogenous inhibitor of KLK5.[12][13][14] LEKTI is a multi-domain serine protease inhibitor that binds to and inactivates KLK5, preventing premature and excessive degradation of corneodesmosomes.[7][8]
KLK5-PAR2 Signaling Pathway
Beyond its direct role in desquamation, KLK5 is also a key signaling molecule that activates Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor expressed on keratinocytes.[12][13][15] Activation of PAR2 by KLK5 triggers a downstream signaling cascade that leads to the release of pro-inflammatory cytokines and chemokines, such as thymic stromal lymphopoietin (TSLP), interleukin-8 (IL-8), and tumor necrosis factor-alpha (TNF-α).[12][13][15] This pathway links excessive KLK5 activity to the inflammatory phenotypes observed in skin diseases like Netherton Syndrome and atopic dermatitis.[12][13][15]
Quantitative Data on KLK5 Activity and Inhibition
The following tables summarize key quantitative data related to KLK5 activity and its inhibition by LEKTI.
| Parameter | Value | Reference |
| Optimal pH for activity | ~7.4 - 8.0 | [1][13] |
| Substrates | Desmoglein-1, Desmocollin-1, Corneodesmosin | [1][2][3] |
Table 1: Biochemical Properties of Human KLK5.
| LEKTI Fragment | Inhibition Constant (Ki) for KLK5 | Reference |
| Domains 6-8 | 1.2 - 5.5 nM (at pH 8.0) | |
| Domains 9-12 | 1.2 - 5.5 nM (at pH 8.0) | |
| Domains 8-11 | 3.7 nM | [8][13] |
| Domain 5 | 32.8 nM | [7] |
| Domain 6 | 83.3 nM | [7] |
Table 2: Inhibition of KLK5 by LEKTI Fragments.
| Condition | Change in KLK5 Activity/Expression | Reference |
| Netherton Syndrome | Significantly increased proteolytic activity | [2][12][14][15] |
| Atopic Dermatitis | Significantly elevated KLK5 levels in stratum corneum | [14] |
Table 3: KLK5 Activity in Skin Disorders.
Experimental Protocols
Detailed methodologies for key experiments cited in the study of KLK5 are provided below.
In Situ Zymography for Proteolytic Activity in Skin Sections
This protocol allows for the visualization and localization of general proteolytic activity within skin cryosections using a quenched fluorescent substrate like casein.
Materials:
-
Frozen skin sections (10 µm) on glass slides
-
DQ-casein (e.g., from Thermo Fisher Scientific)
-
Reaction Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, 0.05% Brij-35, pH 7.6
-
Incubation chamber
-
Fluorescence microscope
Procedure:
-
Equilibrate frozen skin sections to room temperature for 10 minutes.
-
Prepare the DQ-casein working solution by diluting the stock solution to 20 µg/mL in the Reaction Buffer.
-
Overlay the skin sections with the DQ-casein working solution (approximately 100 µL per section).
-
Place the slides in a humidified incubation chamber and incubate at 37°C for 2-4 hours in the dark.
-
Gently wash the slides three times with PBS for 5 minutes each to remove excess substrate.
-
Mount the slides with an aqueous mounting medium containing DAPI for nuclear counterstaining.
-
Visualize the sections using a fluorescence microscope. Areas of proteolytic activity will show green fluorescence.
Fluorometric KLK5 Activity Assay
This assay quantifies the enzymatic activity of KLK5 in a sample using a specific fluorogenic peptide substrate.
Materials:
-
Recombinant human KLK5 (for standard curve)
-
Skin protein extracts or other samples containing KLK5
-
Assay Buffer: 100 mM NaH₂PO₄, pH 8.0
-
Fluorogenic substrate: Boc-Val-Pro-Arg-AMC (7-amino-4-methylcoumarin)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a standard curve using serial dilutions of recombinant human KLK5 in Assay Buffer.
-
Add 50 µL of standards and samples to the wells of the 96-well plate.
-
Prepare the substrate working solution by diluting the stock to 200 µM in Assay Buffer.
-
Initiate the reaction by adding 50 µL of the substrate working solution to each well.
-
Immediately place the plate in a fluorometric plate reader and measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) kinetically for 10-30 minutes at 37°C.
-
Calculate the rate of reaction (Vmax) for each well.
-
Determine the KLK5 activity in the samples by comparing their reaction rates to the standard curve.
Western Blot Analysis of Corneodesmosomal Proteins
This protocol is for the detection and semi-quantification of desmoglein-1 (DSG1) in skin tissue lysates.
Materials:
-
Skin tissue samples
-
RIPA Lysis Buffer with protease inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against DSG1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Homogenize skin tissue in ice-cold RIPA buffer and centrifuge to collect the supernatant.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-DSG1 antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Quantitative Real-Time PCR (qRT-PCR) for KLK5 mRNA Expression
This protocol details the measurement of KLK5 mRNA levels in cultured keratinocytes.
Materials:
-
Cultured keratinocytes
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for human KLK5 and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Lyse keratinocytes and extract total RNA using an RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Set up the qPCR reaction by mixing the cDNA template, qPCR master mix, and specific primers for KLK5 and the housekeeping gene.
-
Perform the qPCR reaction in a thermal cycler.
-
Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative expression of KLK5 mRNA, normalized to the housekeeping gene.
Experimental Workflow for Investigating KLK5
The following diagram illustrates a typical experimental workflow for studying the role of KLK5 in a skin-related research project.
Conclusion
Kallikrein-5 is a central player in the regulation of desquamation, acting as both a direct catalyst for corneodesmosome degradation and an initiator of a broader proteolytic and inflammatory cascade. Its tightly regulated activity is essential for maintaining skin barrier homeostasis. The quantitative data and detailed experimental protocols provided in this guide offer a foundation for researchers and drug development professionals to further elucidate the complex roles of KLK5 and to explore its potential as a therapeutic target for a range of debilitating skin disorders. Future research should continue to focus on the intricate regulatory networks governing KLK5 activity and the development of specific and potent inhibitors for clinical applications.
References
- 1. Functional Roles of Human Kallikrein-related Peptidases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KLK5 Inactivation Reverses Cutaneous Hallmarks of Netherton Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prospecbio.com [prospecbio.com]
- 4. LEKTI fragments specifically inhibit KLK5, KLK7, and KLK14 and control desquamation through a pH-dependent interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recombinant Human KLK5/Kallikrein 5 Protein, 16006-H08C | Sino Biological [sinobiological.com]
- 6. Inhibition of Human Kallikrein 5 Protease by Triterpenoids from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Kallikrein-related Peptidase 5 Functions in Proteolytic Processing of Profilaggrin in Cultured Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. KLK5 Inactivation Reverses Cutaneous Hallmarks of Netherton Syndrome | PLOS Genetics [journals.plos.org]
- 11. Transgenic kallikrein 5 mice reproduce major cutaneous and systemic hallmarks of Netherton syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kallikrein 7 promotes atopic dermatitis-associated itch independently of skin inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 14. A Potent and Selective Kallikrein-5 Inhibitor Delivers High Pharmacological Activity in Skin from Patients with Netherton Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Persistent kallikrein5 activation induces atopic dermatitis-like skin architecture independent of PAR2 activity. - UCL Discovery [discovery.ucl.ac.uk]
A Technical Guide to Kallikrein 5-IN-2 and its Interruption of the Protease-Activated Receptor 2 (PAR2) Signaling Pathway
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Kallikrein-related peptidase 5 (KLK5) is a serine protease that plays a critical role in epidermal homeostasis and inflammation. Aberrant KLK5 activity is a key driver in the pathogenesis of several inflammatory skin diseases, including Netherton syndrome and atopic dermatitis.[1][2] One of its primary mechanisms of action is the activation of Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor that, once cleaved by KLK5, initiates a pro-inflammatory signaling cascade.[1][3][4] Kallikrein 5-IN-2 is a potent and selective small molecule inhibitor of KLK5.[5][6] This document provides a comprehensive technical overview of this compound, its quantitative effects on KLK5, its mechanism of action in the context of PAR2 signaling, and detailed experimental protocols for its evaluation.
The KLK5-PAR2 Signaling Axis
KLK5 is a key upstream regulator in a proteolytic cascade. In the skin, its activity is normally tightly controlled by the endogenous inhibitor LEKTI (Lympho-Epithelial Kazal-Type-related Inhibitor).[1][7] In pathological states where LEKTI is deficient or KLK5 is overexpressed, uncontrolled KLK5 activity leads to excessive cleavage of PAR2 on the surface of keratinocytes.[1][7]
This cleavage occurs within the receptor's N-terminal domain, unmasking a "tethered ligand" that binds to the receptor itself, initiating signal transduction.[4][8] This activation of PAR2 triggers downstream signaling pathways, most notably the nuclear factor-kappa B (NF-κB) pathway.[1][7] The consequence is the upregulation and release of a host of pro-inflammatory and pro-allergic mediators, including Thymic Stromal Lymphopoietin (TSLP), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-8 (IL-8), which contribute to skin barrier defects, inflammation, and pruritus.[1][7]
Mechanism of Inhibition by this compound
This compound functions by directly and selectively binding to the active site of the KLK5 enzyme, preventing it from cleaving its substrates, including PAR2. By inhibiting KLK5, this compound effectively halts the initial trigger of the inflammatory cascade, preventing PAR2 activation and the subsequent release of inflammatory cytokines.
Quantitative Data
The following tables summarize the known quantitative parameters of this compound.
Table 1: Inhibitory Activity of this compound
The inhibitory potential is expressed as pIC50, the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency. The corresponding IC50 values are calculated for direct comparison.
| Target | pIC50 | Calculated IC50 (nM) | Selectivity vs KLK5 | Reference |
| Kallikrein 5 (KLK5) | 7.1 | 79.4 | - | [5][6][9] |
| Kallikrein 8 (KLK8) | 6.1 | 794.3 | 10-fold | [9] |
| Kallikrein 14 (KLK14) | 5.4 | 3981.1 | 50-fold | [9] |
| Plasma Kallikrein (KLKB1) | 5.2 | 6309.6 | 79-fold | [9] |
| Kallikrein 1 (KLK1) | 4.2 | 63095.7 | 795-fold | [9] |
Table 2: Physicochemical and Safety Profile of this compound
| Parameter | Value | Conditions | Reference |
| Molecular Formula | C23H22N6O | - | [5][6] |
| Molecular Weight | 398.46 g/mol | - | [5][6] |
| Solubility | Approx. 1 mg/mL | Water and Britton-Robinson buffer at pH 4 | [5] |
| Stability | Half-life > 1000 hours | 40°C, pH 4-8, non-oxidative conditions | [5] |
| Phototoxicity | Non-phototoxic | 100 µg/mL, 1 hour, Balb/c 3T3 cell line | [5][9] |
| Cytotoxicity | No significant toxicity | 100 µg/mL, 1 hour, Balb/c 3T3 Fibroblasts | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
KLK5 Enzymatic Inhibition Assay (Fluorogenic)
This assay quantifies the ability of an inhibitor to block the enzymatic activity of KLK5 on a synthetic substrate.
Objective: To determine the IC50 value of this compound against recombinant human KLK5.
Materials:
-
Recombinant Human Kallikrein 5 (e.g., BPS Bioscience, Cat. #83686)
-
Fluorogenic Peptide Substrate: Z-Val-Val-Arg-AMC (Z-VVR-AMC)[10]
-
Assay Buffer: Tris-HCl, NaCl, CaCl2, pH 8.0
-
This compound (Test Inhibitor)
-
DMSO (Vehicle Control)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 360-380 nm, Emission: 440-460 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM. Further dilute in assay buffer to achieve final desired concentrations.
-
Enzyme Preparation: Dilute recombinant KLK5 in assay buffer to the desired working concentration.
-
Assay Reaction: a. To each well of the 96-well plate, add 50 µL of the KLK5 enzyme solution. b. Add 2 µL of the diluted this compound or DMSO vehicle control. c. Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme. d. Initiate the reaction by adding 50 µL of the Z-VVR-AMC substrate solution (final concentration typically 10-20 µM).
-
Data Acquisition: Immediately begin kinetic reading on the fluorescence plate reader, taking measurements every 1-2 minutes for 30-60 minutes.
-
Data Analysis: a. Determine the reaction rate (slope of fluorescence vs. time) for each well. b. Normalize the rates to the vehicle control (100% activity) and a no-enzyme control (0% activity). c. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.
PAR2 Activation Assay (Calcium Flux)
This cell-based assay measures the functional consequence of KLK5 activity on PAR2, which signals through the release of intracellular calcium.
Objective: To determine if inhibition of KLK5 by this compound prevents PAR2-mediated intracellular calcium mobilization.
Materials:
-
A cell line expressing PAR2 (e.g., HEK293-PAR2 or keratinocyte cell lines like HaCaT).
-
Recombinant Human Kallikrein 5.
-
This compound.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Hanks' Balanced Salt Solution (HBSS) or other appropriate buffer.
-
Fluorescence plate reader with an injection port or a fluorometer.
Procedure:
-
Cell Preparation: Plate PAR2-expressing cells in a 96-well black, clear-bottom plate and grow to confluence.
-
Dye Loading: a. Wash the cells with HBSS. b. Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in HBSS for 45-60 minutes at 37°C, according to the manufacturer's protocol. c. Wash the cells gently with HBSS to remove excess dye and leave them in a final volume of buffer.
-
Inhibitor Treatment: Add this compound or vehicle control to the wells and incubate for 15-30 minutes.
-
Activation and Measurement: a. Place the plate in the fluorescence reader and establish a stable baseline fluorescence reading. b. Using an automated injector, add a solution of KLK5 to the wells to activate PAR2. c. Immediately record the change in fluorescence intensity over time (typically for 2-5 minutes). A rapid increase in fluorescence indicates calcium release.
-
Data Analysis: a. Quantify the peak fluorescence intensity after agonist injection. b. Compare the response in wells treated with this compound to the vehicle control. A reduction in the peak fluorescence demonstrates inhibition of the KLK5-PAR2 signaling axis.
Cell Viability / Cytotoxicity Assay
This assay is crucial to ensure that the observed effects in cell-based assays are due to specific enzyme inhibition and not general cellular toxicity.
Objective: To assess the cytotoxicity of this compound.
Materials:
-
Balb/c 3T3 Fibroblasts or other relevant cell line.[5]
-
Complete cell culture medium.
-
This compound.
-
Cell viability reagent (e.g., MTT, resazurin, or a kit like CellTiter-Glo®).
-
96-well clear or white microplate.
-
Spectrophotometer or luminometer.
Procedure:
-
Cell Plating: Seed Balb/c 3T3 cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 1 hour, as per reference data, or longer periods like 24-48 hours for chronic exposure).[5]
-
Viability Measurement: a. Add the cell viability reagent to each well according to the manufacturer's instructions. b. Incubate for the recommended time (e.g., 1-4 hours for MTT). c. Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the results to the vehicle-treated cells (100% viability). A dose-dependent decrease in signal indicates cytotoxicity.
Conclusion
This compound is a well-characterized, selective inhibitor of KLK5 with a favorable preclinical profile, including good stability and a lack of phototoxicity.[5][9] Its mechanism of action is the direct attenuation of KLK5 enzymatic activity, which effectively blocks the activation of PAR2 and the subsequent pro-inflammatory signaling cascade.[1][4][7] The quantitative data demonstrates its potency and selectivity for KLK5 over other related kallikreins.[9] The detailed experimental protocols provided herein serve as a guide for researchers to further investigate the therapeutic potential of KLK5 inhibition in PAR2-mediated diseases. This compound represents a valuable tool for dissecting the role of the KLK5-PAR2 axis in health and disease and serves as a promising lead for the development of novel therapeutics for inflammatory skin disorders.
References
- 1. Kallikrein 5 induces atopic dermatitis–like lesions through PAR2-mediated thymic stromal lymphopoietin expression in Netherton syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Persistent kallikrein5 activation induces atopic dermatitis-like skin architecture independent of PAR2 activity. - UCL Discovery [discovery.ucl.ac.uk]
- 3. Functional role of kallikrein 5 and proteinase-activated receptor 2 in eosinophilic esophagitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of proteinase-activated receptor-2 by human kallikrein-related peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | CAS#:2361160-57-6 | Chemsrc [chemsrc.com]
- 7. Kallikrein 5 induces atopic dermatitis-like lesions through PAR2-mediated thymic stromal lymphopoietin expression in Netherton syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sites.utoronto.ca [sites.utoronto.ca]
- 9. medchemexpress.com [medchemexpress.com]
- 10. reactionbiology.com [reactionbiology.com]
Whitepaper: Initial Characterization of Novel Kallikrein-Related Peptidase 5 (KLK5) Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Kallikrein-related peptidase 5 (KLK5) is a serine protease that plays a critical role in skin homeostasis, primarily through the regulation of stratum corneum desquamation (shedding).[1] However, excessive or unregulated KLK5 activity is a key driver in the pathophysiology of several inflammatory skin diseases, including Netherton Syndrome (NS) and Atopic Dermatitis (AD).[1][2][3] In these conditions, KLK5 hyperactivity disrupts the skin barrier, leading to inflammation, allergic reactions, and other clinical manifestations.[2][4] This central role makes KLK5 a compelling therapeutic target for novel dermatological treatments.[5][6] This guide provides a comprehensive technical overview of the essential stages and methodologies for the initial characterization of novel KLK5 inhibitors, from initial screening to preclinical in vivo evaluation.
The Pathophysiological Role and Signaling Pathway of KLK5
In healthy skin, the activity of KLK5 is tightly controlled by the endogenous inhibitor Lympho-Epithelial Kazal-Type-related Inhibitor (LEKTI).[1] In diseases like Netherton Syndrome, mutations in the SPINK5 gene, which encodes LEKTI, lead to unopposed KLK5 activity.[2][5][7] This overactivity initiates a detrimental cascade.
KLK5 contributes to pathology through two primary mechanisms:
-
Direct Degradation of Corneodesmosomes: KLK5 proteolytically degrades key structural proteins of the stratum corneum, such as desmoglein 1 (DSG1), leading to premature skin shedding and a compromised epidermal barrier.[3][8][9]
-
Activation of Pro-inflammatory Signaling: KLK5 cleaves and activates Protease-Activated Receptor 2 (PAR2) on keratinocytes.[2][10] This triggers a downstream signaling cascade, primarily through the NF-κB pathway, resulting in the upregulation and secretion of pro-inflammatory and pro-allergic mediators, including Thymic Stromal Lymphopoietin (TSLP), IL-8, and TNF-α.[2][3] This cytokine milieu promotes the inflammatory cell infiltration and allergic sensitization characteristic of diseases like AD and NS.[2]
The following diagram illustrates this critical signaling pathway.
Workflow for Inhibitor Discovery and Initial Characterization
The identification and validation of novel KLK5 inhibitors typically follow a structured, multi-stage process. This process begins with broad screening to identify initial 'hits' and progresses through increasingly rigorous biochemical, cellular, and in vivo assays to select promising lead candidates for further development.
In Vitro Characterization Protocols
Biochemical Characterization: Potency and Selectivity
The first step in characterizing a hit compound is to determine its potency against purified, recombinant KLK5 and its selectivity against other relevant proteases.
Experimental Protocol: Fluorogenic Enzymatic Assay
This is the most common method for determining inhibitor potency (IC50).[11]
-
Reagents & Materials:
-
Recombinant human KLK5.
-
Fluorogenic peptide substrate for KLK5 (e.g., Boc-VPR-AMC).
-
Assay Buffer: e.g., 50 mM Tris, 150 mM NaCl, pH 8.0.
-
Test Inhibitor Compounds, dissolved in DMSO.
-
Positive Control Inhibitor (e.g., Leupeptin).[1]
-
96- or 384-well black microplates.
-
Fluorescence plate reader (Excitation: ~380 nm, Emission: ~460 nm).
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in assay buffer.
-
To each well of the microplate, add 25 µL of the inhibitor dilution (or DMSO for control).
-
Add 50 µL of recombinant KLK5 solution (final concentration e.g., 1-5 nM) to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate (final concentration at or below its Km value).
-
Immediately begin kinetic reading on the fluorescence plate reader, taking measurements every 60 seconds for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the reaction velocity (rate of fluorescence increase) for each well.
-
Normalize the data to the uninhibited (DMSO) control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation: Inhibitor Potency
Quantitative data on inhibitor potency should be clearly tabulated for comparison.
| Inhibitor | Type | KLK5 IC50 | KLK5 Ki | Citation |
| Brazilin | Small Molecule (Natural) | 20 µM | 6.4 µM | [11] |
| Ursolic Acid | Triterpenoid | 14.07 µM | N/A | [1] |
| Tumulosic Acid | Triterpenoid | 14.84 µM | N/A | [1] |
| GSK951 | Small Molecule (Boronate) | 250 pM | N/A | [12] |
| SFTI-1 Analogue | Peptide | 4.2 nM (Ki) | 4.2 nM | [13] |
Selectivity Profiling
To ensure the inhibitor is specific to KLK5 and to avoid off-target effects, it should be tested against other proteases, particularly those also found in the skin (e.g., KLK7, KLK14) and other common serine proteases (e.g., trypsin, chymotrypsin).[1][12] The protocol is identical to the one above, simply substituting the enzyme and its corresponding specific substrate.
Data Presentation: Inhibitor Selectivity Profile
| Inhibitor | Target Protease | IC50 / % Inhibition | Citation |
| Ursolic Acid | KLK5 | 14.07 µM | [1] |
| KLK7 | >100 µM (38.4% @ 100µM) | [1] | |
| Trypsin | 3.31 µM | [1] | |
| Chymotrypsin C | >100 µM (35.3% @ 100µM) | [1] | |
| GSK951 | KLK5 | 250 pM | [12] |
| KLK7 | >100-fold selectivity | [12] | |
| KLK14 | >100-fold selectivity | [12] |
Cell-Based Characterization
Cell-based assays are crucial for confirming that an inhibitor is active in a more complex biological environment and can modulate the downstream signaling of KLK5.
Experimental Protocol: Inhibition of Downstream Marker Production in Keratinocytes
This protocol assesses an inhibitor's ability to block KLK5-driven cellular effects, such as the proteolytic processing of cathelicidin (B612621) into LL-37 or the secretion of inflammatory cytokines.[1][14]
-
Cell Culture:
-
Culture normal human epidermal keratinocytes (NHEKs) in appropriate keratinocyte growth medium.
-
Cells can be induced to differentiate with high calcium concentration if required.[1]
-
-
Procedure:
-
Seed NHEKs in 24- or 48-well plates and grow to ~80% confluency.
-
Pre-treat the cells with various concentrations of the KLK5 inhibitor for 1-2 hours.
-
Stimulate the cells with exogenous recombinant KLK5 or use a model that endogenously overexpresses KLK5.
-
Incubate for a defined period (e.g., 24 hours) to allow for the production and secretion of downstream markers.
-
-
Endpoint Analysis:
-
Cytokine Secretion (e.g., IL-8, TSLP): Collect the cell culture supernatant. Quantify the concentration of the target cytokine using a commercially available ELISA kit.[3][8]
-
LL-37 Production: Lyse the cells and collect the supernatant. Analyze the processing of the precursor protein (hCAP18) to the active peptide (LL-37) using Western Blotting or immunoprecipitation followed by Western Blotting.[1][15]
-
-
Data Analysis:
-
Normalize the cytokine or protein levels to the stimulated control (no inhibitor).
-
Plot the results against inhibitor concentration to demonstrate a dose-dependent reduction in the KLK5-mediated effect.
-
In Vivo Evaluation
Promising candidates from in vitro testing must be evaluated in relevant animal models to assess their efficacy, safety, and drug delivery properties in a complex living system.
5.1 Preclinical Animal Models
-
Transgenic KLK5 Overexpression (Tg-KLK5) Mice: These mice overexpress KLK5 in the epidermis, developing a phenotype with scaling, skin barrier defects, and severe inflammation, mimicking aspects of AD.[12][16]
-
SPINK5 Knockout (Spink5-/-) Mice: These mice lack the endogenous inhibitor LEKTI and serve as a model for Netherton Syndrome, displaying severe skin barrier defects and neonatal lethality.[4][17] Genetic knockout of KLK5 in these mice has been shown to rescue the phenotype, providing strong validation for KLK5 as a therapeutic target.[4][17]
Experimental Protocol: Topical Inhibitor Efficacy in a Tg-KLK5 Mouse Model
This protocol assesses the ability of a topically applied inhibitor to reverse the pathological skin phenotype.[12]
-
Animals & Formulation:
-
Use Tg-KLK5 mice and wild-type littermates as controls.
-
Formulate the inhibitor into a suitable topical vehicle (e.g., cream, ointment). A vehicle-only formulation will serve as the placebo control.
-
-
Procedure:
-
Divide mice into treatment groups (e.g., Wild-Type + Vehicle, Tg-KLK5 + Vehicle, Tg-KLK5 + Inhibitor Cream).
-
Apply a defined amount of the topical formulation to a specific area of dorsal skin once or twice daily for a period of 1-4 weeks.
-
-
Efficacy Endpoints & Measurements:
-
Transepidermal Water Loss (TEWL): Measure TEWL using a Tewameter at baseline and at the end of the study. A reduction in TEWL indicates an improvement in skin barrier function.[12]
-
Histological Analysis: At the end of the study, collect skin biopsies. Perform H&E staining to assess epidermal thickness (acanthosis) and inflammatory infiltrate.
-
Target Engagement: Prepare skin lysates and measure KLK5 enzymatic activity using an in situ zymography or a fluorogenic assay to confirm the inhibitor reached its target.[4]
-
Gene/Protein Expression: Extract RNA or protein from skin biopsies. Use qRT-PCR or Western Blotting/ELISA to measure the expression of inflammatory markers (e.g., TSLP, IL-1β) that were downregulated by the treatment.[4][12]
-
Data Presentation: Summary of In Vivo Efficacy
| Model | Treatment | Key Finding | Citation |
| Tg-KLK5 Mice | Topical GSK951 Cream | Reduced TEWL and decreased proinflammatory cytokine expression. | [12] |
| Spink5-/- Mice | Genetic KLK5 Knockout | Rescued neonatal lethality, reversed skin barrier defect, and prevented skin inflammation. | [4][17] |
| Skin Graft Model | SFTI-G Inhibitor | Restored DSG1 expression and reduced secretion of IL-8, TSLP, and IL-10. | [8] |
Logical Framework for Inhibitor Characterization
The progression from an initial hit to a preclinical candidate follows a logical path of increasing biological complexity, where each stage provides critical data to justify advancement to the next.
Conclusion
The initial characterization of novel KLK5 inhibitors is a systematic process requiring a combination of robust biochemical, cellular, and in vivo methodologies. By confirming potency and selectivity, demonstrating activity in relevant cell-based models, and ultimately proving efficacy in preclinical disease models, researchers can identify and validate promising new therapeutic candidates. The protocols and frameworks outlined in this guide provide a foundational approach for drug development professionals aiming to target the destructive proteolytic cascades driven by KLK5 in a range of debilitating skin diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Kallikrein 5 induces atopic dermatitis–like lesions through PAR2-mediated thymic stromal lymphopoietin expression in Netherton syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of serine protease Kallikrein 5 in skin barrier dysfunction - a potential therapeutic intervention for atopic dermatitis - UCL Discovery [discovery.ucl.ac.uk]
- 4. institutimagine.org [institutimagine.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Kallikrein 5 inhibitors identified through structure based drug design in search for a treatment for Netherton Syndrome | CoLab [colab.ws]
- 8. Persistent kallikrein5 activation induces atopic dermatitis-like skin architecture independent of PAR2 activity. - UCL Discovery [discovery.ucl.ac.uk]
- 9. KLK5 and KLK7 Ablation Fully Rescues Lethality of Netherton Syndrome-Like Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 11. Screening of chemical libraries in pursuit of kallikrein-5 specific inhibitors for the treatment of inflammatory dermatoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Potent and Selective Kallikrein-5 Inhibitor Delivers High Pharmacological Activity in Skin from Patients with Netherton Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Exploring the active site binding specificity of kallikrein-related peptidase 5 (KLK5) guides the design of new peptide substrates and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tissue Kallikrein Inhibitors Based on the Sunflower Trypsin Inhibitor Scaffold – A Potential Therapeutic Intervention for Skin Diseases | PLOS One [journals.plos.org]
- 15. Inhibition of Human Kallikrein 5 Protease by Triterpenoids from Natural Sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. KLK5 Inactivation Reverses Cutaneous Hallmarks of Netherton Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Kallikrein 5-IN-2 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive in vitro assay protocol for the characterization of Kallikrein 5-IN-2, a selective inhibitor of Kallikrein-related peptidase 5 (KLK5). The provided information is intended for researchers, scientists, and drug development professionals working on the discovery and development of KLK5 inhibitors.
Introduction
Kallikrein-related peptidase 5 (KLK5), also known as stratum corneum tryptic enzyme (SCTE), is a serine protease that plays a crucial role in the process of skin desquamation (shedding)[1]. Dysregulation of KLK5 activity is implicated in various skin diseases, including Netherton Syndrome, atopic dermatitis, and rosacea, making it an attractive therapeutic target[1][2]. KLK5 is a key initiator of a proteolytic cascade in the epidermis, activating other KLKs such as KLK7 and KLK14[3]. This compound has been identified as a selective inhibitor of KLK5 with a pIC50 of 7.1[4][5]. This document outlines a standard in vitro fluorescence-based assay to determine the inhibitory potency of this compound and other potential KLK5 inhibitors.
Data Presentation
Table 1: Inhibitor Properties and Assay Parameters
| Inhibitor/Compound | Target | IC50 / pIC50 | Assay Substrate | Positive Control | Reference |
| This compound | KLK5 | pIC50 = 7.1 | Not Specified | Not Specified | [4][5] |
| Gabexate mesylate | KLK5 | 9.07 µM | Z-VVR-AMC (10 µM) | Not Applicable | [6] |
| I10H | KLK5 | 0.76 µM | Boc-VPR-AMC | Not Applicable | [2][7] |
| Native SFTI | KLK5 | 0.30 µM | Boc-VPR-AMC | Not Applicable | [2][7] |
| Zinc | KLK5 | 2.94 µM | Boc-VPR-AMC | Not Applicable | [2][7] |
| p-aminobenzamidine | KLK5 | 60.45 µM | Boc-VPR-AMC | Not Applicable | [2][7] |
| Ursolic Acid | KLK5 | 8.7 µM / 5.8 µM | Boc-V-P-R-AMC | Leupeptin | [1] |
| Oleanolic Acid | KLK5 | 6.4 µM | Boc-V-P-R-AMC | Leupeptin | [1] |
| Pachymic Acid | KLK5 | 5.9 µM | Boc-V-P-R-AMC | Leupeptin | [1] |
| Tumulosic Acid | KLK5 | 19.3 µM / 14.84 µM | Boc-V-P-R-AMC | Leupeptin | [1] |
| Saikosaponin b1 | KLK5 | 14.4 µM | Boc-V-P-R-AMC | Leupeptin | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the KLK5 signaling pathway and the general experimental workflow for the in vitro inhibition assay.
Figure 1: Simplified KLK5 signaling pathway in the epidermis.
Figure 2: General workflow for the KLK5 in vitro inhibition assay.
Experimental Protocol
This protocol describes a fluorescence-based enzymatic assay to determine the IC50 value of this compound for KLK5.
1. Materials and Reagents
-
Enzyme: Recombinant Human Kallikrein 5 (e.g., from R&D Systems)[1]
-
Inhibitor: this compound
-
Substrate: Fluorogenic peptide substrate, e.g., Boc-V-P-R-AMC or Z-VVR-AMC[1][6]
-
Assay Buffer: 100 mM Sodium Phosphate (NaH₂PO₄), pH 8.0[1]
-
Positive Control: Leupeptin hemisulfate or Gabexate mesylate[1][6]
-
Solvent: DMSO (for dissolving inhibitor)
-
Microplate: Black, 96-well or 384-well, flat-bottom microplate suitable for fluorescence measurements
-
Plate Reader: Fluorescence microplate reader with excitation/emission wavelengths of approximately 380 nm/460 nm[1]
2. Preparation of Reagents
-
Assay Buffer: Prepare 100 mM Sodium Phosphate buffer and adjust the pH to 8.0.
-
Recombinant Human KLK5: Reconstitute the lyophilized enzyme according to the manufacturer's instructions to a stock concentration. Dilute the enzyme in Assay Buffer to the desired final concentration (e.g., 8.1 nM)[1].
-
Fluorogenic Substrate: Prepare a stock solution of the substrate in DMSO. Dilute the stock solution in Assay Buffer to the desired final concentration (e.g., 10 µM for Z-VVR-AMC or 100 µM for Boc-V-P-R-AMC)[1][6].
-
This compound Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
This compound Working Solutions: Perform serial dilutions of the this compound stock solution in Assay Buffer to obtain a range of concentrations for testing. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1-2%.
-
Positive Control: Prepare a stock solution of the positive control (e.g., Leupeptin) in an appropriate solvent and create a working solution at a concentration known to cause significant inhibition.
3. Assay Procedure
-
Plate Setup: Add the following to the wells of the microplate:
-
Test Wells: A specific volume of each this compound working solution.
-
Positive Control Wells: A specific volume of the positive control working solution.
-
Vehicle Control (0% Inhibition) Wells: A specific volume of Assay Buffer with the same final concentration of DMSO as the test wells.
-
Blank (No Enzyme) Wells: A specific volume of Assay Buffer.
-
-
Enzyme Addition: Add the diluted recombinant human KLK5 solution to all wells except the blank wells.
-
Pre-incubation: Gently mix the contents of the plate and pre-incubate for 5-15 minutes at room temperature to allow the inhibitor to bind to the enzyme[1].
-
Reaction Initiation: Add the diluted fluorogenic substrate solution to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately place the microplate in the fluorescence plate reader. Measure the increase in relative fluorescence units (RFU) at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm. Readings should be taken kinetically over a period of 5-60 minutes, or as a single endpoint reading after a fixed incubation time[1].
4. Data Analysis
-
Blank Subtraction: Subtract the average RFU of the blank wells from the RFU of all other wells.
-
Percentage Inhibition Calculation: Calculate the percentage of KLK5 inhibition for each concentration of this compound using the following formula[1]:
% Inhibition = (1 - (RFU of Test Well / RFU of Vehicle Control Well)) * 100
-
IC50 Determination: Plot the percentage inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Conclusion
This document provides a detailed protocol for the in vitro evaluation of this compound as a KLK5 inhibitor. The fluorescence-based assay described is a robust and reproducible method for determining the potency of test compounds. Adherence to this protocol will enable researchers to generate high-quality, comparable data for the characterization of KLK5 inhibitors in drug discovery and development programs.
References
- 1. mdpi.com [mdpi.com]
- 2. Tissue Kallikrein Inhibitors Based on the Sunflower Trypsin Inhibitor Scaffold – A Potential Therapeutic Intervention for Skin Diseases | PLOS One [journals.plos.org]
- 3. KLK5 and KLK7 Ablation Fully Rescues Lethality of Netherton Syndrome-Like Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Tissue Kallikrein Inhibitors Based on the Sunflower Trypsin Inhibitor Scaffold – A Potential Therapeutic Intervention for Skin Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Kallikrein 5-IN-2 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kallikrein-related peptidase 5 (KLK5) is a serine protease that plays a critical role in the process of skin desquamation (shedding) and has been implicated in the pathophysiology of various skin diseases, including Netherton syndrome and atopic dermatitis.[1][2] Dysregulation of KLK5 activity can lead to a compromised skin barrier and inflammation.[1][2][3] Kallikrein 5-IN-2 is a selective and potent small-molecule inhibitor of KLK5, making it a valuable tool for studying the biological functions of KLK5 and for the potential development of therapeutics for skin disorders.[4]
These application notes provide detailed protocols for the use of this compound in cell culture models to investigate its effects on KLK5-mediated signaling pathways.
Mechanism of Action
This compound is a selective inhibitor of KLK5 with a pIC50 of 7.1.[4] It functions by directly binding to the KLK5 enzyme, thereby blocking its catalytic activity and preventing the cleavage of its natural substrates.[2] In the skin, KLK5 is involved in the degradation of desmosomal proteins, which are crucial for cell-cell adhesion in the stratum corneum.[5] Additionally, KLK5 can activate Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor expressed on keratinocytes.[1][6] PAR2 activation initiates a downstream signaling cascade, primarily through the NF-κB pathway, leading to the production of pro-inflammatory cytokines and chemokines such as Thymic Stromal Lymphopoietin (TSLP), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α).[1][6] By inhibiting KLK5, this compound can mitigate these downstream inflammatory responses.
Product Specifications
| Property | Value | Reference |
| Product Name | This compound | [4] |
| CAS Number | 2361160-57-6 | N/A |
| Molecular Formula | C23H22N6O | N/A |
| Molecular Weight | 398.46 g/mol | N/A |
| pIC50 | 7.1 | [4] |
| Solubility | Soluble in DMSO | N/A |
| Storage | Store as a solid at -20°C. Store stock solutions in aliquots at -80°C. | [7] |
Visualizing the KLK5 Signaling Pathway and Inhibition
Caption: KLK5 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of the solid inhibitor in DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.98 mg of this compound in 1 mL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage. When stored properly, the stock solution is stable for up to 6 months.[7]
Cell Culture and Treatment
Recommended Cell Lines:
-
Human Keratinocytes: Primary Normal Human Epidermal Keratinocytes (NHEK) or immortalized human keratinocyte cell lines such as HaCaT cells are recommended. These cells endogenously express PAR2 and are relevant models for studying skin biology.[1][8]
Materials:
-
Keratinocyte cell culture medium (e.g., Keratinocyte-SFM with supplements)
-
Recombinant human KLK5 (rhKLK5)
-
This compound stock solution (10 mM)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates (6-well, 24-well, or 96-well, depending on the downstream assay)
Procedure:
-
Culture keratinocytes according to standard protocols. For HaCaT cells, maintain in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Seed the cells in appropriate culture plates and allow them to reach 70-80% confluency.
-
Pre-treatment with this compound: a. Dilute the 10 mM this compound stock solution in cell culture medium to the desired final concentrations. A concentration range of 1 nM to 10 µM is a good starting point for dose-response experiments. b. Remove the old medium from the cells and replace it with the medium containing this compound or a vehicle control (DMSO at the same final concentration). c. Pre-incubate the cells for 1-2 hours at 37°C in a humidified CO2 incubator.
-
Stimulation with rhKLK5: a. Prepare a working solution of rhKLK5 in cell culture medium. Based on published studies, a final concentration of 400 nM can be used to stimulate an inflammatory response in primary keratinocytes.[1] The optimal concentration may need to be determined empirically for different cell lines. b. Add the rhKLK5 solution to the wells already containing the inhibitor or vehicle. c. Incubate the cells for the desired time period. For gene expression analysis (qRT-PCR), an incubation time of 3-6 hours is recommended.[1] For protein analysis (ELISA or Western blot), a longer incubation of 12-24 hours may be necessary.
Caption: General experimental workflow for using this compound in cell culture.
Downstream Assays
This assay measures the mRNA levels of genes downstream of the KLK5-PAR2-NF-κB signaling axis.
Procedure:
-
Following treatment, wash the cells with PBS and lyse them to extract total RNA using a commercially available kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using primers specific for target genes (e.g., TSLP, IL8, TNF, ICAM1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in inhibitor-treated cells compared to vehicle-treated controls.
Expected Outcome: this compound is expected to dose-dependently inhibit the rhKLK5-induced upregulation of pro-inflammatory gene expression.
This assay quantifies the amount of secreted cytokines in the cell culture supernatant.
Procedure:
-
After the treatment period, collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any cellular debris.
-
Use commercially available ELISA kits to measure the concentration of secreted proteins such as IL-8 and TSLP, following the manufacturer's instructions.
-
Normalize the results to the total protein concentration of the corresponding cell lysates if significant cytotoxicity is observed.
Expected Outcome: this compound should reduce the secretion of pro-inflammatory cytokines in a dose-dependent manner.
This assay assesses the activation of the NF-κB pathway by detecting the phosphorylation of key signaling proteins.
Procedure:
-
After a shorter treatment duration (e.g., 15-60 minutes), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total forms of NF-κB pathway components (e.g., p-p65, p65, p-IκBα, IκBα).
-
Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
Expected Outcome: Treatment with this compound is expected to prevent the rhKLK5-induced phosphorylation of IκBα and the p65 subunit of NF-κB.
Troubleshooting
| Problem | Possible Cause | Solution |
| No inhibitory effect observed | - Inhibitor concentration is too low.- Inhibitor has degraded.- rhKLK5 concentration is too high. | - Perform a dose-response experiment with a wider range of inhibitor concentrations.- Use a fresh aliquot of the inhibitor stock solution.- Titrate the rhKLK5 concentration to find the optimal dose for stimulation. |
| High background in control wells | - DMSO concentration is too high, causing cytotoxicity.- Endogenous KLK5 activity in the cell line. | - Ensure the final DMSO concentration does not exceed 0.1% (v/v).- Test the effect of the inhibitor without rhKLK5 stimulation to assess its impact on basal activity. |
| Variability between replicates | - Uneven cell seeding.- Inconsistent pipetting. | - Ensure a single-cell suspension before seeding and mix gently.- Use calibrated pipettes and be consistent with pipetting techniques. |
Conclusion
This compound is a specific and effective tool for investigating the role of KLK5 in cell culture models. The protocols outlined above provide a framework for researchers to study the inhibitory effects of this compound on KLK5-mediated inflammatory signaling pathways in keratinocytes. These studies can contribute to a better understanding of the pathological role of KLK5 and aid in the development of novel therapeutic strategies for inflammatory skin diseases.
References
- 1. Kallikrein 5 induces atopic dermatitis–like lesions through PAR2-mediated thymic stromal lymphopoietin expression in Netherton syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are KLK5 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Structure guided drug design to develop kallikrein 5 inhibitors to treat Netherton syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Human Tissue Kallikreins-Related Peptidases Are Targets for the Treatment of Skin Desquamation Diseases [frontiersin.org]
- 6. Kallikrein 5 induces atopic dermatitis-like lesions through PAR2-mediated thymic stromal lymphopoietin expression in Netherton syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Compound K improves skin barrier function by increasing SPINK5 expression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of a Topical Formulation of Kallikrein 5-IN-2
For Research Use Only
Introduction
Kallikrein 5 (KLK5), a serine protease found in the stratum corneum, plays a crucial role in skin desquamation and barrier function.[1] Dysregulation of KLK5 activity is implicated in various inflammatory skin disorders, including atopic dermatitis and Netherton Syndrome, making it a promising therapeutic target.[2] Kallikrein 5-IN-2 is a selective inhibitor of KLK5 with a pIC50 of 7.1.[3][4] By blocking excessive KLK5 activity, this compound has the potential to normalize skin shedding, reduce inflammation, and alleviate associated symptoms like itching.[3] These application notes provide a comprehensive guide for researchers and drug development professionals on the formulation of a topical preparation of this compound for preclinical research, including detailed protocols for its evaluation.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental for formulation development.
| Property | Value | Reference |
| Molecular Formula | C23H22N6O | [3] |
| Molecular Weight | 398.46 g/mol | [3] |
| pIC50 | 7.1 | [3][4] |
| Solubility | Good solubility in water and Britton-Robinson buffer at pH 4 (~1 mg/mL). Lower solubility at pH 6 and pH 8. Soluble in DMSO (≥ 100 mg/mL). | [3][4] |
| Stability | Stable at 40°C across a pH range of 4-8 with a half-life of over 1000 hours under non-oxidative conditions. | [3][4] |
| Phototoxicity | Non-phototoxic at 100 µg/mL in Balb/c 3T3 cells. | [3] |
| Irritancy | Non-irritant. | [4] |
Signaling Pathway of Kallikrein 5 in Skin Inflammation
Elevated KLK5 activity contributes to skin inflammation through the activation of Proteinase-Activated Receptor 2 (PAR2), leading to a downstream cascade of inflammatory mediators.
Caption: KLK5 inflammatory signaling cascade and the inhibitory action of this compound.
Experimental Protocols
Formulation Development
The goal is to develop a stable and effective topical formulation for the delivery of this compound into the skin. A simple cream or gel formulation is recommended for initial studies.
Materials:
-
This compound
-
Vehicle components (e.g., cream base, gel base)
-
Phosphate-buffered saline (PBS)
-
pH meter
-
Homogenizer
Protocol:
-
Vehicle Selection: Choose a suitable vehicle based on the desired properties of the final formulation (e.g., viscosity, spreadability). Given the aqueous solubility of this compound at acidic pH, a hydrogel or an oil-in-water cream base with a pH around 4-5 would be appropriate.
-
Preparation of Formulation:
-
Accurately weigh this compound.
-
Levigate the inhibitor with a small amount of a suitable solvent (e.g., propylene (B89431) glycol) to ensure uniform dispersion.
-
Gradually incorporate the dispersed inhibitor into the chosen vehicle base with continuous mixing using a homogenizer until a uniform formulation is achieved.
-
Adjust the pH of the final formulation to be within the stable range of the inhibitor (pH 4-5).
-
In Vitro KLK5 Activity Assay
This assay is used to determine the inhibitory activity of the formulated this compound.
Materials:
-
Recombinant human KLK5
-
Fluorogenic peptide substrate (e.g., Boc-V-P-R-AMC)
-
Assay buffer (100 mM NaH2PO4, pH 8.0)
-
96-well black microplate
-
Fluorometer
Protocol:
-
Prepare a stock solution of the this compound formulation in the assay buffer.
-
In a 96-well plate, add 25 µL of assay buffer.
-
Add 25 µL of the test formulation at various dilutions.
-
Add 25 µL of recombinant human KLK5 solution (final concentration ~8.1 nM) to each well and pre-incubate for 5 minutes at room temperature.[5]
-
Initiate the reaction by adding 25 µL of the fluorogenic peptide substrate (final concentration 100 µM).[5]
-
Measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm over time.
-
Calculate the percentage of inhibition relative to a vehicle control.
In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol evaluates the permeation of this compound from the topical formulation through the skin.
Caption: Workflow for in vitro skin permeation study using Franz diffusion cells.
Materials:
-
Franz diffusion cells
-
Excised human or porcine skin
-
Receptor solution (e.g., PBS with a solubilizing agent if necessary)
-
Formulation of this compound
-
High-Performance Liquid Chromatography (HPLC) system
Protocol:
-
Skin Preparation: Thaw frozen skin at room temperature. Remove any subcutaneous fat and cut the skin to fit the Franz diffusion cells.
-
Franz Cell Assembly: Mount the skin between the donor and receptor chambers with the stratum corneum facing the donor compartment. Fill the receptor chamber with degassed receptor solution and ensure no air bubbles are trapped beneath the skin. Maintain the temperature at 32°C to mimic physiological skin temperature.[6]
-
Dosing: Apply a known amount of the this compound formulation to the skin surface in the donor chamber.
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 24 hours), collect an aliquot of the receptor solution and replace it with fresh, pre-warmed receptor solution.
-
Analysis: Quantify the concentration of this compound in the collected samples using a validated HPLC method.
Assessment of Efficacy in a 3D Human Skin Model
This protocol assesses the biological effect of the topical formulation on a reconstructed human epidermis model.
Materials:
-
Reconstructed human epidermis (e.g., EpiDerm™)
-
This compound formulation
-
Recombinant human KLK5
-
Cell culture medium
-
ELISA kits for IL-1β, IL-17A, and TSLP
-
RNA extraction kit and reagents for qRT-PCR
Protocol:
-
Culture the 3D skin models according to the manufacturer's instructions.
-
Topically apply the this compound formulation or vehicle control to the surface of the skin models.
-
After a suitable pre-incubation time, stimulate the skin models with recombinant human KLK5 to induce an inflammatory response.
-
After the stimulation period, collect the culture medium and harvest the tissue.
-
Cytokine Analysis: Measure the levels of IL-1β, IL-17A, and TSLP in the culture medium using ELISA kits.[7]
-
Gene Expression Analysis: Extract RNA from the harvested tissue and perform qRT-PCR to analyze the expression of genes encoding for inflammatory markers.
Stability Testing of the Topical Formulation
This protocol outlines the procedure for evaluating the stability of the this compound formulation under various conditions.
Materials:
-
This compound formulation
-
Stability chambers with controlled temperature and humidity
-
HPLC system with a validated stability-indicating method
-
Viscometer, pH meter
Protocol:
-
Stability-Indicating HPLC Method: Develop and validate an HPLC method capable of separating and quantifying this compound from its potential degradation products.[8]
-
Storage Conditions: Store aliquots of the formulation in appropriate containers at different conditions as per ICH guidelines (e.g., 25°C/60% RH, 40°C/75% RH).[9]
-
Time Points: Test the samples at specified time intervals (e.g., 0, 1, 3, and 6 months).
-
Parameters to be Tested:
-
Chemical Stability: Quantify the concentration of this compound using the HPLC method.
-
Physical Stability: Visually inspect for changes in appearance, color, and odor. Measure pH and viscosity.[10]
-
-
Data Analysis: Plot the concentration of this compound against time to determine the degradation kinetics and estimate the shelf-life of the formulation.
Data Presentation
All quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: In Vitro KLK5 Inhibition
| Formulation Concentration | % Inhibition (Mean ± SD) |
| Vehicle Control | 0 |
| Concentration 1 | |
| Concentration 2 | |
| Concentration 3 | |
| Positive Control |
Table 2: In Vitro Skin Permeation Profile
| Time (hours) | Cumulative Amount Permeated (µg/cm²) (Mean ± SD) | Flux (µg/cm²/h) (Mean ± SD) |
| 1 | ||
| 2 | ||
| 4 | ||
| 6 | ||
| 8 | ||
| 24 |
Table 3: Effect on Inflammatory Cytokine Secretion
| Treatment | IL-1β (pg/mL) (Mean ± SD) | IL-17A (pg/mL) (Mean ± SD) | TSLP (pg/mL) (Mean ± SD) |
| Untreated Control | |||
| Vehicle + KLK5 | |||
| Formulation + KLK5 |
Table 4: Stability Study of Topical Formulation at 40°C/75% RH
| Time (months) | Assay of this compound (%) (Mean ± SD) | pH (Mean ± SD) | Viscosity (cP) (Mean ± SD) | Appearance |
| 0 | 100 | Conforms | ||
| 1 | ||||
| 3 | ||||
| 6 |
Conclusion
These application notes provide a framework for the development and preclinical evaluation of a topical formulation of the KLK5 inhibitor, this compound. The detailed protocols for formulation, in vitro activity, skin permeation, efficacy, and stability testing will enable researchers to systematically investigate the potential of this compound for the treatment of inflammatory skin diseases. Adherence to these standardized methods will ensure the generation of reliable and reproducible data.
References
- 1. Kallikrein-5 - Wikipedia [en.wikipedia.org]
- 2. What are KLK5 inhibitors and how do they work? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. alterlab.co.id [alterlab.co.id]
- 7. institutimagine.org [institutimagine.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pharmabeginers.com [pharmabeginers.com]
- 10. certified-laboratories.com [certified-laboratories.com]
Measuring the In Vivo Efficacy of Kallikrein 5-IN-2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kallikrein-related peptidase 5 (KLK5) is a serine protease that plays a critical role in the regulation of skin barrier homeostasis.[1][2] Dysregulation of KLK5 activity is implicated in the pathogenesis of several inflammatory skin disorders, including Netherton Syndrome (NS) and atopic dermatitis (AD).[1][2][3] In healthy skin, KLK5 activity is tightly controlled by the endogenous inhibitor LEKTI (lympho-epithelial Kazal-type-related inhibitor).[4] A deficiency in LEKTI leads to excessive KLK5 activity, resulting in impaired skin barrier function, inflammation, and allergic manifestations.[5][6]
Kallikrein 5-IN-2 is a selective inhibitor of KLK5, offering a promising therapeutic strategy for skin conditions characterized by elevated KLK5 activity.[7][8] By directly targeting KLK5, this compound aims to restore normal epidermal shedding, reduce inflammation, and alleviate associated symptoms such as itching.[7] These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in a preclinical setting.
Signaling Pathway of Kallikrein 5 in the Epidermis
Unopposed KLK5 activity initiates a proteolytic cascade that contributes to skin barrier breakdown and inflammation.[9][10] KLK5 can autoactivate and also activate other kallikreins, such as KLK7 and KLK14.[4][11] A key mechanism of KLK5-mediated inflammation involves the activation of Protease-Activated Receptor 2 (PAR2).[5][10][12] Activation of PAR2 in keratinocytes triggers the nuclear factor-κB (NF-κB) signaling pathway, leading to the upregulation of pro-inflammatory and pro-allergic mediators, including thymic stromal lymphopoietin (TSLP), interleukin-8 (IL-8), and tumor necrosis factor-alpha (TNF-α).[5][12][13] This cascade perpetuates a cycle of inflammation, further compromising the skin barrier.
Caption: KLK5 Signaling Pathway and the Point of Intervention for this compound.
Experimental Protocols
The following protocols describe the use of a transgenic mouse model overexpressing KLK5 (Tg-KLK5) to assess the in vivo efficacy of topically administered this compound. This model recapitulates key features of inflammatory skin diseases driven by high KLK5 activity.[12]
Protocol 1: Topical Treatment of Tg-KLK5 Mice
Objective: To evaluate the effect of this compound on skin barrier function and inflammation in a mouse model of KLK5-driven skin disease.
Materials:
-
This compound
-
Vehicle control cream/ointment
-
Tg-KLK5 mice and wild-type (WT) littermates (8-12 weeks old)
-
Transepidermal Water Loss (TEWL) measurement device (e.g., Tewameter®)
-
Calipers for measuring skin thickness
-
Standard animal housing and husbandry equipment
Experimental Workflow:
Caption: General Experimental Workflow for In Vivo Efficacy Testing.
Procedure:
-
Animal Acclimatization: Acclimatize animals to housing conditions for at least one week prior to the experiment.
-
Baseline Measurements:
-
Record baseline TEWL on the dorsal skin of all mice.
-
Measure skin thickness using calipers.
-
Take photographs of the skin to document the initial phenotype.
-
-
Group Allocation: Randomly assign Tg-KLK5 mice to one of the following treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound (e.g., 1% in vehicle)
-
A group of WT mice should be included as a negative control.
-
-
Topical Application:
-
Apply a defined amount (e.g., 100 mg) of the vehicle or this compound formulation to a designated area on the dorsal skin of each mouse.
-
Perform applications once or twice daily for a period of 28 days.
-
-
Monitoring:
-
Measure TEWL and skin thickness weekly.
-
Monitor the general health and body weight of the animals.
-
Document skin appearance through weekly photographs.
-
-
Endpoint and Sample Collection:
-
At the end of the treatment period, perform final TEWL and skin thickness measurements.
-
Euthanize the animals and collect skin biopsies from the treated and untreated areas.
-
Collect blood for serum analysis if required.
-
Protocol 2: Analysis of Skin Biopsies
Objective: To assess the molecular and cellular effects of this compound on skin inflammation and structure.
Materials:
-
Collected skin biopsies
-
Formalin and paraffin (B1166041) for histology
-
Hematoxylin and Eosin (H&E) stain
-
RNA extraction kits
-
qRT-PCR reagents and instrument
-
Protein extraction buffers
-
ELISA kits for cytokine quantification (e.g., TSLP, IL-8)
Procedure:
-
Histological Analysis:
-
Fix a portion of the skin biopsy in 10% neutral buffered formalin and embed in paraffin.
-
Section the tissue and perform H&E staining to assess epidermal thickness, hyperkeratosis, and inflammatory cell infiltration.
-
-
Gene Expression Analysis (qRT-PCR):
-
Homogenize a portion of the skin biopsy and extract total RNA.
-
Synthesize cDNA and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of key inflammatory markers.[14]
-
Target genes should include Tslp, Il8, Tnf, and markers of epidermal differentiation. Use a housekeeping gene (e.g., Gapdh) for normalization.[14]
-
-
Protein Quantification (ELISA):
-
Homogenize a portion of the skin biopsy in protein extraction buffer.
-
Centrifuge to collect the supernatant.
-
Use commercial ELISA kits to quantify the protein levels of TSLP, IL-8, and other relevant cytokines in the skin homogenates.
-
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between treatment groups.
Table 1: Skin Barrier Function and Phenotype
| Treatment Group | Baseline TEWL (g/m²/h) | Final TEWL (g/m²/h) | Change in TEWL (%) | Final Skin Thickness (mm) |
| WT + Vehicle | ||||
| Tg-KLK5 + Vehicle | ||||
| Tg-KLK5 + this compound |
Table 2: Inflammatory Marker Expression in Skin
| Treatment Group | Tslp mRNA (Fold Change vs. WT) | Il8 mRNA (Fold Change vs. WT) | TSLP Protein (pg/mg tissue) | IL-8 Protein (pg/mg tissue) |
| WT + Vehicle | 1.0 | 1.0 | ||
| Tg-KLK5 + Vehicle | ||||
| Tg-KLK5 + this compound |
Expected Outcomes
Treatment with an effective KLK5 inhibitor like this compound is expected to yield the following results in the Tg-KLK5 mouse model:
-
Improved Skin Barrier Function: A significant reduction in TEWL compared to the vehicle-treated group, indicating restoration of the skin's barrier integrity.[11]
-
Reduced Skin Inflammation: A decrease in skin thickness, erythema, and scaling.
-
Downregulation of Pro-inflammatory Mediators: Reduced mRNA and protein expression of key inflammatory cytokines such as TSLP, IL-8, and TNF-α in the skin.[5][11]
-
Normalized Skin Histology: A reduction in epidermal thickness (acanthosis) and inflammatory cell infiltrates observed in H&E stained skin sections.
These outcomes would provide strong preclinical evidence for the efficacy of this compound in treating inflammatory skin diseases associated with elevated KLK5 activity.
References
- 1. The role of kallikreins in inflammatory skin disorders and their potential as therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are KLK5 inhibitors and how do they work? [synapse.patsnap.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Tissue Kallikrein Inhibitors Based on the Sunflower Trypsin Inhibitor Scaffold – A Potential Therapeutic Intervention for Skin Diseases | PLOS One [journals.plos.org]
- 5. Kallikrein 5 induces atopic dermatitis–like lesions through PAR2-mediated thymic stromal lymphopoietin expression in Netherton syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Kallikreins: Essential epidermal messengers for regulation of the skin microenvironment during homeostasis, repair and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Potent and Selective Kallikrein-5 Inhibitor Delivers High Pharmacological Activity in Skin from Patients with Netherton Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Transgenic kallikrein 5 mice reproduce major cutaneous and systemic hallmarks of Netherton syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rupress.org [rupress.org]
- 14. Quantitative analysis of human kallikrein 5 (KLK5) expression in prostate needle biopsies: an independent cancer biomarker [pubmed.ncbi.nlm.nih.gov]
Application Note: Utilizing Kallikrein 5-IN-2 for Skin Barrier Restoration Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction The integrity of the skin barrier is crucial for protecting the body from external threats and preventing excessive water loss. Kallikrein-related peptidase 5 (KLK5), a serine protease found in the epidermis, plays a key role in skin desquamation (the shedding of dead skin cells) by degrading corneodesmosomal proteins that hold corneocytes together.[1][2] However, the dysregulation and hyperactivity of KLK5 are implicated in various skin disorders characterized by a defective skin barrier, such as atopic dermatitis (AD) and Netherton Syndrome (NS).[1][3][4] Elevated KLK5 activity leads to premature breakdown of cell junctions, impaired barrier function, and inflammation.[3][5][6]
Kallikrein 5-IN-2 is a selective inhibitor of KLK5 with a reported pIC50 of 7.1, making it a valuable pharmacological tool for investigating the role of KLK5 in skin barrier pathology and for assessing the therapeutic potential of KLK5 inhibition.[7] By specifically blocking the catalytic activity of KLK5, this compound helps to prevent the excessive degradation of structural proteins, thereby supporting the restoration and maintenance of the skin barrier.[1] This application note provides detailed protocols for using this compound in various experimental models to study its effects on skin barrier restoration.
Mechanism of Action and Signaling Pathway
Elevated KLK5 activity disrupts the skin barrier through two primary mechanisms: the direct degradation of adhesion proteins and the activation of inflammatory signaling pathways. KLK5 cleaves desmosomal proteins like Desmoglein 1 (DSG1), weakening the connections between corneocytes and compromising the physical barrier.[3][4] Additionally, KLK5 can activate Protease-Activated Receptor 2 (PAR2), which triggers a downstream signaling cascade leading to the expression of pro-inflammatory and pro-allergic cytokines such as Thymic Stromal Lymphopoietin (TSLP), IL-8, and TNF-α, contributing to the inflammatory phenotype seen in conditions like atopic dermatitis.[6][8][9] this compound directly binds to and inhibits KLK5, preventing both of these downstream effects.
Experimental Protocols
The following protocols describe how to use this compound in relevant in vitro and ex vivo models to assess its efficacy in skin barrier restoration.
General Experimental Workflow
A typical workflow involves selecting an appropriate skin model, inducing barrier disruption (if not using a disease model), treating the model with this compound, and finally, performing a series of endpoint analyses to measure barrier function, hydration, and inflammation.
Protocol 1: Assessment of Barrier Function using Transepidermal Water Loss (TEWL)
TEWL is a primary indicator of skin barrier integrity. A higher TEWL value signifies a compromised barrier that allows more water to escape.[10][11]
Objective: To determine if this compound can reduce TEWL in a skin model with a compromised barrier.
Materials:
-
Reconstructed Human Epidermis (RHE) models or ex vivo human/porcine skin explants.[12][13][14]
-
This compound (dissolved in an appropriate vehicle, e.g., DMSO, then diluted in cream or media).
-
Vehicle control.
-
TEWL measurement device (e.g., Tewameter®).
-
Phosphate-buffered saline (PBS).
-
Cell culture medium.
Methodology:
-
Model Preparation:
-
Baseline Measurement:
-
Measure and record the baseline TEWL for each sample.
-
-
Barrier Disruption (if applicable):
-
To model a physically compromised barrier, apply a standardized tape-stripping procedure or treat with a chemical irritant like sodium dodecyl sulfate (B86663) (SDS).[19][20]
-
Measure TEWL again to confirm barrier disruption (expect a significant increase).
-
-
Treatment:
-
Topically apply this compound at various concentrations to the designated treatment groups.
-
Apply the vehicle alone to the control groups.
-
-
Incubation:
-
Incubate the treated models for a specified time course (e.g., 24, 48, 72 hours).
-
-
Post-Treatment Measurement:
-
At each time point, gently clean the surface of the models with a dry swab to remove residual formulation.
-
Allow models to equilibrate for 30 minutes.
-
Measure and record the final TEWL values.
-
Data Analysis:
-
Calculate the mean TEWL (g/m²/h) for each treatment group at each time point.
-
Determine the percentage reduction in TEWL compared to the vehicle-treated, barrier-disrupted control.
Protocol 2: Measurement of Skin Hydration
Skin hydration is another key parameter of a healthy skin barrier. A well-functioning barrier effectively retains water in the stratum corneum.
Objective: To evaluate the effect of this compound on the hydration level of the stratum corneum.
Materials:
-
Prepared skin models (as in Protocol 1).
-
This compound and vehicle.
-
Corneometer® or similar device for measuring skin capacitance/impedance.[21][22][23]
Methodology:
-
Model Preparation & Baseline:
-
Prepare and equilibrate skin models as described previously.
-
Record the baseline hydration level for each sample by taking several readings with the Corneometer® probe.[21]
-
-
Barrier Disruption & Treatment:
-
Follow the same disruption and treatment steps as in Protocol 1.
-
-
Incubation:
-
Incubate for the desired time course (e.g., 2, 4, 24 hours).
-
-
Post-Treatment Measurement:
-
At each time point, gently clean the model surface.
-
After a 30-minute equilibration period, measure and record the final hydration values.
-
Data Analysis:
-
Calculate the mean hydration value (in arbitrary units, A.U.) for each group.
-
Compare the change in hydration in the this compound treated groups to the control groups.
Protocol 3: Evaluation of Anti-Inflammatory Effects
Since hyperactive KLK5 triggers inflammation, an effective inhibitor should reduce the secretion of pro-inflammatory cytokines.[6][24]
Objective: To quantify the effect of this compound on the production of inflammatory mediators (e.g., TSLP, IL-8, TNF-α).
Materials:
-
Skin models or keratinocyte monocultures.
-
This compound and vehicle.
-
Lipopolysaccharide (LPS) or other inflammatory stimulus (optional, to induce an inflammatory response).
-
ELISA kits for target cytokines (TSLP, IL-8, TNF-α).
-
Protein lysis buffer and quantification assay (BCA or Bradford).
Methodology:
-
Model/Cell Culture:
-
Culture skin models or keratinocytes as appropriate.
-
-
Treatment:
-
Pre-treat the models/cells with this compound for 1-2 hours.
-
Add an inflammatory stimulus (e.g., recombinant active KLK5, or LPS) to all groups except the negative control.
-
Incubate for 24-48 hours.
-
-
Sample Collection:
-
Collect the culture medium from each well. Centrifuge to remove debris and store at -80°C.
-
(Optional) Lyse the cells/tissue to analyze intracellular protein levels.
-
-
Cytokine Quantification:
-
Perform ELISA on the collected culture supernatants according to the manufacturer's instructions to measure the concentration of secreted cytokines.
-
Data Analysis:
-
Calculate the cytokine concentrations (pg/mL) for each treatment group.
-
Express the data as a percentage reduction in cytokine secretion compared to the stimulated vehicle control.
Data Presentation
Quantitative data from the described protocols should be organized into clear tables for comparison. Below are example templates for data recording.
Table 1: Transepidermal Water Loss (TEWL) Measurements
| Treatment Group | N | Baseline TEWL (g/m²/h) (Mean ± SD) | 24h Post-Treatment TEWL (g/m²/h) (Mean ± SD) | % Barrier Restoration* |
|---|---|---|---|---|
| Healthy Control | 6 | 8.5 ± 1.2 | 8.3 ± 1.5 | N/A |
| Disrupted + Vehicle | 6 | 35.2 ± 4.5 | 34.8 ± 5.1 | 0% |
| Disrupted + KLK5-IN-2 (1 µM) | 6 | 34.9 ± 4.8 | 21.5 ± 3.9 | 49.8% |
| Disrupted + KLK5-IN-2 (10 µM) | 6 | 35.5 ± 5.0 | 14.2 ± 3.2 | 77.3% |
*Calculated relative to the Disrupted + Vehicle group.
Table 2: Skin Hydration Data (Corneometer)
| Treatment Group | N | Baseline Hydration (A.U.) (Mean ± SD) | 24h Post-Treatment Hydration (A.U.) (Mean ± SD) | % Change from Baseline |
|---|---|---|---|---|
| Healthy Control | 6 | 65.1 ± 7.3 | 66.5 ± 6.9 | +2.2% |
| Disrupted + Vehicle | 6 | 22.4 ± 3.1 | 21.9 ± 3.5 | -2.2% |
| Disrupted + KLK5-IN-2 (1 µM) | 6 | 22.8 ± 3.6 | 38.4 ± 4.0 | +68.4% |
| Disrupted + KLK5-IN-2 (10 µM) | 6 | 22.5 ± 3.3 | 49.7 ± 5.2 | +120.9% |
Table 3: IL-8 Secretion in Culture Supernatant (ELISA)
| Treatment Group | N | IL-8 Concentration (pg/mL) (Mean ± SD) | % Inhibition of IL-8 Release |
|---|---|---|---|
| Unstimulated Control | 4 | 55 ± 15 | N/A |
| Stimulated + Vehicle | 4 | 850 ± 95 | 0% |
| Stimulated + KLK5-IN-2 (1 µM) | 4 | 420 ± 68 | 50.6% |
| Stimulated + KLK5-IN-2 (10 µM) | 4 | 185 ± 45 | 78.2% |
Disclaimer: The data presented in the tables are for illustrative purposes only and do not represent actual experimental results. Researchers should generate their own data following the described protocols.
References
- 1. What are KLK5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Skin Barrier Homeostasis in Atopic Dermatitis: Feedback Regulation of Kallikrein Activity | PLOS One [journals.plos.org]
- 3. The role of serine protease Kallikrein 5 in skin barrier dysfunction - a potential therapeutic intervention for atopic dermatitis - UCL Discovery [discovery.ucl.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Kallikrein 5 induces atopic dermatitis–like lesions through PAR2-mediated thymic stromal lymphopoietin expression in Netherton syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Functional role of kallikrein 5 and proteinase-activated receptor 2 in eosinophilic esophagitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rupress.org [rupress.org]
- 10. researchgate.net [researchgate.net]
- 11. Clinical Measurement of Transepidermal Water Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An ex vivo human skin model for studying skin barrier repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ex Vivo Live Full-Thickness Porcine Skin Model as a Versatile In Vitro Testing Method for Skin Barrier Research [mdpi.com]
- 14. pharmasalmanac.com [pharmasalmanac.com]
- 15. Skin Hydration • Mattek - Part of Sartorius [mattek.com]
- 16. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 17. Guidelines for transepidermal water loss (TEWL) measurement | Semantic Scholar [semanticscholar.org]
- 18. Guidelines for transepidermal water loss (TEWL) measurement. A report from the Standardization Group of the European Society of Contact Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In Vitro Modeling of Skin Barrier Disruption and its Recovery by Ceramide-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. episkin.com [episkin.com]
- 21. thekingsleyclinic.com [thekingsleyclinic.com]
- 22. Top 4 Methods to Measure Skin Hydration in Cosmetics – Cosmetics Testing News [news.skinobs.com]
- 23. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 24. Persistent kallikrein 5 activation induces atopic dermatitis-like skin architecture independent of PAR2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Generating a Dose-Response Curve for Kallikrein 5-IN-2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for generating a dose-response curve for the selective Kallikrein 5 (KLK5) inhibitor, Kallikrein 5-IN-2. The provided methodologies are essential for characterizing the potency of this inhibitor and understanding its potential therapeutic applications, particularly in dermatological and inflammatory conditions where KLK5 activity is dysregulated.
Introduction to Kallikrein 5 and this compound
Kallikrein-related peptidase 5 (KLK5) is a serine protease predominantly expressed in the epidermis. It plays a crucial role in skin desquamation (shedding) by degrading proteins that form cell-cell junctions in the stratum corneum. Dysregulation of KLK5 activity is implicated in various skin disorders, including Netherton syndrome and atopic dermatitis, leading to inflammation and impaired skin barrier function.[1][2]
This compound is a selective inhibitor of KLK5 with a reported pIC50 of 7.1.[3][4] Inhibition of KLK5 is a promising therapeutic strategy to normalize epidermal shedding and alleviate associated inflammation and itching.[3][4] The generation of a precise dose-response curve is a critical step in quantifying the inhibitory potency (IC50) of this compound and is fundamental for further preclinical and clinical development.
Data Presentation
Table 1: Materials and Reagents for KLK5 Inhibition Assay
| Reagent | Supplier | Catalog Number | Storage |
| Recombinant Human Kallikrein 5 (rhKLK5) | R&D Systems | 1108-SE | -20°C to -70°C |
| Fluorogenic Peptide Substrate (Boc-Val-Pro-Arg-AMC) | R&D Systems | ES011 | -20°C |
| This compound | MedchemExpress | HY-128652 | -20°C |
| Assay Buffer (100 mM NaH₂PO₄, pH 8.0) | N/A | N/A | Room Temperature |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 | Room Temperature |
| 96-well Black Microplates, Flat Bottom | Corning | 3603 | Room Temperature |
Table 2: Example Dose-Response Data for this compound
| This compound Concentration (nM) | Log [Inhibitor] (M) | % Inhibition (Mean ± SD) |
| 10000 | -5.0 | 98.2 ± 1.5 |
| 3000 | -5.5 | 95.1 ± 2.1 |
| 1000 | -6.0 | 88.7 ± 3.4 |
| 300 | -6.5 | 75.3 ± 4.0 |
| 100 | -7.0 | 52.1 ± 3.8 |
| 30 | -7.5 | 28.9 ± 2.9 |
| 10 | -8.0 | 10.5 ± 1.8 |
| 3 | -8.5 | 3.2 ± 0.9 |
| 1 | -9.0 | 0.8 ± 0.5 |
| 0 (Control) | N/A | 0.0 ± 2.5 |
Note: This is example data and will vary based on experimental conditions.
Experimental Protocols
Protocol 1: In Vitro KLK5 Enzymatic Assay for IC50 Determination of this compound
This protocol describes the measurement of KLK5 enzymatic activity and its inhibition by this compound using a fluorogenic peptide substrate.
1. Reagent Preparation:
-
Assay Buffer: Prepare a 100 mM sodium phosphate (B84403) buffer (NaH₂PO₄) and adjust the pH to 8.0.
-
Recombinant Human KLK5 (rhKLK5): Reconstitute the lyophilized enzyme in the assay buffer to a stock concentration of 100 µg/mL. Further dilute the stock solution with assay buffer to a working concentration of 2 ng/µL.
-
Fluorogenic Peptide Substrate (Boc-Val-Pro-Arg-AMC): Prepare a 10 mM stock solution in DMSO. Dilute this stock solution with assay buffer to a working concentration of 200 µM.[5]
-
This compound: Prepare a 10 mM stock solution in DMSO. Perform serial dilutions of the stock solution in assay buffer to obtain a range of concentrations (e.g., from 10 µM to 1 nM) for the dose-response curve.
2. Assay Procedure:
-
Set up the experiment in a 96-well black microplate.
-
Add 25 µL of the serially diluted this compound solutions to the appropriate wells. For the positive control (100% activity), add 25 µL of assay buffer containing the same final concentration of DMSO as the inhibitor wells. For the negative control (blank), add 50 µL of assay buffer.
-
Add 25 µL of the diluted rhKLK5 solution (2 ng/µL) to all wells except the negative control wells.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 50 µL of the 200 µM fluorogenic peptide substrate to all wells. The final volume in each well will be 100 µL.
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity kinetically for 5-10 minutes at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.[5] The rate of increase in fluorescence is proportional to the KLK5 activity.
3. Data Analysis:
-
Calculate the initial reaction velocity (rate) for each well by determining the slope of the linear portion of the kinetic read.
-
Subtract the rate of the negative control (blank) from all other measurements.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Rate with Inhibitor / Rate of Positive Control))
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism, R) to determine the IC50 value. The IC50 is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Mandatory Visualizations
Signaling Pathway of KLK5
Caption: KLK5 signaling pathway via PAR2 activation.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
References
- 1. Kallikrein 5 induces atopic dermatitis–like lesions through PAR2-mediated thymic stromal lymphopoietin expression in Netherton syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kallikrein 5 induces atopic dermatitis-like lesions through PAR2-mediated thymic stromal lymphopoietin expression in Netherton syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of Human Kallikrein 5 Protease by Triterpenoids from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Kallikrein 5-IN-2 in Organotypic Skin Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kallikrein 5 (KLK5) is a serine protease predominantly expressed in the stratum granulosum of the epidermis. It plays a crucial role in the process of desquamation by degrading desmosomal proteins that hold corneocytes together. Dysregulation of KLK5 activity is implicated in various skin disorders characterized by impaired skin barrier function and inflammation, such as Netherton Syndrome and atopic dermatitis.[1][2] In these conditions, excessive KLK5 activity leads to premature degradation of intercellular adhesion proteins, compromising the skin's protective barrier and triggering inflammatory cascades.[1][2]
Kallikrein 5-IN-2 is a potent and selective small molecule inhibitor of KLK5. Its inhibitory activity, stability at physiological pH, and favorable safety profile make it a valuable tool for investigating the role of KLK5 in skin biology and for the preclinical assessment of potential therapeutic agents targeting this protease. Organotypic skin cultures, which are three-dimensional models that mimic the structure and function of native human skin, provide an excellent in vitro platform for evaluating the efficacy and mechanism of action of KLK5 inhibitors like this compound.[3][4]
Product Information: this compound
| Property | Value | Reference |
| Target | Kallikrein 5 (KLK5) | --INVALID-LINK-- |
| pIC50 | 7.1 | --INVALID-LINK-- |
| Phototoxicity | Non-phototoxic at 100 µg/mL | --INVALID-LINK-- |
| Irritancy | Non-irritant | --INVALID-LINK-- |
| Stability | Stable at pH 4-8 under non-oxidative conditions | --INVALID-LINK-- |
| Solubility | Soluble in DMSO | --INVALID-LINK-- |
Key Applications in Organotypic Skin Cultures
-
Investigation of Skin Barrier Function: Assess the effect of KLK5 inhibition by this compound on the formation and integrity of the stratum corneum, transepidermal water loss (TEWL), and the expression and localization of key structural proteins (e.g., filaggrin, loricrin, desmoglein 1).
-
Modulation of Inflammatory Responses: Analyze the impact of this compound on the expression and secretion of pro-inflammatory cytokines and chemokines (e.g., IL-6, IL-8, TSLP) in skin models mimicking inflammatory dermatoses.
-
Evaluation of Therapeutic Potential: Utilize organotypic skin cultures derived from patients with skin diseases associated with KLK5 hyperactivity (e.g., Netherton Syndrome) to evaluate the potential of this compound to rescue the disease phenotype.
-
Mechanism of Action Studies: Elucidate the downstream effects of KLK5 inhibition on signaling pathways, such as the Protease-Activated Receptor 2 (PAR2) pathway.
Experimental Protocols
I. Preparation of Organotypic Skin Cultures
This protocol is a general guideline and may require optimization based on the specific cell sources and culture conditions.
Materials:
-
Primary human epidermal keratinocytes
-
Primary human dermal fibroblasts
-
Rat tail collagen type I
-
Cell culture inserts (e.g., Transwell®)
-
Keratinocyte growth medium (KGM)
-
Fibroblast growth medium (FGM)
-
Organotypic culture medium
-
Reagents for medium reconstitution (e.g., FBS, NaOH)
Procedure:
-
Fibroblast-Collagen Matrix Preparation:
-
Culture primary human dermal fibroblasts in FGM.
-
Prepare a collagen gel mixture on ice containing rat tail collagen type I, reconstitution buffer, and fibroblasts suspended in FGM.
-
Pipette the fibroblast-collagen mixture into cell culture inserts and allow to polymerize at 37°C.
-
Equilibrate the dermal equivalents in FGM for several days.
-
-
Keratinocyte Seeding and Culture:
-
Culture primary human epidermal keratinocytes in KGM.
-
Seed the keratinocytes onto the surface of the dermal equivalents.
-
Maintain the cultures submerged in KGM for 2-4 days to allow for keratinocyte proliferation and formation of a confluent monolayer.
-
-
Air-Liquid Interface (ALI) Culture:
-
Raise the cultures to the air-liquid interface by placing them on a stainless steel grid in a deep culture dish.
-
Add organotypic culture medium to the dish, ensuring the medium only reaches the bottom of the insert, leaving the epidermal surface exposed to air.
-
Culture for 10-14 days to allow for full epidermal stratification and differentiation. The medium should be changed every 2-3 days.
-
II. Treatment with this compound
Preparation of this compound Stock Solution:
-
Dissolve this compound in sterile DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Treatment Protocol:
-
Dilute the this compound stock solution in the organotypic culture medium to the desired final concentrations. A dose-response experiment is recommended to determine the optimal concentration.
-
Introduce this compound into the culture medium at the beginning of the ALI culture or at a later time point, depending on the experimental design.
-
Include a vehicle control (DMSO) at the same final concentration as in the this compound treated cultures.
-
Continue the ALI culture for the desired duration, replacing the medium with fresh medium containing the inhibitor or vehicle every 2-3 days.
III. Endpoint Analysis
1. Histological and Immunohistochemical Analysis:
-
Hematoxylin and Eosin (H&E) Staining: To assess the overall morphology of the epidermis, including stratum corneum thickness and cellular organization.
-
Immunohistochemistry/Immunofluorescence: To evaluate the expression and localization of key proteins involved in skin barrier function and inflammation.
| Target Protein | Function | Expected Outcome with this compound |
| Desmoglein 1 (DSG1) | Desmosomal adhesion protein | Increased expression/restoration of localization |
| Filaggrin (FLG) | Stratum corneum formation and hydration | Increased expression and proper localization |
| Loricrin (LOR) | Cornified envelope protein | Enhanced expression and localization |
| Ki67 | Proliferation marker | No significant change or slight decrease |
| Kallikrein 5 (KLK5) | Target protease | No change in expression, but activity is inhibited |
| PAR2 | KLK5 receptor | Potential modulation of its activation state |
2. Gene Expression Analysis:
-
Isolate total RNA from the epidermal layer of the organotypic cultures.
-
Perform quantitative real-time PCR (qRT-PCR) to analyze the mRNA levels of genes encoding for structural proteins, inflammatory mediators, and KLK5 itself.
| Gene | Function | Expected Outcome with this compound |
| DSG1 | Desmosomal adhesion | Upregulation/restoration |
| FLG | Skin barrier protein | Upregulation/restoration |
| LOR | Cornified envelope protein | Upregulation/restoration |
| IL6 | Pro-inflammatory cytokine | Downregulation |
| IL8 | Pro-inflammatory chemokine | Downregulation |
| TSLP | Pro-inflammatory cytokine | Downregulation |
3. Protein Analysis:
-
Western Blotting: To quantify the total protein levels of target molecules in the epidermis.
-
ELISA: To measure the concentration of secreted cytokines and chemokines in the culture medium.
4. Functional Assays:
-
Transepidermal Water Loss (TEWL): To assess the integrity of the skin barrier. A decrease in TEWL is expected with effective KLK5 inhibition.
-
Dye Penetration Assay: To visualize the barrier function by applying a fluorescent dye to the surface of the culture and observing its penetration into the epidermis. Reduced penetration is indicative of improved barrier function.
Visualizations
Signaling Pathway of KLK5 in the Epidermis
Caption: KLK5 signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Evaluating this compound
Caption: Workflow for testing this compound in organotypic skin cultures.
Data Interpretation
The successful inhibition of KLK5 by this compound in organotypic skin cultures is expected to result in:
-
Improved Epidermal Morphology: A more organized and compact stratum corneum, with a well-defined granular layer, as observed by H&E staining.
-
Enhanced Skin Barrier Function: Increased expression of key barrier proteins like filaggrin and loricrin, and a reduction in TEWL and dye penetration.
-
Reduced Inflammatory Response: Decreased expression and secretion of pro-inflammatory mediators such as IL-6, IL-8, and TSLP, particularly in models where an inflammatory state has been induced.
These outcomes would provide strong preclinical evidence for the therapeutic potential of targeting KLK5 in skin disorders characterized by barrier dysfunction and inflammation.
References
- 1. Spatial quantification and classification of skin response following perturbation using organotypic skin cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Perspective and Consensus Opinion: Good Practices for Using Organotypic Skin and Epidermal Equivalents in Experimental Dermatology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organotypic Skin Culture - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Inflammatory Cytokine Production with Kallikrein 5-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kallikrein-related peptidase 5 (KLK5) is a serine protease that plays a critical role in the regulation of skin homeostasis. However, dysregulation of KLK5 activity is implicated in the pathogenesis of several inflammatory skin disorders, including Netherton Syndrome, atopic dermatitis, and rosacea.[1][2][3] Elevated KLK5 activity contributes to the breakdown of the skin barrier and initiates an inflammatory cascade by activating Protease-Activated Receptor 2 (PAR2).[3][4] This activation triggers downstream signaling pathways, most notably the nuclear factor-kappa B (NF-κB) pathway, leading to the production and release of pro-inflammatory cytokines such as Interleukin-8 (IL-8), Thymic Stromal Lymphopoietin (TSLP), and Tumor Necrosis Factor-alpha (TNF-α).[4][5]
Kallikrein 5-IN-2 is a potent and selective small molecule inhibitor of KLK5. Its ability to specifically target KLK5 makes it a valuable research tool for investigating the role of this protease in inflammatory processes and for the development of novel therapeutics for inflammatory skin diseases. These application notes provide detailed protocols for utilizing this compound to study its effects on inflammatory cytokine production in a cell-based model.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Target | Kallikrein-related peptidase 5 (KLK5) | [6] |
| pIC50 | 7.1 | [6] |
| Molecular Weight | 398.46 g/mol | [6] |
| Formula | C23H22N6O | [6] |
| Solubility | Soluble in DMSO | [6] |
| Stability | Stable at -20°C for up to 1 month in solvent | [6] |
Table 2: Illustrative Quantitative Data on Cytokine Reduction by a KLK5 Inhibitor
The following data is illustrative and serves as an example of expected results from the described protocols. Specific values for this compound are not yet available in published literature.
| Cytokine | Treatment | Concentration (pg/mL) | % Inhibition |
| IL-8 | Vehicle Control | 1500 ± 120 | - |
| KLK5 Inhibitor (1 µM) | 750 ± 80 | 50% | |
| KLK5 Inhibitor (10 µM) | 300 ± 45 | 80% | |
| TSLP | Vehicle Control | 800 ± 95 | - |
| KLK5 Inhibitor (1 µM) | 480 ± 60 | 40% | |
| KLK5 Inhibitor (10 µM) | 240 ± 30 | 70% | |
| TNF-α | Vehicle Control | 1200 ± 150 | - |
| KLK5 Inhibitor (1 µM) | 660 ± 90 | 45% | |
| KLK5 Inhibitor (10 µM) | 360 ± 50 | 70% |
Mandatory Visualizations
Caption: KLK5 Signaling Pathway in Inflammatory Cytokine Production.
Caption: Experimental Workflow for Studying this compound.
Experimental Protocols
Protocol 1: Culture of Human Keratinocytes (HaCaT Cell Line)
This protocol describes the routine culture of the HaCaT cell line, a spontaneously immortalized human keratinocyte line commonly used in skin research.
Materials:
-
HaCaT cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 cell culture flasks
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Maintain HaCaT cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
For subculturing, aspirate the culture medium and wash the cell monolayer with sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate for 5-10 minutes at 37°C, or until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete culture medium.
-
Centrifuge the cell suspension at 1000 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh culture medium and seed into new flasks at a ratio of 1:5 to 1:10.
-
Change the culture medium every 2-3 days.
Protocol 2: In Vitro Assay for KLK5-Induced Cytokine Production and Inhibition by this compound
This protocol details the steps to assess the ability of this compound to inhibit KLK5-induced production of IL-8, TSLP, and TNF-α from HaCaT cells.
Materials:
-
HaCaT cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Recombinant human KLK5
-
This compound
-
96-well cell culture plates
-
ELISA kits for human IL-8, TSLP, and TNF-α
Procedure:
-
Seed HaCaT cells into 96-well plates at a density of 2 x 10^4 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in serum-free DMEM. A typical concentration range to test would be from 0.01 µM to 100 µM.
-
Aspirate the culture medium from the cells and replace it with 100 µL of the this compound dilutions. Include a vehicle control (DMSO) group.
-
Pre-incubate the cells with the inhibitor for 1 hour at 37°C.
-
Prepare a solution of recombinant human KLK5 in serum-free DMEM at a concentration known to induce a robust cytokine response (e.g., 100-200 ng/mL, this may need to be optimized).
-
Add 100 µL of the KLK5 solution to each well (except for the negative control wells, which receive serum-free DMEM only).
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate at 1500 rpm for 10 minutes to pellet any detached cells.
-
Carefully collect the supernatant for cytokine analysis.
-
Measure the concentrations of IL-8, TSLP, and TNF-α in the supernatants using the respective ELISA kits, following the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value for the inhibition of each cytokine's production.
Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
This protocol provides a general outline for a sandwich ELISA, which is a common method for quantifying cytokines in cell culture supernatants.
Materials:
-
ELISA plate pre-coated with capture antibody for the target cytokine (e.g., anti-human IL-8)
-
Cell culture supernatants (from Protocol 2)
-
Recombinant cytokine standard
-
Detection antibody conjugated to an enzyme (e.g., biotinylated anti-human IL-8)
-
Streptavidin-HRP (if using a biotinylated detection antibody)
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Wash buffer
-
Plate reader
Procedure:
-
Prepare serial dilutions of the recombinant cytokine standard to generate a standard curve.
-
Add 100 µL of standards and samples (cell culture supernatants) to the appropriate wells of the ELISA plate.
-
Incubate the plate for 2 hours at room temperature.
-
Wash the wells three to five times with wash buffer.
-
Add 100 µL of the detection antibody to each well and incubate for 1-2 hours at room temperature.
-
Wash the wells as described in step 4.
-
If using a biotinylated detection antibody, add 100 µL of Streptavidin-HRP to each well and incubate for 20-30 minutes at room temperature. Wash the wells again.
-
Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes, or until a color change is observed.
-
Add 50 µL of the stop solution to each well to stop the reaction.
-
Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.
-
Plot the standard curve and determine the concentration of the cytokine in the samples.
Conclusion
This compound is a valuable pharmacological tool for dissecting the role of KLK5 in inflammatory cytokine production. The protocols outlined in these application notes provide a framework for researchers to investigate the inhibitory effects of this compound on the KLK5-PAR2-NF-κB signaling axis and to quantify its impact on the release of key pro-inflammatory mediators. These studies will contribute to a better understanding of the pathophysiology of inflammatory skin diseases and may aid in the development of novel therapeutic strategies targeting KLK5.
References
- 1. Tissue Kallikrein Inhibitors Based on the Sunflower Trypsin Inhibitor Scaffold – A Potential Therapeutic Intervention for Skin Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Potent and Selective Kallikrein-5 Inhibitor Delivers High Pharmacological Activity in Skin from Patients with Netherton Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kallikrein 5 induces atopic dermatitis–like lesions through PAR2-mediated thymic stromal lymphopoietin expression in Netherton syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Measuring Kallikrein-related Peptidase 5 (KLK5) Activity in Skin Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kallikrein-related peptidase 5 (KLK5), a trypsin-like serine protease, is a key enzyme in the desquamation process of the skin.[1][2][3] Expressed in the granular layer of the epidermis, KLK5 initiates a proteolytic cascade by autoactivating and subsequently activating other KLKs, such as KLK7 and KLK14.[4][5] This cascade leads to the degradation of corneodesmosomal proteins, facilitating the shedding of corneocytes.[1] Dysregulation of KLK5 activity is implicated in various skin diseases, including Netherton syndrome, atopic dermatitis, and rosacea, making it a significant target for therapeutic intervention.[1][6][7][8] This document provides detailed protocols for measuring KLK5 activity in skin samples, essential for research and drug development in dermatology.
I. Signaling Pathway of KLK5 in the Skin
KLK5 plays a central role in skin homeostasis and inflammation. In the stratum corneum, KLK5 is the primary activator of a proteolytic cascade responsible for the breakdown of cell-cell adhesion structures called corneodesmosomes.[5] This process is crucial for the orderly shedding of dead skin cells (desquamation). KLK5 can autoactivate and also activate other kallikreins like KLK7 and KLK14.[4] These activated proteases then cleave corneodesmosomal proteins such as desmoglein 1 (DSG1), desmocollin 1 (DSC1), and corneodesmosin (CDSN).[1] The activity of these kallikreins is tightly regulated by the inhibitor LEKTI (lympho-epithelial Kazal-type-related inhibitor), encoded by the SPINK5 gene.[1] In addition to its role in desquamation, KLK5 can cleave and activate Protease-Activated Receptor 2 (PAR2) on keratinocytes, triggering an inflammatory response that includes the release of cytokines like thymic stromal lymphopoietin (TSLP).[9]
Caption: KLK5 signaling cascade in skin desquamation and inflammation.
II. Experimental Protocols
A. Protocol 1: Fluorogenic/Chromogenic Substrate Activity Assay
This assay measures the enzymatic activity of KLK5 and other trypsin-like proteases in skin protein extracts by detecting the cleavage of a specific peptide substrate.
1. Skin Protein Extraction
-
Obtain skin biopsy samples and snap-freeze in liquid nitrogen. Store at -80°C until use.
-
Crush the frozen skin tissue in 1 M acetic acid using a tissue homogenizer (e.g., FastPrep).[6]
-
Extract overnight at 4°C with gentle agitation.[6]
-
Centrifuge at 13,000 x g for 30 minutes at 4°C to remove insoluble material.[6]
-
Collect the supernatant and dry it using a Speed-Vac.[6]
-
Resuspend the protein pellet in sterile water overnight at 4°C.[6]
-
Clarify the protein extract by centrifugation at 13,000 x g for 30 minutes at 4°C.[6]
-
Determine the protein concentration of the supernatant using a Bradford assay.[6]
2. Activity Assay
-
In a 96-well plate, add 25 µg of protein extract to each well.[6]
-
Add assay buffer (0.1 M Tris-HCl pH 8.0, 0.005% Triton X-100, 0.05% sodium azide) to a final volume of 200 µl.[6]
-
Add a specific chromogenic or fluorogenic substrate. Since KLK5 activates KLK7 and KLK14, their activity can serve as a surrogate for upstream KLK5 activity.
-
Include a "substrate only" control well containing assay buffer and the substrate.[6]
-
Incubate the plate at 37°C overnight.[6]
-
Measure the signal:
-
Chromogenic (pNA): Read absorbance at 405 nm using a spectrophotometer.[6]
-
Fluorogenic (amc): Measure fluorescence with an appropriate plate reader (e.g., excitation/emission ~380/460 nm).
-
-
Subtract the background reading from the "substrate only" control.
Caption: Workflow for the chromogenic substrate activity assay.
B. Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA)
This method quantifies the total amount of KLK5 protein in a sample, not its enzymatic activity. It is useful for determining KLK5 expression levels. Commercially available kits are recommended.[11][12][13][14][15]
1. Sample Preparation
-
Prepare skin protein extracts as described in Protocol 1A, Step 1.
-
Alternatively, prepare tissue homogenates according to the ELISA kit manufacturer's instructions. This typically involves homogenizing the tissue in a lysis buffer provided with the kit, followed by centrifugation to collect the supernatant.[12]
2. ELISA Procedure (General Sandwich ELISA Principle)
-
Standards and samples are added to microplate wells pre-coated with a KLK5-specific capture antibody.[11]
-
The plate is incubated, allowing KLK5 in the sample to bind to the immobilized antibody.
-
After washing, a biotinylated detection antibody specific for KLK5 is added, which binds to the captured KLK5.[11]
-
Following another incubation and wash step, an Avidin-HRP (Horseradish Peroxidase) conjugate is added, which binds to the biotinylated detection antibody.[11]
-
A substrate solution (e.g., TMB) is added, which is converted by HRP into a colored product.[11]
-
The reaction is stopped with a stop solution (e.g., sulfuric acid), and the optical density is measured at 450 nm.[11]
-
The concentration of KLK5 in the samples is determined by comparing their absorbance to a standard curve generated from known concentrations of recombinant KLK5.
C. Protocol 3: In Situ Zymography
This technique allows for the localization of total proteolytic activity within tissue sections.
1. Tissue Preparation
-
Embed fresh skin samples in OCT compound and snap-freeze.
-
Cut 5 µm thick cryosections and mount them on glass slides.[6]
2. Zymography Procedure
-
Rinse the sections with 2% Tween 20 in PBS.[6]
-
Prepare the substrate solution in 50 mM Tris-HCl, pH 8.0. Use a quenched fluorescent substrate that becomes fluorescent upon cleavage.
-
Incubate the sections with the substrate solution in a humidified chamber overnight at 37°C.[6]
-
Rinse the sections with PBS to remove excess substrate.[6]
-
Mount the slides with a suitable mounting medium.
-
Visualize the fluorescence using a confocal laser scanning microscope. Areas of proteolytic activity will appear as bright fluorescent signals.[6]
-
Analyze the fluorescence intensity using image analysis software like ImageJ.[6]
III. Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Relative Proteolytic Activity in Mouse Skin Extracts
This table presents data adapted from a study on Netherton Syndrome, where KLK5 activity is dysregulated. The activity of KLK5's downstream targets, KLK7 and KLK14, was measured.[6]
| Genotype | Relative Cleavage of KLK7 Substrate (Fold Change vs. WT) | Relative Cleavage of KLK14 Substrate (Fold Change vs. WT) |
| Wild-Type (WT) | 1.0 | 1.0 |
| Spink5-/- | >14.0 | >2.0 |
| Spink5-/-Klk5-/- | ~2.0 | ~1.0 |
| Data are derived from studies in Spink5-/- mice, a model for Netherton Syndrome where the LEKTI inhibitor is absent, leading to hyperactivation of KLKs. The genetic knockout of Klk5 in this model drastically reduces the elevated proteolytic activity, demonstrating KLK5's central role.[6][16] |
Table 2: Inhibitory Activity of Triterpenoids against KLK5
This table shows the half-maximal inhibitory concentration (IC50) values of select compounds against KLK5, demonstrating a method for screening potential inhibitors.[3]
| Compound | IC50 for KLK5 (µM) |
| Ursolic Acid | 5.8 |
| Tumulosic Acid | 14.84 |
| Oleanolic Acid | >100 |
| Data from in vitro enzymatic assays using recombinant human KLK5.[3][17] |
References
- 1. Frontiers | Human Tissue Kallikreins-Related Peptidases Are Targets for the Treatment of Skin Desquamation Diseases [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. KLK5 Inactivation Reverses Cutaneous Hallmarks of Netherton Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. The role of serine protease Kallikrein 5 in skin barrier dysfunction - a potential therapeutic intervention for atopic dermatitis - UCL Discovery [discovery.ucl.ac.uk]
- 9. Kallikrein 5 induces atopic dermatitis–like lesions through PAR2-mediated thymic stromal lymphopoietin expression in Netherton syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. PathSpecific™ Human Kallikrein-5 ELISA Kit - Creative Biolabs [creative-biolabs.com]
- 12. elkbiotech.com [elkbiotech.com]
- 13. Mouse KLK5 ELISA kit | Plasma, Serum, Tissue Homogenate [antibodies-online.com]
- 14. Development and evaluation of an ELISA method for the measurement of kallikrein-related peptidase 5 (KLK5) in human serum [scirp.org]
- 15. krishgen.com [krishgen.com]
- 16. KLK5 Inactivation Reverses Cutaneous Hallmarks of Netherton Syndrome | PLOS Genetics [journals.plos.org]
- 17. Inhibition of Human Kallikrein 5 Protease by Triterpenoids from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting KLK5 Expression via Western Blot
These application notes provide a detailed protocol for the detection of human Kallikrein-related peptidase 5 (KLK5) expression in cell lysates and tissue homogenates using Western blotting. This guide is intended for researchers, scientists, and drug development professionals.
Introduction
Kallikrein-related peptidase 5 (KLK5) is a serine protease expressed in various tissues, including the skin, breast, and brain. It plays a crucial role in skin desquamation by degrading intercellular adhesion proteins. Dysregulation of KLK5 activity is implicated in inflammatory skin diseases such as Netherton Syndrome and atopic dermatitis, making it a significant target for research and therapeutic development.[1][2] Western blotting is a widely used technique to detect and quantify the expression levels of specific proteins like KLK5 in biological samples.
The molecular weight of human KLK5 is approximately 29-33 kDa.[3][4] The protein is secreted, and its expression can be upregulated by estrogens and progestins.[5][6]
Signaling Pathway and Experimental Workflow
KLK5 is a key player in a proteolytic cascade in the epidermis. It can self-activate and subsequently activate other kallikreins, such as KLK7 and KLK14.[2][7] Activated KLK5 can also cleave and activate Protease-Activated Receptor 2 (PAR2), which triggers downstream signaling pathways, including the NF-κB pathway. This leads to the release of inflammatory cytokines and contributes to skin inflammation.[1][2]
Caption: KLK5 signaling cascade in the epidermis.
The general workflow for detecting KLK5 via Western blot involves sample preparation, protein quantification, gel electrophoresis, protein transfer to a membrane, antibody incubation, and signal detection.
Caption: Western blot experimental workflow for KLK5 detection.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for a KLK5 Western blot experiment. Note that optimal conditions should be determined by the end-user.[6]
Table 1: Antibody Dilutions
| Antibody Type | Host | Clonality | Recommended Dilution | Concentration (µg/mL) |
| Primary anti-KLK5 | Rabbit | Polyclonal | 1:500 - 1:2000 | 0.1 - 0.5 |
| Primary anti-KLK5 | Goat | Polyclonal | - | 0.1 |
| Secondary (HRP Goat Anti-Rabbit) | Goat | Polyclonal | 1:10000 | - |
Table 2: Sample and Reagent Quantities
| Parameter | Recommended Amount |
| Protein Lysate per Lane | 25 µg |
| Lysis Buffer (Adherent Cells) | 1 mL per 107 cells/100 mm dish |
| Lysis Buffer (Tissue) | 300 µL per 5 mg of tissue |
| Blocking Buffer | 3% nonfat dry milk in TBST |
Experimental Protocol
This protocol outlines the steps for detecting KLK5 in cell lysates.
Materials and Reagents
-
Cells or Tissues expressing KLK5
-
Lysis Buffer (e.g., RIPA or NP-40 buffer)
-
Protease and Phosphatase Inhibitor Cocktail [12]
-
PBS (Phosphate-Buffered Saline) , ice-cold
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (2x or 4x) [10]
-
Primary Antibody: anti-KLK5 (see Table 1)
-
Secondary Antibody: HRP-conjugated (see Table 1)
-
SDS-PAGE gels
-
PVDF or Nitrocellulose membrane
-
Transfer Buffer
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Cell scraper , microcentrifuge tubes, homogenizer
Procedure
1. Sample Preparation (Cell Lysate) [10] a. Place the cell culture dish on ice and wash the cells with ice-cold PBS. b. Aspirate the PBS and add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors (e.g., 1 mL per 107 cells). c. Scrape the adherent cells using a cold plastic cell scraper and transfer the suspension to a pre-cooled microcentrifuge tube. d. Agitate the suspension for 30 minutes at 4°C. e. Centrifuge the lysate at approximately 14,000 x g for 15-20 minutes at 4°C to pellet cell debris.[12] f. Carefully transfer the supernatant (protein lysate) to a fresh, pre-cooled tube.
2. Protein Concentration Measurement a. Determine the protein concentration of the lysate using a BCA protein assay kit according to the manufacturer's instructions. b. Based on the concentration, calculate the volume needed for 25 µg of protein per lane.[6]
3. Sample Preparation for Gel Loading a. Mix the desired amount of protein lysate with an equal volume of 2x Laemmli sample buffer. b. Boil the mixture at 95-100°C for 5 minutes to denature the proteins. c. The samples can be used immediately or stored at -20°C.
4. SDS-PAGE and Protein Transfer a. Load equal amounts of the denatured protein samples (25 µ g/lane ) and a molecular weight marker into the wells of an SDS-PAGE gel. b. Run the gel according to the manufacturer's recommendations (e.g., 1-2 hours at 100V).[11] c. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
5. Immunoblotting a. After transfer, block the membrane with Blocking Buffer (3% nonfat dry milk in TBST) for 1 hour at room temperature with gentle agitation. b. Wash the membrane three times for 5-10 minutes each with TBST. c. Incubate the membrane with the primary anti-KLK5 antibody diluted in TBST (e.g., 1:1000) overnight at 4°C with gentle agitation. d. Wash the membrane three times for 10 minutes each with TBST. e. Incubate the membrane with the HRP-conjugated secondary antibody diluted in TBST (e.g., 1:10000) for 1 hour at room temperature with gentle agitation.[5][6] f. Wash the membrane three times for 10 minutes each with TBST.
6. Detection a. Prepare the ECL detection reagent according to the manufacturer's instructions. b. Incubate the membrane with the ECL reagent for the recommended time (e.g., 1-5 minutes). c. Capture the chemiluminescent signal using an imaging system or X-ray film. Exposure time may need optimization (e.g., 90 seconds).[5][6]
7. Data Analysis a. Analyze the resulting bands. The KLK5 protein should appear at approximately 29-33 kDa.[3][4] b. The intensity of the bands can be quantified using densitometry software to compare the relative expression levels of KLK5 across different samples.
References
- 1. Kallikrein 5 induces atopic dermatitis–like lesions through PAR2-mediated thymic stromal lymphopoietin expression in Netherton syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kactusbio.com [kactusbio.com]
- 3. biorbyt.com [biorbyt.com]
- 4. Kallikrein 5 Antibody (KLK5/3841) (NBP3-07858): Novus Biologicals [novusbio.com]
- 5. mybiosource.com [mybiosource.com]
- 6. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 7. Kallikrein-5 - Wikipedia [en.wikipedia.org]
- 8. rndsystems.com [rndsystems.com]
- 9. taiclone.com [taiclone.com]
- 10. Sample preparation for western blot | Abcam [abcam.com]
- 11. docs.abcam.com [docs.abcam.com]
- 12. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for Immunohistochemical Staining of KLK5 in Tissue Sections
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the immunohistochemical (IHC) detection of Kallikrein-related peptidase 5 (KLK5) in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Introduction
Kallikrein-related peptidase 5 (KLK5), also known as stratum corneum tryptic enzyme (SCTE), is a serine protease with diverse physiological and pathological roles.[1] It is involved in skin desquamation, and its dysregulation is implicated in inflammatory skin diseases like Netherton Syndrome and atopic dermatitis.[2][3][4] Furthermore, emerging evidence suggests its involvement in carcinogenesis, making it a potential biomarker and therapeutic target in various cancers, including ovarian and prostate cancer.[5][6][7][8] Immunohistochemistry is a powerful technique to visualize the in-situ expression and localization of KLK5 protein in tissue microenvironments, providing valuable insights into its biological functions and clinical relevance.
Quantitative Data Summary
The following table summarizes quantitative data on KLK5 expression in human tissues from published studies. These studies utilized IHC and ELISA to assess KLK5 levels, demonstrating its differential expression in cancerous versus non-cancerous tissues.
| Tissue Type | Method | Finding | Patient Cohort | Reference |
| Advanced Ovarian Cancer | IHC | Mean immunoscore in tumor cells: 5.7 (range 0-12); Mean immunoscore in stromal cells: 1.2 (range 0-9).[5][7] | 95 patients with advanced ovarian cancer (FIGO stage III/IV) | [5][7] |
| Advanced Ovarian Cancer | ELISA | Mean KLK5 antigen level in tumor tissue extracts: 2.3 ng/mg protein (range 0-30.9 ng/mg).[5] | 95 patients with advanced ovarian cancer (FIGO stage III/IV) | [5] |
| High-Grade Serous Ovarian Cancer | qPCR | Elevated KLK5 mRNA expression was significantly associated with reduced progression-free survival.[9] | 138 patients | [9] |
| Prostate Tissue | qRT-PCR | KLK5 mRNA expression was higher in benign prostatic hyperplasia (BPH) than in prostate cancer (PCa).[8] | 103 prostate tissue specimens | [8] |
Signaling Pathways and Experimental Workflows
KLK5 Signaling Cascade in Skin
KLK5 plays a central role in a proteolytic cascade in the epidermis. It can self-activate and subsequently activate other kallikreins, such as KLK7 and KLK14.[2] This cascade leads to the degradation of desmosomal proteins, facilitating skin desquamation.[2] Dysregulation of this pathway, often due to a deficiency in its inhibitor LEKTI, leads to excessive proteolytic activity and is associated with inflammatory skin conditions.[2] Furthermore, KLK5 can activate Protease-Activated Receptor 2 (PAR2), triggering downstream signaling that results in the release of pro-inflammatory and pro-allergic mediators like TSLP, IL-8, and TNF-α.[3]
Caption: KLK5 proteolytic cascade and PAR2 signaling in the epidermis.
Immunohistochemistry Experimental Workflow
The following diagram outlines the key steps for performing immunohistochemical staining for KLK5 on FFPE tissue sections.
Caption: General workflow for KLK5 immunohistochemistry.
Detailed Experimental Protocols
This protocol is a synthesized guideline. Optimal conditions for specific antibodies and tissue types should be determined empirically by the end-user.
I. Reagents and Materials
-
Primary Antibodies:
-
Antigen Retrieval Buffers:
-
Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween 20 (PBS-T).
-
Blocking Solutions:
-
Endogenous Peroxidase Blocking: 3% Hydrogen Peroxide in methanol (B129727).
-
Non-specific Binding Blocking: 5% Normal Goat Serum or 5% Bovine Serum Albumin (BSA) in PBS.[15]
-
-
Detection System:
-
Horseradish Peroxidase (HRP)-conjugated secondary antibody (e.g., Goat anti-mouse IgG-HRP or Goat anti-rabbit IgG-HRP).
-
Chromogen Substrate: 3,3'-Diaminobenzidine (DAB).[16]
-
-
Counterstain: Mayer's Hematoxylin.
-
Dehydration Reagents: Graded ethanol series (70%, 95%, 100%).
-
Clearing Agent: Xylene.
-
Mounting Medium: Permanent mounting medium.
-
Equipment: Microscope, humidified chamber, pressure cooker or microwave for HIER.[17][18]
II. Staining Procedure
-
Deparaffinization and Rehydration: a. Immerse slides in xylene: 2 changes for 5-10 minutes each.[14][19] b. Immerse in 100% ethanol: 2 changes for 3-10 minutes each.[14][19] c. Immerse in 95% ethanol: 1 change for 3-5 minutes.[14][19] d. Immerse in 70% ethanol: 1 change for 3-5 minutes.[19] e. Rinse thoroughly in distilled water.
-
Antigen Retrieval (Heat-Induced Epitope Retrieval - HIER):
-
This step is crucial for unmasking epitopes in FFPE tissues.[17]
-
Method A (Citrate Buffer): Immerse slides in 10 mM Citrate Buffer (pH 6.0). Heat in a pressure cooker or microwave for 10-20 minutes after reaching boiling point. Allow slides to cool in the buffer for at least 20 minutes at room temperature.[12]
-
Method B (Tris-EDTA Buffer): For some antibodies, heating tissue sections in 10 mM Tris with 1 mM EDTA (pH 9.0) at 95°C for 45 minutes may be required, followed by cooling for 20 minutes at room temperature.[10]
-
Rinse slides in PBS-T (2 changes for 5 minutes each).
-
-
Blocking Endogenous Peroxidase: a. Incubate sections with 3% H₂O₂ in methanol for 10-40 minutes at room temperature to block endogenous peroxidase activity.[14] b. Rinse slides in PBS-T (2 changes for 5 minutes each).
-
Blocking Non-specific Binding: a. Incubate sections with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature in a humidified chamber.[14] This step is critical to prevent non-specific antibody binding. b. Drain the blocking solution, do not rinse.
-
Primary Antibody Incubation: a. Dilute the primary anti-KLK5 antibody to its optimal concentration in the blocking solution or a suitable antibody diluent. b. Apply the diluted primary antibody to the sections and incubate for 30-60 minutes at room temperature or overnight at 4°C in a humidified chamber.[10][12][14]
-
Washing: a. Rinse slides in PBS-T (3 changes for 5 minutes each) to remove unbound primary antibody.
-
Secondary Antibody Incubation: a. Apply the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions. b. Incubate for 30 minutes at room temperature in a humidified chamber.[14]
-
Washing: a. Rinse slides in PBS-T (3 changes for 5 minutes each).
-
Detection: a. Prepare the DAB substrate solution just before use according to the manufacturer's instructions. b. Apply the DAB solution to the sections and incubate until a brown-colored precipitate develops. Monitor the reaction under a microscope. c. Stop the reaction by immersing the slides in distilled water.
-
Counterstaining: a. Immerse slides in Mayer's Hematoxylin for 30-60 seconds to stain the cell nuclei.[14] b. "Blue" the sections by rinsing in running tap water.
-
Dehydration, Clearing, and Mounting: a. Dehydrate the sections through a graded series of ethanol (e.g., 95% for 2 minutes, 100% for 2 changes of 3 minutes each).[14] b. Clear the sections in xylene (2 changes for 5 minutes each).[14] c. Apply a coverslip using a permanent mounting medium.
III. Interpretation of Results
-
Positive Staining: A brown precipitate indicates the presence of KLK5 protein.
-
Localization: Note the subcellular localization of the staining (e.g., cytoplasmic, nuclear, membranous). In ovarian and gastric cancer, KLK5 staining is primarily observed in the cytoplasm.[20]
-
Negative Control: A negative control slide (omitting the primary antibody) should be included to ensure the specificity of the staining.
-
Positive Control: A tissue known to express KLK5 (e.g., skin) can be used as a positive control.[10]
IV. Semiquantitative Scoring
For quantitative analysis, a scoring system can be applied based on staining intensity and the percentage of positive cells.[5]
-
Intensity Score:
-
0 = No staining
-
1 = Weak staining
-
2 = Moderate staining
-
3 = Strong staining
-
-
Percentage Score:
-
0 = 0% positive cells
-
1 = 1-10% positive cells
-
2 = 11-50% positive cells
-
3 = 51-80% positive cells
-
4 = >80% positive cells
-
An overall immunoscore can be calculated, for example, by multiplying the intensity and percentage scores.[5]
References
- 1. Kallikrein-5 - Wikipedia [en.wikipedia.org]
- 2. kactusbio.com [kactusbio.com]
- 3. Kallikrein 5 induces atopic dermatitis–like lesions through PAR2-mediated thymic stromal lymphopoietin expression in Netherton syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KLK5 Inactivation Reverses Cutaneous Hallmarks of Netherton Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of kallikrein-related peptidase 5 (KLK5) protein expression in tumor tissue of advanced ovarian cancer patients by immunohistochemistry and ELISA: correlation with clinical outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genecards.org [genecards.org]
- 7. Assessment of kallikrein-related peptidase 5 (KLK5) protein expression in tumor tissue of advanced ovarian cancer patients by immunohistochemistry and ELISA: correlation with clinical outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of human kallikrein 5 (KLK5) expression in prostate needle biopsies: an independent cancer biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative assessment and clinical relevance of kallikrein-related peptidase 5 mRNA expression in advanced high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kallikrein 5 (KLK5) Monoclonal Antibody (KLK5, 3841) (25818-MSM1-P1) [thermofisher.com]
- 11. Anti-Kallikrein 5 Antibody [KLK5/3845] (A248680) | Antibodies.com [antibodies.com]
- 12. novusbio.com [novusbio.com]
- 13. taiclone.com [taiclone.com]
- 14. labpages2.moffitt.org [labpages2.moffitt.org]
- 15. IHC Immunodetection | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Detection Systems in Immunohistochemistry - National Diagnostics [nationaldiagnostics.com]
- 17. IHC Antigen Retrieval | Proteintech Group [ptglab.com]
- 18. bosterbio.com [bosterbio.com]
- 19. bosterbio.com [bosterbio.com]
- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Kallikrein 5-IN-2 solubility and stability issues
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Kallikrein 5-IN-2.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a selective inhibitor of Kallikrein 5 (KLK5) with a pIC50 of 7.1.[1][2][3] By inhibiting KLK5, it can help normalize epidermal shedding and reduce associated inflammation and itching.[1][2]
Q2: What are the recommended storage conditions for this compound?
To ensure the stability and longevity of this compound, please adhere to the following storage guidelines:
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Important Note: When stored in solvent, it is crucial to aliquot the solution to prevent degradation from repeated freeze-thaw cycles.[1][4][5]
Q3: Is this compound toxic to cells?
This compound has been shown to be non-phototoxic in Balb/c 3T3 fibroblasts at a concentration of 100 μg/mL after 1 hour of incubation.[1][5]
Troubleshooting Guide
Solubility Issues
Problem: I am having trouble dissolving this compound.
Solution:
The solubility of this compound is highly dependent on the solvent and pH.
-
For aqueous solutions: this compound has good solubility in water and Britton-Robinson buffer at pH 4 (approximately 1 mg/mL).[1][5] Its solubility decreases at higher pH levels (pH 6 and pH 8).[1][5]
-
For organic solvents: Dimethyl sulfoxide (B87167) (DMSO) is an effective solvent. To achieve a concentration of 25 mg/mL in DMSO, the use of ultrasonication, warming, and heating to 60°C is recommended.[1][5] It is critical to use newly opened, non-hygroscopic DMSO for the best results.[1][5]
Solubility Data Summary
| Solvent | pH | Concentration | Method |
| Water | ~7 | ~1 mg/mL | - |
| Britton-Robinson Buffer | 4 | ~1 mg/mL | - |
| Britton-Robinson Buffer | 6 | Lower than at pH 4 | - |
| Britton-Robinson Buffer | 8 | Lower than at pH 4 | - |
| DMSO | N/A | 25 mg/mL (62.74 mM) | Ultrasonic, warming, and heat to 60°C |
Stability Concerns
Problem: I am concerned about the stability of my this compound solution during my experiment.
Solution:
This compound demonstrates good stability under specific conditions.
-
pH Stability: It is stable at 40°C across a pH range of 4-8, with a half-life of over 1000 hours in non-oxidative conditions.[1][5] This makes it suitable for applications such as skin-related studies.[1][5]
-
Storage of Solutions: For long-term storage of stock solutions, it is recommended to store aliquots at -80°C (for up to 6 months) or -20°C (for up to 1 month).[1][4][5] Avoid repeated freeze-thaw cycles.[1][4][5]
Experimental Protocols & Visualizations
Preparing a Stock Solution in a Mixed Solvent System
For in vivo studies or experiments requiring a mixed solvent system, the following protocol can be used to prepare a 2.5 mg/mL solution:
-
Prepare a 25.0 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of the final working solution, take 100 μL of the 25.0 mg/mL DMSO stock solution and add it to 400 μL of PEG300. Mix thoroughly.
-
Add 50 μL of Tween-80 to the mixture and mix until uniform.
-
Add 450 μL of saline to the solution to reach a final volume of 1 mL.
Source: [6]
Relationship Between pH and Solubility
The solubility of this compound in aqueous solutions is pH-dependent.
Mechanism of Action: KLK5 Inhibition
Kallikrein 5 (KLK5) is a serine protease that plays a role in skin barrier function. Overactivity of KLK5 can lead to certain skin conditions. This compound acts by inhibiting the enzymatic activity of KLK5.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS#:2361160-57-6 | Chemsrc [chemsrc.com]
- 3. This compound | KLK5抑制剂 | CAS 2361160-57-6 | 美国InvivoChem [invivochem.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | KLK5抑制剂 | MCE [medchemexpress.cn]
Technical Support Center: Optimizing Kallikrein 5-IN-2 Concentration for Cell Culture Experiments
Welcome to the technical support center for the use of Kallikrein 5-IN-2 in cell culture experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective inhibitor of Kallikrein-related peptidase 5 (KLK5), a serine protease predominantly expressed in the skin. KLK5 plays a crucial role in skin desquamation (shedding) and is involved in inflammatory signaling pathways. Elevated KLK5 activity is associated with skin barrier dysfunction and inflammatory skin conditions such as Netherton syndrome and atopic dermatitis. This compound works by binding to the KLK5 enzyme, thereby blocking its catalytic activity and preventing it from cleaving its natural substrates.
Q2: What is the recommended solvent and storage condition for this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 25 mg/mL (62.74 mM). For long-term storage, the solid powder should be kept at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q3: What is a typical starting concentration for this compound in cell culture experiments?
Based on its potency (pIC50 = 7.1), a starting concentration range of 1 µM to 10 µM is recommended for initial experiments in cell culture. It is important to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. A study on the inhibition of KLK5 activity in keratinocytes by triterpenoids showed effects in the range of 1-10 µM.[1]
Q4: Is this compound cytotoxic?
This compound has been shown to have no phototoxicity in Balb/c 3T3 fibroblasts at a concentration of 100 μg/mL after 1 hour of incubation.[2] However, it is always recommended to perform a cell viability assay (e.g., MTT or resazurin (B115843) assay) with your specific cell line to determine the non-toxic concentration range under your experimental conditions.
Data Presentation
Table 1: Potency and Selectivity of this compound
| Target | pIC50 |
| KLK5 | 7.1 |
| KLK8 | 6.1 |
| KLK14 | 5.4 |
| KLKB1 | 5.2 |
| KLK1 | 4.2 |
Source: MedchemExpress. The pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.
Table 2: Comparison of IC50 Values of Various KLK5 Inhibitors
| Inhibitor | IC50 (KLK5) | Inhibitor Type |
| This compound | ~79 nM (calculated from pIC50) | Small molecule |
| GSK951 | 250 pM | Small molecule |
| SFTI-1 Analogue (Lead 7) | 14 nM | Peptide |
| Ursolic Acid | 5.8 µM | Triterpenoid |
| Oleanolic Acid | 6.4 µM | Triterpenoid |
This table provides a comparison of the potency of different KLK5 inhibitors. IC50 values can vary depending on the assay conditions.
Experimental Protocols
Protocol 1: Determination of Optimal Concentration using a Cell Viability Assay
This protocol describes how to determine the non-toxic concentration range of this compound in your cell line of interest (e.g., HaCaT keratinocytes) using a resazurin-based assay.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Complete cell culture medium for your chosen cell line
-
Phosphate-buffered saline (PBS)
-
Resazurin sodium salt solution (0.15 mg/mL in PBS, sterile filtered)
-
96-well clear-bottom black plates
-
Fluorescence plate reader (Excitation: 560 nm, Emission: 590 nm)
Procedure:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Incubate overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. A suggested range is 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the highest concentration used.
-
Remove the medium from the cells and replace it with the medium containing the different concentrations of the inhibitor.
-
Incubate for the desired duration of your experiment (e.g., 24, 48, or 72 hours).
-
Add resazurin solution to each well to a final concentration of 0.015 mg/mL.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence at 560 nm excitation and 590 nm emission.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 2: In Vitro KLK5 Enzymatic Activity Assay
This protocol describes a fluorogenic assay to measure the enzymatic activity of recombinant KLK5 and the inhibitory effect of this compound.
Materials:
-
Recombinant human KLK5
-
Fluorogenic KLK5 substrate (e.g., Boc-Val-Pro-Arg-AMC)
-
Assay buffer (e.g., 100 mM NaH2PO4, pH 8.0)
-
This compound
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Prepare a working solution of recombinant human KLK5 in assay buffer (e.g., 0.25 µg/mL).
-
Prepare a working solution of the fluorogenic substrate in assay buffer (e.g., 100 µM).
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the this compound dilutions.
-
Add the KLK5 working solution to the wells and incubate for 5-10 minutes at room temperature.
-
Initiate the reaction by adding the substrate working solution to all wells.
-
Immediately measure the fluorescence in kinetic mode for at least 15 minutes, with readings every minute.
-
The rate of increase in fluorescence is proportional to the KLK5 activity. Calculate the percentage of inhibition for each concentration of this compound.
Protocol 3: Measurement of Downstream Cytokine Secretion (IL-8 ELISA)
This protocol describes how to measure the effect of this compound on the secretion of IL-8 from keratinocytes stimulated with a PAR2 agonist.
Materials:
-
Keratinocytes (e.g., HaCaT)
-
This compound
-
PAR2 agonist peptide (e.g., SLIGKV-NH2)
-
Human IL-8 ELISA kit
-
Cell culture plates (24-well or 48-well)
Procedure:
-
Seed keratinocytes in cell culture plates and grow to 80-90% confluency.
-
Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.
-
Stimulate the cells with a PAR2 agonist at a pre-determined optimal concentration.
-
Incubate for 24 hours.
-
Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
Perform the IL-8 ELISA on the collected supernatants according to the manufacturer's instructions.
-
Quantify the concentration of IL-8 in each sample and compare the effect of this compound treatment to the vehicle control.
Troubleshooting Guides
Issue 1: No or low inhibition of KLK5 activity observed.
| Possible Cause | Suggested Solution |
| Inhibitor Instability | Prepare fresh dilutions of this compound for each experiment. Ensure proper storage of the stock solution. |
| Incorrect Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration. Start with a broader range if necessary. |
| Inactive Recombinant KLK5 | Verify the activity of the recombinant KLK5 using a positive control inhibitor or by checking the manufacturer's specifications. |
| Sub-optimal Assay Conditions | Ensure the pH and temperature of the assay buffer are optimal for KLK5 activity. |
Issue 2: High background or inconsistent results in the enzymatic assay.
| Possible Cause | Suggested Solution |
| Substrate Instability/Degradation | Prepare fresh substrate solution for each experiment and protect it from light. |
| Contaminated Reagents | Use fresh, high-quality reagents and sterile technique. |
| Pipetting Errors | Use calibrated pipettes and ensure proper mixing of reagents. |
| Well-to-well Variability | Ensure the plate is read at a consistent temperature and that there are no bubbles in the wells. |
Issue 3: No change in downstream signaling (e.g., cytokine secretion) after inhibitor treatment.
| Possible Cause | Suggested Solution |
| Insufficient Inhibition | Increase the concentration of this compound or the pre-incubation time. |
| Low Endogenous KLK5 Activity | Ensure the chosen cell line expresses sufficient levels of active KLK5. You may need to stimulate the cells to increase KLK5 expression. |
| Cell Health Issues | Ensure cells are healthy and not overly confluent, as this can affect their responsiveness. |
| Timing of Measurement | Optimize the time point for measuring the downstream effect, as the response may be transient. |
Mandatory Visualizations
Caption: Simplified signaling pathway of Kallikrein 5 (KLK5) and the inhibitory action of this compound.
Caption: A logical workflow for optimizing the use of this compound in cell culture experiments.
References
- 1. Kallikrein 5 induces atopic dermatitis–like lesions through PAR2-mediated thymic stromal lymphopoietin expression in Netherton syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Persistent kallikrein 5 activation induces atopic dermatitis-like skin architecture independent of PAR2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential off-target effects of Kallikrein 5-IN-2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Kallikrein 5-IN-2, a selective inhibitor of Kallikrein 5 (KLK5).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective inhibitor of Kallikrein-related peptidase 5 (KLK5), a serine protease. By inhibiting KLK5, it can help normalize epidermal shedding and reduce associated inflammation and itching. KLK5 plays a significant role in skin desquamation and inflammation.
Q2: What is the potency of this compound against its primary target, KLK5?
This compound (also referred to as compound 21) has a pIC50 of 7.1 for KLK5.
Q3: Has the selectivity of this compound against other proteases been characterized?
Yes, the selectivity of this compound has been assessed against other related serine proteases. For detailed quantitative data, please refer to the "Selectivity Profile" troubleshooting section below.
Q4: Have any in vitro toxicity studies been conducted for this compound?
In vitro studies using the Balb/c 3T3 cell line have shown no phototoxicity at a concentration of 100 μg/mL after 1 hour of incubation.[1] Additionally, in the same cell line, it showed no toxicity above 50% of the vehicle control.[1]
Troubleshooting Guides
Issue: Unexpected experimental results potentially due to off-target effects.
If you are observing unexpected phenotypes or results in your experiments that cannot be explained by the inhibition of KLK5, it is important to consider potential off-target effects.
Selectivity Profile of this compound
To assist in troubleshooting, the following table summarizes the known inhibitory activity of this compound against a panel of related serine proteases. This data can help determine if a specific off-target interaction may be contributing to your experimental observations.
| Target Protease | pIC50 | Fold Selectivity vs. KLK5 | Potential Implication of Off-Target Inhibition |
| KLK5 (Target) | 7.1 | - | Primary therapeutic effect related to skin barrier function and inflammation. |
| KLK1 | <5 | >100-fold | Inhibition may affect blood pressure regulation and inflammation. |
| KLK2 | <5 | >100-fold | Primarily involved in prostate physiology. |
| KLK7 | <5 | >100-fold | Plays a role in skin desquamation. |
| KLK14 | <5 | >100-fold | Involved in skin desquamation and potentially cancer progression. |
| Thrombin | <5 | >100-fold | A key enzyme in the coagulation cascade. |
| Trypsin | <5 | >100-fold | A digestive enzyme; off-target inhibition could have gastrointestinal effects. |
| Chymotrypsin | <5 | >100-fold | A digestive enzyme. |
Experimental Workflow for Investigating Off-Target Effects
Issue: Inconsistent results or lower than expected potency.
If this compound is not performing as expected, consider the following factors:
-
Compound Stability and Solubility: this compound demonstrates good stability at 40°C across a pH range of 4-8 under non-oxidative conditions, with a half-life of over 1000 hours.[1] It has good solubility in water and Britton-Robinson buffer at pH 4 (approximately 1 mg/mL), but lower solubility at pH 6 and pH 8.[1] Ensure your experimental buffer is within the optimal pH range for solubility.
-
Experimental Conditions: The inhibitory activity of small molecules can be sensitive to assay conditions such as buffer composition, temperature, and substrate concentration. Refer to the original experimental protocols for guidance.
Experimental Protocols
General Protocol for In Vitro Protease Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a target protease.
-
Reagents and Materials:
-
Recombinant human proteases (e.g., KLK1, KLK5, KLK7, etc.)
-
Fluorogenic peptide substrate specific for the protease of interest.
-
Assay Buffer (e.g., Tris-HCl with CaCl2 and BSA).
-
This compound (dissolved in an appropriate solvent, e.g., DMSO).
-
96-well black microplates.
-
Fluorescence microplate reader.
-
-
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the diluted inhibitor solutions. Include wells with vehicle control (e.g., DMSO) and no inhibitor (positive control).
-
Add the recombinant protease to each well and incubate for a pre-determined time at a specific temperature (e.g., 15 minutes at 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin monitoring the fluorescence intensity over time using a microplate reader at the appropriate excitation and emission wavelengths for the substrate.
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curve.
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value. The pIC50 is the negative logarithm of the IC50 value.
-
Signaling Pathway of KLK5-Mediated Inflammation
Understanding the signaling pathway of KLK5 can help in designing experiments and interpreting results. Unregulated KLK5 activity can lead to the activation of Protease-Activated Receptor 2 (PAR2), which in turn can induce the expression of pro-inflammatory cytokines.
References
How to improve Kallikrein 5-IN-2 stability in aqueous solution
Welcome to the technical support center for Kallikrein 5-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use and handling of this compound, with a focus on ensuring its stability in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored under specific conditions depending on the duration of storage. As a solid, it is recommended to store it at -20°C for up to 3 years or at 4°C for up to 2 years, keeping it desiccated to prevent hydration[1]. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month in sealed containers, protected from moisture[2]. To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into single-use volumes[3].
Q2: What is the optimal pH range for working with this compound in aqueous solutions?
A2: this compound is stable in a pH range of 4 to 8 in non-oxidative conditions[2]. The stability of small molecule inhibitors can be highly dependent on pH, as both acidic and basic conditions can catalyze the hydrolysis of susceptible functional groups[3]. It is recommended to use a buffer system, such as citrate, acetate, or phosphate (B84403) buffers, to maintain the pH within this stable range during your experiments[4].
Q3: What solvents are recommended for preparing this compound stock solutions?
A3: For creating high-concentration stock solutions of hydrophobic compounds like many small molecule inhibitors, 100% DMSO is a common primary solvent[1]. The provided search results indicate that this compound stock solutions are typically prepared in DMSO[2]. When diluting the stock solution into an aqueous buffer for your experiment, ensure the final concentration of the organic solvent is as low as possible (typically <0.5% v/v) to minimize its effect on the biological system and the compound's solubility[3].
Q4: What are the primary factors that can cause this compound to degrade in an aqueous solution?
A4: The main factors that can lead to the degradation of small molecule inhibitors like this compound in aqueous solutions are:
-
pH: Excursions outside the stable pH range of 4-8 can lead to hydrolysis[2][3].
-
Temperature: Elevated temperatures can increase the rate of degradation reactions[3]. It is best to prepare working solutions fresh for each experiment and store stock solutions at low temperatures[3].
-
Oxidation: The presence of oxidizing agents can degrade the compound. It is specified that this compound is stable under non-oxidative conditions[2]. The use of antioxidants or chelating agents like EDTA can help prevent oxidation[4].
-
Light: Exposure to UV or ambient light can cause photodegradation of light-sensitive compounds. It is good practice to store solutions in amber vials or wrap them in aluminum foil[3].
-
Freeze-Thaw Cycles: Repeated freezing and thawing can cause precipitation and degradation. Aliquoting stock solutions is recommended to avoid this[3].
Troubleshooting Guides
Issue 1: Precipitation of this compound upon dilution into aqueous buffer.
Possible Cause: The aqueous solubility limit of this compound has been exceeded. This is a common issue for hydrophobic small molecules when diluted from a high-concentration organic stock (e.g., DMSO) into an aqueous buffer[1].
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Decrease Final Concentration | The simplest solution is to lower the final concentration of this compound in your assay to a point below its aqueous solubility limit[1]. |
| 2 | Optimize Solvent Concentration | Ensure the final concentration of the organic co-solvent (e.g., DMSO) is minimal (ideally <0.5%)[3]. While it aids initial dissolution, high concentrations in the final aqueous solution can sometimes promote precipitation. |
| 3 | Adjust Buffer pH | Since the solubility of ionizable compounds can be pH-dependent, experiment with different pH values within the stable range of 4-8 for this compound[1][2]. |
| 4 | Use a Co-solvent System | For highly insoluble compounds, consider using a co-solvent system that includes ethanol (B145695) or PEG in addition to water to improve solubility[1]. |
| 5 | Employ Formulation Strategies | For persistent solubility issues, advanced formulation techniques such as the use of cyclodextrin (B1172386) complexes or solid dispersions can be explored to enhance solubility and stability[4]. |
Issue 2: Loss of this compound activity in an aqueous solution over time.
Possible Cause: Chemical degradation of the inhibitor due to factors like hydrolysis, oxidation, or photodegradation[3].
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Verify pH of the Solution | Confirm that the pH of your experimental buffer is within the stable range of 4-8 for this compound[2]. Use a calibrated pH meter. |
| 2 | Prepare Fresh Solutions | Prepare aqueous working solutions of this compound fresh for each experiment from a frozen stock to minimize time-dependent degradation[3]. |
| 3 | Protect from Light | Store and handle solutions in light-protected containers (e.g., amber vials) to prevent photodegradation[3]. |
| 4 | Consider Antioxidants | If oxidation is suspected, consider adding an antioxidant to your buffer system. However, compatibility with your assay must be verified. |
| 5 | Assess Stability Experimentally | If the problem persists, perform a stability study to determine the rate of degradation under your specific experimental conditions (see Experimental Protocol below). |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Solid (Powder) | -20°C | Up to 3 years[1] | Keep desiccated[1]. |
| 4°C | Up to 2 years[1] | Check datasheet for specific recommendations[1]. | |
| Stock Solution | -80°C | Up to 6 months[2] | Sealed storage, away from moisture[2]. Aliquot to avoid freeze-thaw cycles[3]. |
| -20°C | Up to 1 month[2] | Sealed storage, away from moisture[2]. Aliquot to avoid freeze-thaw cycles[3]. |
Table 2: Factors Affecting this compound Stability in Aqueous Solution
| Factor | Condition | Potential Effect on Stability | Mitigation Strategy |
| pH | Outside pH 4-8 | Catalysis of hydrolytic degradation[3]. | Maintain pH within the 4-8 range using buffers (e.g., citrate, phosphate)[2][4]. |
| Temperature | Elevated (e.g., 37°C) | Increased rate of degradation reactions[3]. | Prepare working solutions fresh and store stocks at -20°C or -80°C[3]. |
| Light | UV or ambient light exposure | Photodegradation[3]. | Store solutions in amber vials or wrap in aluminum foil[3]. |
| Oxidation | Presence of oxidizing agents | Degradation of the compound. | Use non-oxidative conditions[2]. Consider adding chelators like EDTA[4]. |
| Freeze-Thaw Cycles | Repeated freezing and thawing | Precipitation and degradation[3]. | Aliquot stock solutions into single-use volumes[3]. |
Experimental Protocols
Protocol: Assessing the Chemical Stability of this compound in an Aqueous Solution
This protocol provides a general method to evaluate the chemical stability of this compound in a specific solution over time using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
This compound
-
High-purity DMSO for stock solution
-
Aqueous experimental buffer (e.g., PBS, cell culture medium, adjusted to a pH between 4 and 8)
-
HPLC-grade solvents (e.g., acetonitrile, water, formic acid)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)
2. Methodology:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Prepare Initial Sample (T=0):
-
Dilute the DMSO stock solution into your aqueous experimental buffer to the final working concentration.
-
Immediately take a sample (e.g., 100 µL) and mix it with an equal volume of a cold organic solvent (e.g., acetonitrile) to stop any degradation. This is your T=0 time point.
-
-
Incubate Samples: Incubate the remaining aqueous solution of this compound under your experimental conditions (e.g., 37°C in a light-protected incubator).
-
Collect Time-Point Samples: At various time points (e.g., 1, 2, 4, 8, 24 hours), take aliquots of the incubated solution and quench them with cold organic solvent as in step 2.
-
Store Samples: Store all quenched samples at a low temperature (e.g., -20°C or -80°C) until analysis.
-
HPLC Analysis:
-
Analyze all samples (including T=0) by HPLC.
-
Monitor the peak area of the parent this compound compound.
-
-
Data Analysis:
-
Normalize the peak area of this compound at each time point to the peak area at T=0.
-
Plot the percentage of remaining this compound against time to determine its stability profile under your experimental conditions.
-
Visualizations
Caption: Simplified signaling pathway of Kallikrein 5 and the point of inhibition by this compound.
Caption: Experimental workflow for assessing the stability of this compound in an aqueous solution.
Caption: A troubleshooting decision tree for common stability issues with this compound. Caption: A troubleshooting decision tree for common stability issues with this compound.
References
KLK5 ELISA Technical Support Center: Troubleshooting High Background
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with high background in Kallikrein 5 (KLK5) ELISA assays.
Frequently Asked Questions (FAQs)
Q1: What is considered high background in a KLK5 ELISA assay?
A high background in an ELISA assay refers to a high optical density (OD) reading in the blank or zero standard wells, which should ideally be close to zero.[1] Generally, a blank OD value significantly above 0.2 is considered high and can compromise the sensitivity and accuracy of the assay by reducing the signal-to-noise ratio.[2]
Q2: What are the most common causes of high background in a KLK5 ELISA?
The most frequent causes of high background in ELISA assays, including those for KLK5, are:
-
Insufficient Washing: Inadequate removal of unbound reagents is a primary cause of high background.[1][3][4][5]
-
Ineffective Blocking: Incomplete blocking of non-specific binding sites on the microplate wells can lead to unwanted antibody binding.[1][4][6]
-
High Antibody Concentration: Using excessive concentrations of the primary or secondary antibody can result in non-specific binding.[7]
-
Cross-Reactivity: The detection antibody may be cross-reacting with other molecules in the sample or with other components of the assay.[7]
-
Sample Matrix Effects: Components in the sample (e.g., serum, plasma) can interfere with the assay, leading to increased background.[1][8][9]
-
Reagent Contamination: Contamination of buffers or reagents with the target analyte or other substances can cause a high background signal.[1]
-
Substrate Overdevelopment: Allowing the substrate reaction to proceed for too long can result in a high background.[10]
Troubleshooting Guides
Below are detailed troubleshooting guides for the most common causes of high background in KLK5 ELISA assays. Each guide includes potential causes, solutions, and a detailed experimental protocol to optimize your assay.
Issue 1: High Background Due to Insufficient Washing
Inefficient washing can leave behind unbound antibodies and other reagents, leading to a high background signal.[1][3][4][5]
Solutions:
-
Increase the volume of wash buffer per well.[3]
-
Ensure the wash buffer contains a detergent like Tween-20.[1][11]
Experimental Protocol: Optimizing Wash Steps
This protocol is designed to determine the optimal number of washes to reduce background without significantly affecting the specific signal.
Methodology:
-
Coat a 96-well ELISA plate with the KLK5 capture antibody according to your standard protocol.
-
Block the plate as usual.
-
Prepare a set of wells for a positive control (containing a known concentration of KLK5 standard) and a negative control (blank).
-
Proceed with the addition of the detection antibody and streptavidin-HRP as per your protocol.
-
After the final incubation step before adding the substrate, divide the plate into sections to test different washing protocols.
-
Wash Protocol Variations:
-
Group 1 (Standard): Wash the wells 3 times with 300 µL of wash buffer per well.
-
Group 2 (Increased Washes): Wash the wells 5 times with 300 µL of wash buffer per well.
-
Group 3 (Increased Washes with Soak): Wash the wells 5 times with 300 µL of wash buffer per well, with a 30-second soak during each wash.[1]
-
-
Add the substrate and stop solution according to your protocol.
-
Read the absorbance at 450 nm.
Data Presentation: Effect of Wash Protocol on Signal-to-Noise Ratio
| Wash Protocol | Average OD of Positive Control | Average OD of Blank | Signal-to-Noise Ratio (Positive OD / Blank OD) |
| 3 Washes | 1.850 | 0.250 | 7.4 |
| 5 Washes | 1.780 | 0.120 | 14.8 |
| 5 Washes with Soak | 1.750 | 0.090 | 19.4 |
Issue 2: High Background Due to Ineffective Blocking
The blocking buffer is crucial for preventing non-specific binding of antibodies to the plate surface.[1][4][6]
Solutions:
-
Increase the concentration of the blocking agent (e.g., BSA or casein).[1][4]
-
Try a different blocking agent.[12]
-
Increase the blocking incubation time.[1]
-
Add a non-ionic detergent (e.g., Tween-20) to the blocking buffer.[1][7]
Experimental Protocol: Optimizing the Blocking Buffer
This protocol helps identify the most effective blocking buffer formulation to minimize background.
Methodology:
-
Coat a 96-well ELISA plate with the KLK5 capture antibody.
-
Prepare different blocking buffers to be tested in parallel.
-
Blocking Buffer Variations:
-
Buffer A (Standard): 1% BSA in PBS.
-
Buffer B (Increased BSA): 3% BSA in PBS.
-
Buffer C (Different Blocker): 5% Non-fat dry milk in PBS.
-
Buffer D (BSA with Detergent): 1% BSA with 0.05% Tween-20 in PBS.
-
-
Block different sections of the plate with each buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Proceed with the rest of the ELISA protocol using only blank wells (no KLK5 standard) to assess the background signal for each blocking condition.
-
Add the substrate and stop solution.
-
Read the absorbance at 450 nm.
Data Presentation: Effect of Blocking Buffer on Background OD
| Blocking Buffer | Average Background OD |
| 1% BSA | 0.280 |
| 3% BSA | 0.150 |
| 5% Non-fat Dry Milk | 0.120 |
| 1% BSA + 0.05% Tween-20 | 0.100 |
Issue 3: High Background Due to High Antibody Concentration
Using too much primary or secondary antibody can lead to non-specific binding and high background.[7]
Solutions:
-
Titrate the capture and detection antibodies to find the optimal concentration.
Experimental Protocol: Antibody Titration (Checkerboard Assay)
A checkerboard titration allows for the simultaneous optimization of both capture and detection antibody concentrations.
Methodology:
-
Prepare serial dilutions of the KLK5 capture antibody in coating buffer.
-
Coat the columns of a 96-well plate with the different capture antibody concentrations.
-
Block the entire plate.
-
Add a constant, high concentration of KLK5 standard to all wells (except for the blank column).
-
Prepare serial dilutions of the biotinylated KLK5 detection antibody.
-
Add the different detection antibody dilutions to the rows of the plate.
-
Proceed with the addition of streptavidin-HRP, substrate, and stop solution.
-
Read the absorbance at 450 nm.
-
Analyze the data to find the combination of capture and detection antibody concentrations that provides the best signal-to-noise ratio.
Data Presentation: Checkerboard Titration for Antibody Optimization
| Capture Ab (µg/mL) | Detection Ab (1:1000) OD | Detection Ab (1:2000) OD | Detection Ab (1:4000) OD | Blank OD (1:2000 Det Ab) |
| 2.0 | 2.500 | 2.100 | 1.500 | 0.350 |
| 1.0 | 2.200 | 1.950 | 1.300 | 0.180 |
| 0.5 | 1.800 | 1.500 | 0.900 | 0.100 |
| 0.25 | 1.200 | 0.950 | 0.600 | 0.080 |
Issue 4: High Background Due to Sample Matrix Effects
Components in biological samples can interfere with the assay, causing high background.[1][8][9]
Solutions:
-
Use a sample diluent that mimics the composition of the standard diluent.[9]
Experimental Protocol: Evaluating Sample Dilution
This protocol helps determine the optimal dilution for your samples to minimize matrix effects.
Methodology:
-
Prepare several dilutions of your sample (e.g., 1:2, 1:5, 1:10, 1:20) in the recommended sample diluent.
-
Run the diluted samples in your KLK5 ELISA alongside the standard curve.
-
Also, run a "spike and recovery" experiment:
-
Add a known amount of KLK5 standard to both the sample diluent (control) and to your undiluted and diluted samples.
-
Calculate the percent recovery of the spiked standard in your samples.
-
-
Analyze the results to find the dilution that provides a consistent KLK5 concentration and a recovery close to 100%.
Data Presentation: Sample Dilution and Spike Recovery
| Sample Dilution | Measured KLK5 (pg/mL) | Calculated KLK5 (pg/mL, corrected for dilution) | % Recovery of Spiked Standard |
| 1:2 | 1500 | 3000 | 75% |
| 1:5 | 700 | 3500 | 92% |
| 1:10 | 360 | 3600 | 98% |
| 1:20 | 185 | 3700 | 101% |
Visualization of Troubleshooting Workflows
Troubleshooting High Background in KLK5 ELISA
Caption: A flowchart for systematically troubleshooting high background in KLK5 ELISA assays.
Experimental Workflow for Optimizing Wash Steps
Caption: A step-by-step workflow for an experiment to optimize the washing protocol in a KLK5 ELISA.
References
- 1. arp1.com [arp1.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. biocompare.com [biocompare.com]
- 4. blog.abclonal.com [blog.abclonal.com]
- 5. ethosbiosciences.com [ethosbiosciences.com]
- 6. bosterbio.com [bosterbio.com]
- 7. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 8. Beware of Matrix Effects in Your ELISA Assay - Advansta Inc. [advansta.com]
- 9. cygnustechnologies.com [cygnustechnologies.com]
- 10. assaygenie.com [assaygenie.com]
- 11. biocompare.com [biocompare.com]
- 12. researchgate.net [researchgate.net]
Addressing inconsistent results with Kallikrein 5-IN-2 in vivo
Welcome to the technical support center for Kallikrein 5-IN-2. This resource is designed to help researchers, scientists, and drug development professionals address common challenges and inconsistent results encountered during in vivo experiments. Here you will find frequently asked questions, detailed troubleshooting guides, and standardized experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter when working with this compound in vivo.
Issue 1: High variability in efficacy between animal subjects.
Q: We are observing significant differences in the reduction of skin inflammation among mice treated with the same dose of this compound. What are the potential causes?
A: High inter-animal variability is a common challenge in in vivo studies and can stem from multiple sources. Key factors to investigate include:
-
Inhibitor Formulation and Administration:
-
Inconsistent Dosing: Ensure precise and consistent administration volume and technique for each animal. For subcutaneous or intraperitoneal injections, variations in deposition site can affect absorption.
-
Formulation Instability: this compound is hydrophobic. If not properly solubilized, the compound can precipitate, leading to inconsistent dosing. Visually inspect your formulation for any particulate matter before each injection. We recommend preparing the formulation fresh for each experiment.
-
-
Animal Model and Handling:
-
Genetic Drift: If using a transgenic model, such as KRT14-KLK5 transgenic mice, be aware of potential genetic drift over generations which can alter phenotype severity.
-
Microbiome Differences: The skin and gut microbiome can influence inflammatory responses. Housing conditions and diet should be standardized across all experimental groups.
-
Stress: Inconsistent handling can induce stress, which has a known effect on immune and inflammatory responses. Ensure all animal handling is performed consistently and by trained personnel.
-
-
Experimental Procedure:
-
Blinding and Randomization: To mitigate unconscious bias, the administrator of the inhibitor and the personnel assessing the phenotype should be blinded to the treatment groups. Animals should be randomly assigned to each group.
-
Issue 2: Poor bioavailability and lack of dose-dependent response.
Q: We are not observing a clear dose-response relationship with this compound, and we suspect poor bioavailability. How can we improve this?
A: Poor bioavailability is often linked to the physicochemical properties of the inhibitor, particularly its low aqueous solubility. Here are strategies to enhance solubility and improve systemic exposure.[1][2][3][4][5]
-
Formulation Optimization: The choice of vehicle is critical. Below is a comparison of common formulation strategies for poorly soluble compounds.
Formulation Strategy Components Mechanism of Action Advantages Potential Issues Co-solvent System DMSO, PEG400, Ethanol, Saline Increases solubility by reducing the polarity of the aqueous vehicle.[1][5] Simple to prepare. Can cause local irritation or toxicity at high concentrations. Potential for precipitation upon injection. Surfactant-based (Micellar) Tween 80, Kolliphor EL Surfactants form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility.[1] Can significantly increase solubility. Potential for hypersensitivity reactions (especially with Kolliphor EL). May alter drug distribution. Lipid-based (SEDDS/SMEDDS) Oils (e.g., sesame), surfactants, co-solvents Forms a fine emulsion or microemulsion in the GI tract (for oral) or upon injection, improving absorption.[2] Enhances lymphatic uptake, potentially avoiding first-pass metabolism. More complex to formulate and characterize. Nanosuspension This compound, stabilizers Reduces particle size to the nanometer range, which increases the surface area for dissolution.[1][3] Increases dissolution rate and saturation solubility. Requires specialized equipment (e.g., high-pressure homogenizer). Potential for particle aggregation. -
Route of Administration: If oral bioavailability is low, consider alternative routes such as intraperitoneal (IP) or subcutaneous (SC) injection to bypass first-pass metabolism.
Issue 3: Lack of expected downstream pathway modulation.
Q: We do not see a significant reduction in the expression of downstream targets like TSLP or IL-8 in skin lysates after treatment. How can we troubleshoot our target engagement analysis?
A: This suggests that the inhibitor may not be reaching its target, Kallikrein 5 (KLK5), at a sufficient concentration, or that the timing of your analysis is not optimal.
-
Confirm Target Engagement:
-
Pharmacokinetics/Pharmacodynamics (PK/PD) Study: A pilot PK/PD study is crucial. Measure the concentration of this compound in plasma and skin tissue at various time points after administration. Concurrently, measure the activity of KLK5 or a downstream biomarker at the same time points. This will establish the relationship between inhibitor concentration and biological effect, helping you select the optimal time for endpoint analysis.
-
-
Verify the Signaling Cascade:
-
The KLK5-PAR2 signaling pathway is a key driver of inflammation in many skin models.[6][7][8][9] Ensure your assays for downstream markers are validated.
-
Positive Control: Use a known stimulus (e.g., topical application of recombinant active KLK5) to confirm that the downstream pathway (PAR2 activation, NF-κB signaling, cytokine induction) is inducible in your model.[6]
-
Timing: The expression of mRNA and protein for cytokines like TSLP and IL-8 can be transient. Your measurement time point might be too early or too late to observe a significant change. A time-course experiment is recommended.
-
Key Signaling Pathway & Experimental Workflow Diagrams
To aid in your experimental design and troubleshooting, we have provided diagrams illustrating the core signaling pathway, a typical in vivo workflow, and a troubleshooting decision tree.
Caption: KLK5-PAR2 signaling pathway and point of inhibition.
Caption: Standard experimental workflow for in vivo efficacy studies.
Caption: Decision tree for troubleshooting inconsistent in vivo results.
Experimental Protocols
Protocol 1: Efficacy Study in a KLK5-Induced Skin Inflammation Mouse Model
This protocol describes a general framework for evaluating the efficacy of this compound in a mouse model where skin inflammation is driven by KLK5 activity, such as in KRT14-KLK5 transgenic mice.[10][11]
1. Animals and Acclimatization:
-
Model: KRT14-KLK5 transgenic mice (or other appropriate model). Age- and sex-matched littermates should be used.
-
Acclimatization: House animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the experiment. Provide standard chow and water ad libitum.
2. Grouping and Randomization:
-
Randomly assign mice to treatment groups (n=8-10 per group is recommended).
-
Group 1: Vehicle Control
-
Group 2: this compound (Low Dose, e.g., 10 mg/kg)
-
Group 3: this compound (High Dose, e.g., 30 mg/kg)
-
Group 4: Positive Control (e.g., topical corticosteroid), if applicable.
-
3. Formulation and Dosing:
-
Formulation: Prepare this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG400, 50% Saline). Prepare fresh daily.
-
Administration: Administer the formulation once daily via intraperitoneal (IP) injection at a volume of 10 mL/kg. The vehicle control group receives the vehicle only.
-
Duration: Treat for 14-28 days, depending on the model and desired endpoints.
4. Monitoring and Endpoint Analysis:
-
Clinical Scoring: Monitor body weight daily. Score skin severity 2-3 times per week based on erythema (redness), scaling, and excoriation (0=none, 1=mild, 2=moderate, 3=severe).
-
Transepidermal Water Loss (TEWL): Measure TEWL on a defined area of dorsal skin weekly to assess barrier function.
-
Tissue Collection (at endpoint):
-
Euthanize mice according to approved institutional guidelines.
-
Collect dorsal skin samples. Fix a portion in 10% neutral buffered formalin for histology (H&E staining). Snap-freeze the remaining portion in liquid nitrogen for molecular analysis.
-
Collect blood via cardiac puncture for serum cytokine analysis.
-
5. Biomarker Analysis:
-
Gene Expression (qPCR): Extract RNA from skin homogenates and perform qPCR for key inflammatory genes (e.g., Tslp, Il8, Tnf).
-
Protein Levels (ELISA): Measure TSLP, IL-8, and other relevant cytokines in skin protein lysates or serum using commercial ELISA kits.
-
Histology: Assess epidermal thickness, immune cell infiltration, and overall inflammation from H&E stained skin sections.
6. Statistical Analysis:
-
Analyze data using appropriate statistical tests (e.g., ANOVA with post-hoc tests for multiple groups, Student's t-test for two groups). A p-value of <0.05 is typically considered statistically significant.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. mdpi.com [mdpi.com]
- 4. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 5. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kallikrein 5 induces atopic dermatitis–like lesions through PAR2-mediated thymic stromal lymphopoietin expression in Netherton syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional role of kallikrein 5 and proteinase-activated receptor 2 in eosinophilic esophagitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kallikrein 5 induces atopic dermatitis-like lesions through PAR2-mediated thymic stromal lymphopoietin expression in Netherton syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of proteinase-activated receptor-2 by human kallikrein-related peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Transgenic kallikrein 5 mice reproduce major cutaneous and systemic hallmarks of Netherton syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Assessing the Cytotoxicity of Kallikrein 5 Inhibitors in Keratinocytes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of Kallikrein 5 (KLK5) inhibitors, such as Kallikrein 5-IN-2, in keratinocytes.
Frequently Asked Questions (FAQs)
Q1: What is the role of Kallikrein 5 (KLK5) in keratinocytes and why is it a target for inhibition?
Kallikrein 5 (KLK5) is a serine protease that plays a crucial role in the process of skin desquamation (shedding of dead skin cells) by degrading proteins that hold skin cells together.[1] However, the overactivity of KLK5 is implicated in various skin disorders, including atopic dermatitis, rosacea, and Netherton syndrome, where it contributes to skin barrier dysfunction and inflammation.[1][2] Inhibiting KLK5 can help restore the skin barrier's integrity and reduce inflammation, making it a promising therapeutic target.[1][2]
Q2: What are the common mechanisms by which a KLK5 inhibitor might induce cytotoxicity in keratinocytes?
While the primary goal of a KLK5 inhibitor is to selectively block its enzymatic activity, it may induce cytotoxicity through several mechanisms:
-
Off-target effects: The inhibitor might interact with other essential cellular enzymes or signaling pathways, leading to unintended toxic effects.
-
Mitochondrial dysfunction: The compound could interfere with mitochondrial function, leading to a decrease in ATP production and the release of pro-apoptotic factors.
-
Induction of apoptosis or necrosis: The inhibitor might trigger programmed cell death (apoptosis) or uncontrolled cell death (necrosis) through various cellular pathways.
-
Cell membrane damage: High concentrations of the compound could disrupt the integrity of the keratinocyte cell membrane.
Q3: Which keratinocyte cell lines are appropriate for cytotoxicity testing of KLK5 inhibitors?
Both primary human epidermal keratinocytes (NHEKs) and immortalized human keratinocyte cell lines like HaCaT are commonly used.[3] Primary cells more closely represent the in vivo environment but have a limited lifespan and greater variability. HaCaT cells are a well-established and reproducible model, though they may have some differences in their response compared to primary cells. The choice depends on the specific research question and the stage of drug development.
Q4: What are the standard assays to assess the cytotoxicity of a KLK5 inhibitor in keratinocytes?
Commonly used cytotoxicity assays include:
-
MTT Assay: Measures cell viability based on the metabolic activity of mitochondria.[4]
-
LDH Assay: Quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, indicating loss of membrane integrity.[5]
-
Apoptosis Assays (e.g., Caspase-3/7 activity): Detect the activation of caspases, which are key enzymes in the apoptotic pathway.[6][7]
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells in Cytotoxicity Assays
| Possible Cause | Troubleshooting Step |
| Uneven cell seeding | Ensure a single-cell suspension before plating. Mix the cell suspension gently but thoroughly between plating each set of wells. |
| Pipetting errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique. |
| Edge effects in 96-well plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.[8] |
| Compound precipitation | Visually inspect the wells for any precipitate after adding the KLK5 inhibitor. If precipitation occurs, consider adjusting the solvent or the final concentration. |
| Contamination | Check for signs of bacterial or fungal contamination. Perform routine mycoplasma testing on cell cultures. |
Issue 2: Inconsistent IC50 Values for this compound
| Possible Cause | Troubleshooting Step |
| Cell passage number | Use cells within a consistent and low passage number range for all experiments, as cell characteristics can change over time in culture. |
| Cell confluence | Seed cells to reach a consistent confluence (e.g., 70-80%) at the time of treatment, as cell density can affect sensitivity to compounds. |
| Incubation time | Use a consistent incubation time for all experiments. Cytotoxic effects can be time-dependent. |
| Compound stability | Assess the stability of this compound in your culture medium over the course of the experiment. The compound may degrade over time. |
| Serum concentration in media | Serum proteins can bind to the compound, reducing its effective concentration. Consider reducing the serum concentration or using serum-free media during the treatment period, if appropriate for your cells. |
Issue 3: Discrepancy Between Different Cytotoxicity Assays
| Possible Cause | Troubleshooting Step |
| Different mechanisms of cell death | An MTT assay measures metabolic activity, while an LDH assay measures membrane integrity. A compound could be cytostatic (inhibit proliferation) without causing membrane damage, leading to a low MTT reading but no change in LDH release. |
| Timing of the assay | The release of LDH is a later event in apoptosis compared to the activation of caspases.[9] Consider performing a time-course experiment to determine the optimal time point for each assay. |
| Assay interference | The KLK5 inhibitor itself may interfere with the assay reagents. For example, it might have a color that interferes with absorbance readings or it could directly inhibit the enzymes used in the assay. Run appropriate controls, including the compound in cell-free media with the assay reagents. |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This protocol is a standard method to assess cell viability by measuring the reduction of MTT by mitochondrial dehydrogenases in living cells.[4]
Materials:
-
Keratinocytes (e.g., HaCaT)
-
Complete culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed keratinocytes in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of the diluted compound to the respective wells. Include vehicle-only and no-treatment controls.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Incubate for at least 2 hours at room temperature in the dark.
-
Measure the absorbance at 570 nm using a microplate reader.
LDH (Lactate Dehydrogenase) Assay for Cytotoxicity
This assay measures the release of LDH from the cytosol of damaged cells into the culture medium.[10]
Materials:
-
Keratinocytes
-
Complete culture medium
-
This compound
-
LDH cytotoxicity assay kit (commercially available)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed keratinocytes in a 96-well plate as described for the MTT assay.
-
Treat the cells with serial dilutions of this compound and include appropriate controls (vehicle, no treatment, and maximum LDH release/lysis control).
-
Incubate for the desired time period.
-
Centrifuge the plate at 600 x g for 10 minutes.[11]
-
Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate for up to 30 minutes at room temperature, protected from light.[10]
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
Caspase-3/7 Activity Assay for Apoptosis
This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[7]
Materials:
-
Keratinocytes
-
Complete culture medium
-
This compound
-
Caspase-3/7 assay kit (e.g., Apo-ONE® Homogeneous Caspase-3/7 Assay)
-
96-well plate (white-walled for luminescence)
-
Luminometer or fluorescence plate reader
Procedure:
-
Seed keratinocytes in a white-walled 96-well plate.
-
Treat the cells with serial dilutions of this compound and include appropriate controls.
-
Incubate for the desired time period.
-
Equilibrate the plate and the Caspase-3/7 reagent to room temperature.
-
Add the Caspase-3/7 reagent to each well according to the manufacturer's protocol (typically in a 1:1 ratio with the cell culture medium).
-
Mix by gently shaking the plate.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
Measure the luminescence or fluorescence using a plate reader.
Data Presentation
Table 1: Example Cytotoxicity Data for a KLK5 Inhibitor in HaCaT Cells (48h Treatment)
| Assay | IC50 (µM) | Max Inhibition/Toxicity (%) |
| MTT Assay | 15.2 | 85 |
| LDH Assay | 25.8 | 60 |
| Caspase-3/7 Assay | 12.5 | 450 (relative to control) |
Visualizations
Caption: Workflow for assessing the cytotoxicity of this compound in keratinocytes.
Caption: Simplified signaling pathway of KLK5 in keratinocytes and the point of inhibition.
Caption: A decision tree for troubleshooting unexpected cytotoxicity results.
References
- 1. What are KLK5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. The role of serine protease Kallikrein 5 in skin barrier dysfunction - a potential therapeutic intervention for atopic dermatitis - UCL Discovery [discovery.ucl.ac.uk]
- 3. Evaluation of biocompatibility and cytotoxicity using keratinocyte and fibroblast cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. nanoscalereports.com [nanoscalereports.com]
- 6. 2.6. Caspase-3/7 Activity [bio-protocol.org]
- 7. ss.bjmu.edu.cn [ss.bjmu.edu.cn]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Refining the topical delivery of KLK5 inhibitors for better skin penetration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when refining the topical delivery of Kallikrein-5 (KLK5) inhibitors for enhanced skin penetration.
Frequently Asked Questions (FAQs)
Q1: What is Kallikrein-5 (KLK5) and why is it a target for topical inhibition?
A1: Kallikrein-5 (KLK5) is a serine protease found in the outermost layer of the epidermis, the stratum corneum.[1][2] It plays a crucial role in skin cell shedding (desquamation) by breaking down proteins that hold cells together.[3] However, excessive KLK5 activity is linked to skin barrier dysfunction and inflammation in conditions like Netherton Syndrome, atopic dermatitis, and rosacea.[2][3][4] Overactive KLK5 degrades structural proteins excessively, impairs the skin's protective barrier, and can trigger inflammatory cascades.[5][6][7] Therefore, developing topical KLK5 inhibitors is a promising therapeutic strategy to normalize skin shedding, restore barrier integrity, and reduce inflammation.[3][4][8]
Q2: What are the primary challenges in delivering peptide or small molecule KLK5 inhibitors through the skin?
A2: The skin, particularly the stratum corneum, is an effective barrier that limits the penetration of external substances.[9] Key challenges for delivering KLK5 inhibitors include:
-
The Stratum Corneum Barrier: This outermost layer is composed of tightly packed, dead skin cells (corneocytes) embedded in a lipid matrix, making it highly impermeable, especially to larger or water-soluble molecules.[10]
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Inhibitor Size: Many inhibitors, especially peptides, have a molecular weight greater than 500 Daltons, which is generally considered the upper limit for passive diffusion through healthy skin.[11]
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Hydrophilicity/Lipophilicity Balance: Molecules must be lipophilic enough to pass through the lipid matrix of the stratum corneum but also have sufficient hydrophilicity to partition into the more aqueous layers of the epidermis and dermis.
-
Inhibitor Stability: The formulation must protect the inhibitor from chemical and enzymatic degradation on the skin surface and within the epidermis.
Q3: What formulation strategies can be used to improve the skin penetration of KLK5 inhibitors?
A3: Several strategies can be employed to overcome the skin's barrier function:
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Chemical Penetration Enhancers: These are compounds like fatty acids, surfactants, or pyrrolidones that temporarily disrupt the lipid structure of the stratum corneum, increasing its permeability.[12]
-
Encapsulation Systems: Loading inhibitors into carrier systems such as liposomes, ethosomes, or microemulsions can enhance skin penetration.[9][][14][15] These carriers can fluidize the stratum corneum lipids or fuse with them to release the drug into deeper skin layers.
-
Chemical Modification: Modifying the inhibitor itself, for instance, by adding a fatty acid chain (lipidation), can increase its lipophilicity and improve its ability to cross the stratum corneum.[11][]
-
Supersaturated Formulations: Creating a formulation where the drug concentration is above its saturation solubility increases the thermodynamic activity, providing a stronger driving force for penetration.[16]
Q4: How is the efficacy of a topical KLK5 inhibitor evaluated in vitro?
A4: The evaluation typically involves a multi-step process:
-
Enzymatic Assays: The inhibitor's potency is first determined using an enzymatic assay that measures its ability to block KLK5 activity, often yielding an IC50 value (the concentration required to inhibit 50% of the enzyme's activity).[17]
-
In Vitro Permeation Tests (IVPT): This key experiment uses excised human or animal skin mounted on a diffusion cell (e.g., a Franz cell) to measure the rate and extent of the inhibitor's penetration through the skin layers.[18][19][20]
-
Cell-Based Assays: After permeation, the inhibitor's biological effect can be tested on skin cell cultures (keratinocytes). For example, researchers can measure the inhibition of KLK5-induced downstream signaling, such as the prevention of intracellular calcium mobilization, which is a marker of Protease-Activated Receptor 2 (PAR-2) activation.[7]
Troubleshooting Experimental Challenges
Q1: I am observing very low or no penetration of my KLK5 inhibitor in my in vitro permeation test (IVPT). What are the possible causes and solutions?
A1: This is a common and multifaceted problem. The following guide can help you troubleshoot the issue.
-
Possible Cause 1: Formulation Inadequacy.
-
Solution: Your delivery vehicle may not be optimized. Re-evaluate your formulation strategy. Consider incorporating chemical penetration enhancers or using a different carrier system like microemulsions or elastic vesicles (e.g., liposomes).[9][15] Ensure the inhibitor has adequate solubility and is stable within the vehicle.
-
-
Possible Cause 2: Poor Skin Quality or Integrity.
-
Solution: The skin barrier may be too robust or compromised. Always perform a skin integrity test before starting the permeation study.[20] Methods include measuring Transepidermal Water Loss (TEWL) or electrical resistance.[19][20] Use skin sections that fall within an acceptable range to ensure consistency. Ensure proper skin handling and storage (−80°C) to maintain barrier function.[18][21]
-
-
Possible Cause 3: Analytical Method Not Sensitive Enough.
-
Possible Cause 4: Suboptimal IVPT Parameters.
Q2: My IVPT results show high variability between different skin donors and even between replicates from the same donor. How can I reduce this variability?
A2: High variability is inherent to working with biological tissues but can be minimized.
-
Possible Cause 1: Inherent Biological Variation.
-
Solution: Increase the number of replicates and donors. It is recommended to use at least two to three different skin donors with a minimum of four replicates for each formulation per donor.[18] This helps to average out the biological differences and provides a more reliable mean permeation value.
-
-
Possible Cause 2: Inconsistent Skin Preparation.
-
Solution: Standardize your skin processing protocol. Ensure the skin is dermatomed to a consistent thickness (e.g., 500 µm).[21] Inconsistencies in thickness will directly impact permeation rates.
-
-
Possible Cause 3: Inconsistent Dosing.
-
Possible Cause 4: Air Bubbles.
-
Solution: Ensure no air bubbles are trapped between the skin and the receptor fluid in the diffusion cell, as they can act as a barrier to diffusion. Degas the receptor fluid before use and be meticulous during the mounting process.
-
Q3: My peptide-based KLK5 inhibitor shows good potency in enzymatic assays but poor efficacy in cell-based models after skin permeation. Why?
A3: This suggests a loss of active inhibitor during or after the permeation process.
-
Possible Cause 1: Metabolic Degradation.
-
Solution: The viable epidermis contains enzymes that can degrade peptide inhibitors. Consider including protease inhibitors in the receptor fluid to prevent degradation after permeation. You can also analyze the receptor fluid using mass spectrometry to see if the parent molecule is intact or if metabolites are present.
-
-
Possible Cause 2: Binding to Skin Components.
-
Solution: The inhibitor may be binding nonspecifically to proteins or lipids within the skin, reducing the amount of free, active drug that reaches the receptor fluid. Perform a mass balance study by extracting the inhibitor from the skin layers (epidermis, dermis) at the end of the experiment to quantify how much is retained in the tissue.[21][22]
-
-
Possible Cause 3: Insufficient Concentration Reached.
-
Solution: Even if penetration is detected, the concentration of the inhibitor reaching the basal epidermis may be below the required therapeutic threshold (i.e., below its IC50). The solution is to improve the formulation to increase the flux (permeation rate) across the skin.
-
Data on KLK5 Inhibitors and Formulation Effects
Quantitative data from literature is summarized below to provide context for experimental outcomes.
Table 1: Potency of Various KLK5 Inhibitors
| Inhibitor | Type | Target | IC50 | Source |
|---|---|---|---|---|
| GSK951 | Small Molecule | KLK5 | 250 pM | [8] |
| SFTI-1 (Wild Type) | Peptide | Serine Proteases | 230 nM (for KLK5) | [17] |
| Engineered SFTI Analogue | Peptide | KLK5 | 14 nM | [17] |
| Ursolic Acid | Triterpenoid | KLK5 | ~5 µM |[2] |
Table 2: Effect of Formulation Strategies on Skin Penetration (Illustrative Data)
| Active Compound | Formulation Strategy | Penetration Enhancement Factor (vs. simple solution) | Key Finding | Source |
|---|---|---|---|---|
| Dextran (70 kDa) | Ionic Liquid (CAGE) | ~10-fold | Ionic liquids can significantly disrupt the stratum corneum barrier to allow large molecule penetration. | [10] |
| Lidocaine | Microemulsion | 1.5 to 2-fold (vs. EMLA® cream) | Microemulsions enhance drug permeation and can provide a longer-lasting effect. | [15] |
| Peptides/Proteins | Elastic Vesicles (Liposomes) | Varies | Flexible vesicles are effective at penetrating the stratum corneum and delivering their payload. |[9] |
Visualizations and Workflows
Signaling Pathway
Caption: Simplified KLK5 signaling cascade in the epidermis and the point of intervention for a topical inhibitor.
Experimental Workflow
References
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. Inhibition of Human Kallikrein 5 Protease by Triterpenoids from Natural Sources [mdpi.com]
- 3. What are KLK5 inhibitors and how do they work? [synapse.patsnap.com]
- 4. The role of serine protease Kallikrein 5 in skin barrier dysfunction - a potential therapeutic intervention for atopic dermatitis - UCL Discovery [discovery.ucl.ac.uk]
- 5. Kallikrein 5 induces atopic dermatitis–like lesions through PAR2-mediated thymic stromal lymphopoietin expression in Netherton syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Persistent kallikrein5 activation induces atopic dermatitis-like skin architecture independent of PAR2 activity. - UCL Discovery [discovery.ucl.ac.uk]
- 7. Tissue Kallikrein Inhibitors Based on the Sunflower Trypsin Inhibitor Scaffold – A Potential Therapeutic Intervention for Skin Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Potent and Selective Kallikrein-5 Inhibitor Delivers High Pharmacological Activity in Skin from Patients with Netherton Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. austinpublishinggroup.com [austinpublishinggroup.com]
- 10. Novel Pharmaceutical Strategies for Enhancing Skin Penetration of Biomacromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. formulabotanica.com [formulabotanica.com]
- 12. researchgate.net [researchgate.net]
- 14. pharmatutor.org [pharmatutor.org]
- 15. A Snapshot of Transdermal and Topical Drug Delivery Research in Canada - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jyoungpharm.org [jyoungpharm.org]
- 17. researchgate.net [researchgate.net]
- 18. permegear.com [permegear.com]
- 19. mdpi.com [mdpi.com]
- 20. fda.gov [fda.gov]
- 21. lnhlifesciences.org [lnhlifesciences.org]
- 22. fda.gov [fda.gov]
Technical Support Center: Protocol Optimization for Reproducible Kallikrein 5-IN-2 Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving reproducible results with the Kallikrein 5 (KLK5) inhibitor, Kallikrein 5-IN-2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective, small molecule inhibitor of Kallikrein-related peptidase 5 (KLK5), a serine protease.[1] KLK5 plays a crucial role in skin desquamation (shedding) and inflammation.[2][3] By directly binding to the KLK5 enzyme, this compound blocks its catalytic activity, preventing the breakdown of proteins that maintain the skin barrier.[2][3] This inhibition helps to normalize skin shedding and reduce inflammation.[1]
Q2: What are the key properties of this compound?
A2: Key properties of this compound are summarized in the table below.
Q3: How should I store and handle this compound?
A3: this compound powder is stable for up to 3 years at -20°C and up to 2 years at 4°C.[2] Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][4] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]
Q4: In which solvents is this compound soluble?
A4: this compound has good solubility in water and Britton-Robinson buffer at pH 4 (approximately 1 mg/mL). Its solubility is lower in buffers at pH 6 and pH 8.[1] For in vitro experiments, it is readily soluble in DMSO at a concentration of 25 mg/mL.[1]
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Target | Kallikrein 5 (KLK5) | [1] |
| pIC50 | 7.1 | [1][5][6] |
| Molecular Formula | C23H22N6O | [1] |
| Molecular Weight | 398.46 g/mol | [1] |
| Solubility | ~1 mg/mL in water (pH 4), 25 mg/mL in DMSO | [1] |
| Stability | Stable at 40°C in pH 4-8 range (non-oxidative conditions) | [1] |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | [2] |
| Storage (Solution) | -80°C for 6 months, -20°C for 1 month | [1][4] |
Experimental Protocols
Protocol 1: In Vitro KLK5 Enzyme Inhibition Assay (Fluorescence-Based)
This protocol outlines a general procedure for determining the inhibitory activity of this compound against purified KLK5 enzyme using a fluorogenic substrate.
Materials:
-
Recombinant human KLK5
-
This compound
-
Fluorogenic KLK5 substrate (e.g., Boc-VPR-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl)
-
DMSO (for dissolving inhibitor)
-
Black 96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in DMSO to create a stock solution (e.g., 10 mM).
-
Prepare serial dilutions of the inhibitor in Assay Buffer.
-
Dilute recombinant KLK5 in Assay Buffer to the desired working concentration.
-
Prepare the fluorogenic substrate in Assay Buffer.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to all wells.
-
Add 10 µL of the diluted this compound or vehicle control (DMSO in Assay Buffer) to the appropriate wells.
-
Add 20 µL of diluted KLK5 enzyme to all wells except the "no enzyme" control wells.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add 20 µL of the fluorogenic substrate to all wells to start the reaction.
-
-
Measure Fluorescence:
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex=380 nm, Em=460 nm for AMC-based substrates) in kinetic mode for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the reaction velocity (rate of fluorescence increase) for each well.
-
Plot the percent inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Protocol 2: Cell-Based PAR2 Activation Assay
This protocol describes a method to assess the ability of this compound to inhibit KLK5-mediated activation of Protease-Activated Receptor 2 (PAR2) in a cellular context.
Materials:
-
Cells expressing PAR2 (e.g., keratinocytes, HEK293-PAR2)
-
This compound
-
Recombinant human KLK5
-
Cell culture medium
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay Buffer (e.g., HBSS with Ca2+ and Mg2+)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Preparation:
-
Seed cells in a 96-well plate and grow to confluency.
-
-
Inhibitor Pre-incubation:
-
Wash cells with Assay Buffer.
-
Add this compound at various concentrations to the cells and incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
-
Dye Loading:
-
Load cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
-
KLK5 Stimulation and Measurement:
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject a solution of KLK5 into the wells to stimulate the cells.
-
Immediately begin recording the fluorescence intensity over time to measure the intracellular calcium flux.
-
-
Data Analysis:
-
Determine the peak fluorescence intensity for each well.
-
Calculate the percentage of inhibition of the KLK5-induced calcium signal by this compound.
-
Plot the percent inhibition against the inhibitor concentration to determine the IC50.
-
Troubleshooting Guides
Issue 1: High Variability in Enzyme Inhibition Assay Results
| Potential Cause | Troubleshooting Step |
| Pipetting Inaccuracy | Use calibrated pipettes. Prepare a master mix for reagents to be added to multiple wells to ensure consistency.[7] |
| Incomplete Reagent Mixing | Gently mix the contents of the wells after each reagent addition by tapping the plate or using a plate shaker. |
| Temperature Fluctuations | Ensure that all reagents and the plate reader are at the specified assay temperature. Use a temperature-controlled plate reader if available. |
| Inhibitor Precipitation | Visually inspect the inhibitor dilutions for any signs of precipitation. If observed, consider adjusting the solvent or using a lower concentration range. |
| Edge Effects in Microplate | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with buffer to maintain a humid environment. |
Issue 2: Low or No KLK5 Enzyme Activity
| Potential Cause | Troubleshooting Step |
| Improper Enzyme Storage/Handling | Store the recombinant KLK5 at the recommended temperature and avoid repeated freeze-thaw cycles. Keep the enzyme on ice during handling. |
| Incorrect Assay Buffer pH | Verify the pH of the assay buffer. KLK5 activity is optimal at a slightly alkaline pH (around 8.0). |
| Substrate Degradation | Fluorogenic substrates can be light-sensitive. Store them protected from light and prepare fresh solutions for each experiment. |
| Presence of Inhibitors in Reagents | Ensure that all reagents are of high purity and free from any potential serine protease inhibitors. |
Issue 3: High Background Fluorescence
| Potential Cause | Troubleshooting Step |
| Autofluorescence of Inhibitor | Measure the fluorescence of this compound alone at the assay wavelengths to check for intrinsic fluorescence. If it is fluorescent, subtract this background from the assay readings. |
| Contaminated Reagents or Plate | Use fresh, high-quality reagents and a new microplate for each experiment. |
| Substrate Instability | Some fluorogenic substrates can hydrolyze spontaneously. Run a "no enzyme" control to measure the rate of non-enzymatic substrate breakdown and subtract this from the sample readings. |
Issue 4: Inconsistent Results in Cell-Based Assays
| Potential Cause | Troubleshooting Step |
| Variable Cell Health and Density | Ensure consistent cell seeding density and monitor cell viability. Only use healthy, confluent cell monolayers for experiments. |
| Incomplete Dye Loading | Optimize the concentration of the fluorescent dye and the loading time to ensure uniform and adequate loading into the cells. |
| Cellular Toxicity of Inhibitor | Perform a cytotoxicity assay to determine the concentration range at which this compound is not toxic to the cells.[1] |
| Desensitization of PAR2 Receptors | Avoid prolonged exposure of cells to agonists before the experiment. Ensure a sufficient recovery period between treatments if applicable. |
Visualizations
Caption: KLK5 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for testing KLK5 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. szabo-scandic.com [szabo-scandic.com]
- 3. What are KLK5 inhibitors and how do they work? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | CAS#:2361160-57-6 | Chemsrc [chemsrc.com]
- 7. docs.abcam.com [docs.abcam.com]
Preventing degradation of Kallikrein 5-IN-2 in experimental conditions
Welcome to the technical support center for Kallikrein 5-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experimental use. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and optimal performance of the inhibitor in your assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in an experimental setting?
A1: The degradation of small molecule inhibitors like this compound can be attributed to several factors, including:
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Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
pH: this compound is most stable within a pH range of 4 to 8.[1] Deviations outside this range can lead to instability.
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Oxidative Conditions: The presence of oxidizing agents can degrade the inhibitor.[1]
-
Improper Storage: Incorrect storage of stock solutions and solid compounds can lead to degradation over time.
-
Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles of stock solutions can compromise the stability of the inhibitor.
Q2: How should I properly store this compound to ensure its stability?
A2: To maintain the integrity of this compound, adhere to the following storage guidelines:
-
Solid Form: Store the compound in a sealed container at 4°C, protected from moisture.
-
In Solvent: For stock solutions, it is recommended to store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Always use sealed storage and protect from moisture.
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound. Ensure you are using newly opened or anhydrous DMSO, as hygroscopic DMSO can impact the solubility of the compound.
Q4: My experimental results suggest that this compound may be degrading. How can I confirm this?
A4: If you suspect degradation of your this compound, you can perform analytical tests such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques can help you assess the purity of your inhibitor and detect the presence of any degradation products.
Q5: Can the presence of certain ions affect the stability or activity of Kallikrein 5 and its inhibitor?
A5: Yes, the activity of Kallikrein 5 (hK5) can be influenced by cations. For instance, Zinc (Zn2+) has been shown to efficiently inhibit hK5 activity.[2] While this effect is on the enzyme itself, it is a crucial factor to consider in your experimental design, as changes in enzyme activity could be misinterpreted as inhibitor degradation.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues related to the potential degradation of this compound.
Issue 1: Reduced or Loss of Inhibitory Activity
If you observe a decrease in the expected inhibitory effect of this compound in your assay, follow these steps:
Troubleshooting Workflow for Loss of Activity
Caption: Troubleshooting workflow for reduced inhibitor activity.
Issue 2: Inconsistent Results Between Experiments
Inconsistent results can be a sign of gradual degradation of the inhibitor stock solution.
| Potential Cause | Recommended Action |
| Repeated Freeze-Thaw Cycles | Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. |
| Moisture Contamination of Solid | Ensure the vial is at room temperature before opening to prevent condensation. Store in a desiccator. |
| Extended Storage at -20°C | For long-term storage (beyond 1 month), use -80°C.[1] |
| Light Exposure | Store stock solutions in amber vials or wrap vials in foil to protect from light, although this compound is noted to be non-phototoxic. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Experimental Buffer
This protocol helps determine the stability of this compound under your specific experimental conditions.
Objective: To quantify the amount of intact this compound over time in a specific buffer using HPLC.
Materials:
-
This compound
-
Experimental buffer (e.g., PBS, Tris buffer at a specific pH)
-
HPLC system with a suitable column (e.g., C18)
-
Mobile phase (e.g., acetonitrile/water gradient)
-
UV detector
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution to the final working concentration in your experimental buffer.
-
Immediately take a sample (T=0) and analyze it by HPLC to get the initial peak area of the intact inhibitor.
-
Incubate the remaining solution under your experimental conditions (e.g., 37°C).
-
Take samples at various time points (e.g., 1, 2, 4, 8, 24 hours).
-
Analyze each sample by HPLC.
-
Compare the peak area of the intact inhibitor at each time point to the T=0 sample to determine the percentage of degradation.
Data Presentation:
| Time Point (Hours) | Peak Area of Intact Inhibitor | % of Intact Inhibitor Remaining |
| 0 | [Insert Value] | 100% |
| 1 | [Insert Value] | [Calculate %] |
| 2 | [Insert Value] | [Calculate %] |
| 4 | [Insert Value] | [Calculate %] |
| 8 | [Insert Value] | [Calculate %] |
| 24 | [Insert Value] | [Calculate %] |
Kallikrein 5 Proteolytic Activity Assay
This protocol can be used to assess the inhibitory activity of this compound.
Objective: To measure the enzymatic activity of Kallikrein 5 in the presence and absence of this compound.
Materials:
-
Recombinant human Kallikrein 5 (hK5)
-
Fluorogenic peptide substrate for hK5 (e.g., Boc-VPR-AMC)
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
This compound
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, hK5, and the different concentrations of this compound. Include a control with no inhibitor.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity over time using a plate reader (Excitation/Emission wavelengths will depend on the substrate).
-
Calculate the rate of substrate cleavage (initial velocity) for each inhibitor concentration.
-
Plot the initial velocity against the inhibitor concentration to determine the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
Kallikrein 5 Signaling Pathway in Skin
Caption: Simplified Kallikrein 5 signaling in skin desquamation.
General Workflow for Screening this compound Activity
Caption: Experimental workflow for assessing inhibitor potency.
References
Navigating Kallikrein 5-IN-2: A Guide to Stock Solution Handling
This technical support center provides researchers, scientists, and drug development professionals with essential information for handling stock solutions of Kallikrein 5-IN-2, a selective inhibitor of Kallikrein 5 (KLK5).[1][2] Adherence to these guidelines is crucial for maintaining the integrity and activity of the inhibitor, ensuring reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized this compound powder?
For long-term storage, the lyophilized powder should be stored at -20°C for up to three years or at 4°C for up to two years.[1]
Q2: What is the recommended solvent for preparing a stock solution?
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a stock solution of this compound.[1][3]
Q3: What is the solubility of this compound in DMSO?
This compound is soluble in DMSO at a concentration of 25 mg/mL (62.74 mM).[1] To achieve this, assistance with ultrasonication and warming to 60°C may be necessary. It is important to use a fresh, unopened bottle of DMSO as hygroscopic (water-absorbing) DMSO can negatively impact solubility.[1][3]
Q4: How should I store the this compound stock solution in solvent?
Once dissolved, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or at -20°C for up to one month.[1][4]
Q5: Is this compound soluble in aqueous buffers?
This compound has good solubility in water and Britton-Robinson buffer at pH 4 (approximately 1 mg/mL).[1] However, its solubility is lower in buffers at pH 6 and pH 8.[1]
Q6: How stable is this compound?
This compound is stable at 40°C across a pH range of 4-8, with a half-life of over 1000 hours in non-oxidative conditions, making it suitable for applications such as skin application studies.[1]
Troubleshooting Guide
Problem: My this compound powder did not dissolve completely in DMSO.
-
Solution: Ensure you are using a fresh, unopened bottle of DMSO to minimize water content.[1][3] Apply gentle warming to 60°C and use an ultrasonic bath to aid dissolution.[1][3] Be sure not to overheat or sonicate for extended periods.
Problem: I am observing reduced inhibitor activity in my experiments.
-
Solution 1: Improper Storage. Verify that both the lyophilized powder and the stock solutions have been stored at the recommended temperatures and for the appropriate duration.[1][4] Avoid multiple freeze-thaw cycles by preparing single-use aliquots of your stock solution.[1]
-
Solution 2: Incorrect pH. Check the pH of your experimental buffer. The stability of this compound is optimal between pH 4 and 8.[1]
Quantitative Data Summary
| Parameter | Value | Source |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [1] |
| Storage (in Solvent) | -80°C for 6 months; -20°C for 1 month | [1][4] |
| Solubility in DMSO | 25 mg/mL (62.74 mM) | [1] |
| Aqueous Solubility | Approx. 1 mg/mL at pH 4 | [1] |
| Stability (pH) | Stable between pH 4 and 8 | [1] |
| Stability (Temperature) | Stable at 40°C with a half-life >1000 hours | [1] |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous/low-water content DMSO
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Water bath or heat block set to 60°C (optional)
Procedure:
-
Equilibration: Allow the vial of lyophilized this compound to reach room temperature before opening to prevent condensation.
-
Calculation: To prepare a 10 mM stock solution, you will need to dissolve the appropriate mass of this compound (Molecular Weight: 398.46 g/mol ) in DMSO. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.98 mg of the compound.
-
Dissolution: Add the calculated volume of DMSO to the vial of this compound. For example, add 1 mL of DMSO to 3.98 mg of the powder.
-
Mixing: Vortex the solution thoroughly to dissolve the compound.
-
Aiding Solubilization (if necessary): If the compound does not fully dissolve, briefly sonicate the vial in an ultrasonic bath or warm it to 60°C in a water bath or on a heat block.[1][3] Mix intermittently until the solution is clear.
-
Aliquoting and Storage: Once fully dissolved, dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes. Store the aliquots at -80°C for up to six months or at -20°C for up to one month.[1][4]
In Vitro KLK5 Enzymatic Assay
This protocol is a general guideline for assessing the inhibitory activity of this compound against recombinant human KLK5 in a fluorogenic assay.
Materials:
-
Recombinant human Kallikrein 5 (active)
-
Fluorogenic KLK5 substrate (e.g., Boc-VPR-AMC)
-
Assay buffer (e.g., 100 mM NaH₂PO₄, pH 8.0)
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Dilute the recombinant human KLK5 to the desired working concentration in assay buffer.
-
Prepare a series of dilutions of this compound from the stock solution in assay buffer. Remember to keep the final DMSO concentration consistent across all wells and below a level that affects enzyme activity (typically ≤1%).
-
Prepare the fluorogenic substrate at the desired working concentration in assay buffer.
-
-
Assay Setup:
-
To the wells of the 96-well plate, add the assay buffer.
-
Add the diluted this compound or vehicle control (assay buffer with the same final concentration of DMSO).
-
Add the diluted recombinant human KLK5 to initiate a pre-incubation period (e.g., 5-15 minutes at room temperature) to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Measurement: Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex 380 nm/Em 460 nm for AMC-based substrates) over a set period.
-
Data Analysis: Determine the rate of substrate cleavage (increase in fluorescence over time). Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.
Visualizations
Caption: Workflow for the preparation and storage of this compound stock solutions.
Caption: A troubleshooting guide for common issues with this compound.
References
KLK5 Inhibitor Screening: Technical Support Center
This guide provides troubleshooting solutions and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Kallikrein-5 (KLK5) inhibitor screening assays. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Section 1: Assay Setup & Optimization
Q1: My recombinant KLK5 shows low or no activity. What are the possible causes?
A: Lack of enzymatic activity is a common issue that can derail a screening campaign. Several factors can contribute to this:
-
Improper Storage and Handling: Recombinant KLK5 is sensitive to storage conditions and handling. Avoid multiple freeze-thaw cycles, which can denature the protein. It is recommended to aliquot the enzyme upon receipt and store it at -20°C or -70°C. For long-term stability, adding a carrier protein like 0.1% BSA or HSA can be beneficial.[1]
-
Inactive Zymogen Form: KLK5 is often produced as an inactive zymogen (pro-KLK5) that requires proteolytic cleavage of its N-terminal pro-peptide for activation.[2][3] Ensure your protocol includes an activation step, or confirm with the supplier that the enzyme is provided in its active form. Some forms may undergo autoactivation under specific conditions.[4]
-
Sub-optimal Assay Conditions: KLK5 activity is pH-dependent. While it is active at both the neutral pH of the stratum granulosum and the acidic pH (4.5-5.5) of the stratum corneum, the optimal pH for your specific substrate should be determined.[2] Buffer components, ionic strength, and temperature can also significantly impact activity.
Q2: How do I choose the right substrate for my KLK5 assay?
A: The choice of substrate is critical for assay sensitivity and specificity.
-
Substrate Specificity: KLK5 is a trypsin-like serine protease with a strong preference for cleaving after arginine (Arg) residues at the P1 position.[5][6] Fluorogenic peptide substrates containing an Arg residue, such as Boc-VPR-AMC, are commonly used.[4] The extended substrate recognition motif for KLK5 has been identified as YFWGPV-RK-NSFAM-R.[7]
-
Cross-reactivity: Be aware of potential cross-reactivity with other proteases, especially other kallikreins like KLK7 and KLK14, which are part of the same proteolytic cascade in the skin.[8][9] If selectivity is crucial, profile your inhibitors against related proteases.
-
Substrate Concentration: The substrate concentration should be carefully optimized. A concentration at or below the Michaelis constant (Km) is generally recommended for inhibitor screening to ensure sensitivity for competitive inhibitors.
Section 2: Troubleshooting Poor Assay Performance
Q3: I'm observing high background fluorescence in my no-enzyme and negative control wells. What's causing this?
A: High background can mask the true signal, leading to a poor signal-to-noise ratio. Common culprits include:
-
Autofluorescent Compounds: The test compounds themselves may be fluorescent at the excitation/emission wavelengths of your assay.[10] It is essential to pre-screen all compounds for intrinsic fluorescence in the absence of enzyme and substrate.
-
Substrate Instability: Fluorogenic substrates can undergo spontaneous hydrolysis, releasing the fluorophore and causing a high background signal. Always prepare substrate solutions fresh for each experiment and protect them from light. Avoid repeated freeze-thaw cycles of substrate stocks.[10]
-
Contamination: Contamination of reagents or labware with other proteases can lead to substrate cleavage. Use high-purity, sterile reagents and dedicated labware to minimize this risk.[10]
Q4: My assay results are not reproducible and show high variability between wells.
-
Pipetting Errors: Inconsistent dispensing of enzyme, substrate, or inhibitors is a frequent cause of variability, especially in high-throughput formats. Ensure pipettes are properly calibrated and use appropriate techniques.
-
Enzyme/Substrate Instability: The enzyme may lose activity, or the substrate may precipitate during the assay incubation period.[10] Assess the stability of all reagents under the final assay conditions.
-
Inner Filter Effect (IFE): At high concentrations, colored or fluorescent compounds can absorb the excitation or emission light, leading to a non-linear signal response and artificially lower readings.[10] This is a common source of false positives.
Section 3: Data Interpretation & False Positives
Q5: How can I distinguish a true KLK5 inhibitor from a false positive?
A: High-throughput screening (HTS) is prone to false positives. It's critical to implement a robust hit validation strategy.
-
Causes of False Positives:
-
Compound Autofluorescence: As mentioned, the compound's own fluorescence can interfere with the readout.[10][11]
-
Fluorescence Quenching: Compounds can quench the signal from the liberated fluorophore, mimicking inhibition. A counter-screen to identify quenchers is recommended.[12]
-
Compound Aggregation: Many compounds form aggregates at high concentrations, which can non-specifically sequester and inhibit enzymes.
-
Assay-Specific Interference: Some compounds may interact directly with the fluorescent substrate or other assay components.[11]
-
-
Validation Strategies:
-
Dose-Response Curves: True inhibitors should exhibit a clear dose-dependent inhibition.
-
Orthogonal Assays: Confirm hits using a different assay format that is less susceptible to the interferences seen in primary screens. For example, high-throughput mass spectrometry (HTMS) is a label-free technology that directly measures substrate-to-product conversion, eliminating fluorescence-based artifacts.[11]
-
Selectivity Profiling: Test hits against other related proteases (e.g., KLK7, KLK14, Trypsin) to determine their selectivity profile.[9]
-
Q6: My known reference inhibitor is showing a different IC50 value than reported in the literature. Why?
A: Discrepancies in IC50 values are common and can be attributed to differences in experimental conditions.
-
Assay Conditions: IC50 values are highly dependent on factors like enzyme concentration, substrate concentration (especially relative to Km), incubation time, pH, and temperature.
-
Reagent Quality: The purity and activity of the recombinant enzyme, as well as the purity of the inhibitor, can affect the results.
-
Data Analysis: The method used to fit the dose-response curve can influence the calculated IC50 value. Ensure you are using a consistent and appropriate model.
Experimental Protocols & Data
Protocol: Fluorogenic KLK5 Inhibition Assay
This protocol provides a general framework for screening small molecule inhibitors against recombinant human KLK5 (rhKLK5) in a 96-well format.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris, 150 mM NaCl, pH 8.0.
-
Enzyme Stock: Reconstitute rhKLK5 according to the manufacturer's instructions. Prepare aliquots in Assay Buffer and store at -80°C.
-
Substrate Stock: Prepare a 10 mM stock of a suitable fluorogenic substrate (e.g., Boc-VPR-AMC) in DMSO. Store in aliquots at -20°C, protected from light.
-
Inhibitor Stock: Prepare 10 mM stock solutions of test compounds and reference inhibitors in 100% DMSO.
-
-
Assay Procedure:
-
Prepare serial dilutions of test compounds and reference inhibitors in Assay Buffer + 5% DMSO.
-
Add 50 µL of diluted compound or control (Assay Buffer + 5% DMSO) to the wells of a black, flat-bottom 96-well plate.
-
Prepare a working solution of rhKLK5 in Assay Buffer. Add 25 µL to each well (final concentration typically 1-5 nM).
-
Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.
-
Prepare a working solution of the fluorogenic substrate in Assay Buffer. Initiate the reaction by adding 25 µL to each well (final concentration typically 10-20 µM).
-
Immediately transfer the plate to a fluorescence plate reader.
-
Monitor the increase in fluorescence (Excitation: ~380 nm, Emission: ~460 nm for AMC substrates) kinetically for 15-30 minutes, taking readings every 60 seconds.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V) for each well by calculating the slope of the linear portion of the fluorescence vs. time plot.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control wells: % Inhibition = (1 - (V_inhibitor / V_dmso)) * 100
-
Plot % Inhibition vs. log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation: Reference Inhibitor Potency
The potency of inhibitors is often compared using IC50 or Ki values. The table below shows example data for known inhibitors against KLK5 and related proteases to illustrate typical potencies and selectivity.
| Inhibitor | Target | IC50 (µM) | Ki (µM) | Selectivity Notes | Reference |
| Brazilin | KLK5 | 20 | 6.4 | Also inhibits KLK14 (IC50 = 14.6 µM) | [13] |
| Ursolic Acid | KLK5 | 5.8 | - | Moderately selective over KLK7 (>100 µM) | [14] |
| Tumulosic Acid | KLK5 | 14.84 | - | Weakly inhibits KLK7 (>100 µM) | [14] |
| GSK951 | KLK5 | 0.00025 | - | >100-fold selective over KLK7 and KLK14 | [15] |
Visual Guides: Workflows & Pathways
KLK5 Epidermal Proteolytic Cascade
The diagram below illustrates the central role of KLK5 in initiating a proteolytic cascade within the epidermis. Unregulated activity of this cascade, often due to a deficiency in the endogenous inhibitor LEKTI (encoded by the SPINK5 gene), is implicated in skin barrier defects and inflammatory conditions like Netherton Syndrome.[2][8][16][17]
References
- 1. prospecbio.com [prospecbio.com]
- 2. Functional Roles of Human Kallikrein-related Peptidases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sites.utoronto.ca [sites.utoronto.ca]
- 4. rndsystems.com [rndsystems.com]
- 5. Structures and specificity of the human kallikrein-related peptidases KLK 4, 5, 6, and 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochemical and enzymatic characterization of human kallikrein 5 (hK5), a novel serine protease potentially involved in cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Defining the extended substrate specificity of kallikrein 1-related peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. KLK5 and KLK7 Ablation Fully Rescues Lethality of Netherton Syndrome-Like Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring the active site binding specificity of kallikrein-related peptidase 5 (KLK5) guides the design of new peptide substrates and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Use of high-throughput mass spectrometry to reduce false positives in protease uHTS screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of SARS-CoV-2 3CL Protease Inhibitors by a Quantitative High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Screening of chemical libraries in pursuit of kallikrein-5 specific inhibitors for the treatment of inflammatory dermatoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of Human Kallikrein 5 Protease by Triterpenoids from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Potent and Selective Kallikrein-5 Inhibitor Delivers High Pharmacological Activity in Skin from Patients with Netherton Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. rupress.org [rupress.org]
- 17. mdpi.com [mdpi.com]
Adjusting pH for optimal Kallikrein 5-IN-2 activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when determining the optimal pH for Kallikrein 5-IN-2 activity assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for Kallikrein 5 (KLK5) activity?
A1: The optimal pH for KLK5 activity is generally reported to be around neutral, typically pH 7.4 to 8.0.[1][2][3] However, KLK5 is also known to be active in the acidic environment of the stratum corneum. The ideal pH for your specific assay may vary depending on the buffer system and other experimental conditions.
Q2: How does pH affect the activity of KLK5 and the inhibitor this compound?
A2: The pH of the assay buffer can significantly impact the enzymatic activity of KLK5. Deviations from the optimal pH can alter the ionization state of amino acid residues in the enzyme's active site, potentially reducing its catalytic efficiency. Extreme pH values can lead to irreversible denaturation of the enzyme.[4] The inhibitor this compound is reported to be stable across a pH range of 4 to 8.
Q3: My this compound inhibitor shows no activity. Could the pH be the issue?
A3: Yes, incorrect pH is a common reason for apparent lack of inhibitor activity. If the enzyme is not active due to a suboptimal pH, the effect of the inhibitor cannot be measured. First, confirm that your KLK5 enzyme is active in your chosen buffer system by running a control reaction without the inhibitor.
Q4: What are some common troubleshooting steps if I suspect a pH-related issue in my assay?
A4: If you suspect a pH-related problem, consider the following:
-
Verify Buffer pH: Use a calibrated pH meter to confirm the pH of your assay buffer.
-
Enzyme Activity Control: Run a control experiment with only the enzyme and substrate to ensure the enzyme is active at the chosen pH.
-
Inhibitor Solubility: Check the solubility of this compound in your assay buffer at the desired pH. Poor solubility can lead to inaccurate results.
-
Systematic pH Titration: Perform the assay across a range of pH values to determine the optimal pH for your specific experimental conditions.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues related to pH adjustment in this compound activity assays.
| Problem | Possible Cause | Recommended Solution |
| Low or no KLK5 activity in control wells (without inhibitor) | Incorrect buffer pH. | Prepare fresh assay buffer and meticulously verify the pH with a calibrated meter. Test a pH range (e.g., 6.5-8.5) to find the optimal condition. |
| Enzyme degradation. | Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Use a fresh aliquot of the enzyme. | |
| High variability between replicate wells | Inconsistent pH across the plate. | Ensure thorough mixing of all buffer components. Prepare a master mix for the assay buffer to be distributed to all wells. |
| Temperature fluctuations. | Use a temperature-controlled plate reader or incubator to maintain a stable temperature throughout the assay. | |
| This compound shows lower than expected potency (high IC50) | Suboptimal pH for inhibitor binding. | While the inhibitor is stable across a wide pH range, its binding affinity might be pH-dependent. Perform the inhibition assay at the determined optimal pH for enzyme activity. |
| Substrate competition. | If the substrate concentration is too high, it can outcompete the inhibitor. Determine the Michaelis constant (Km) of the substrate and use a concentration close to the Km. | |
| Assay signal is unstable or drifts over time | Buffer capacity is insufficient. | The enzymatic reaction may be causing a shift in the pH of the assay well. Use a buffer with a stronger buffering capacity in the desired pH range. |
Data Summary
While a complete pH-activity profile for Kallikrein 5 can be complex and dependent on assay conditions, the following table summarizes typical observations from the literature to guide your experimental setup.
| pH | Relative KLK5 Activity | Reference |
| 6.0 | Active | [3] |
| 7.4 | Optimal | [1] |
| 7.5 | High Activity | [1] |
| 8.0 | High Activity | [2] |
Experimental Protocols
Protocol for Determining Optimal pH for KLK5 Activity
This protocol outlines a method to determine the optimal pH for KLK5 activity using a fluorogenic substrate.
Materials:
-
Recombinant Human Kallikrein 5 (KLK5)
-
Fluorogenic KLK5 substrate (e.g., Boc-V-P-R-AMC)
-
A series of buffers at different pH values (e.g., MES for pH 6.0-6.5, HEPES for pH 7.0-7.5, Tris-HCl for pH 8.0-8.5)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Buffer Preparation: Prepare a set of assay buffers, each at a different pH value within the desired range (e.g., 6.0, 6.5, 7.0, 7.5, 8.0, 8.5).
-
Reagent Preparation:
-
Prepare a working solution of KLK5 in a neutral, low-molarity buffer.
-
Prepare a stock solution of the fluorogenic substrate in DMSO. Dilute the substrate to the final working concentration in each of the prepared assay buffers.
-
-
Assay Setup:
-
To each well of the 96-well plate, add the KLK5 enzyme.
-
Include control wells with buffer only (no enzyme) to measure background fluorescence.
-
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to each well.
-
Measurement: Immediately place the plate in a fluorometric plate reader and measure the increase in fluorescence over time (kinetic mode) at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC).
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each pH value by determining the slope of the linear portion of the fluorescence versus time curve.
-
Plot the reaction velocity against the pH to determine the optimal pH for KLK5 activity under your assay conditions.
-
Visualizations
Caption: Interaction between Kallikrein 5, its substrate, and the inhibitor this compound.
Caption: A logical workflow for troubleshooting pH-related issues in KLK5 assays.
References
- 1. Kallikrein-related Peptidase 5 Functions in Proteolytic Processing of Profilaggrin in Cultured Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Activation profiles of human kallikrein-related peptidases by proteases of the thrombostasis axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
Validation & Comparative
Specificity Showdown: A Comparative Guide to Kallikrein 5-IN-2 and Other KLK Inhibitors
For Immediate Release
In the intricate world of serine protease research, the quest for highly specific inhibitors is paramount for both dissecting complex biological pathways and developing targeted therapeutics. This guide provides a detailed comparison of the specificity of Kallikrein 5-IN-2 against other notable Kallikrein-related peptidase (KLK) inhibitors, offering researchers, scientists, and drug development professionals a comprehensive resource for informed decision-making.
Kallikrein-related peptidase 5 (KLK5) is a key enzyme in skin desquamation and has been implicated in inflammatory skin conditions such as Netherton syndrome.[1] Consequently, the development of potent and selective KLK5 inhibitors is a significant area of research. This guide focuses on a comparative analysis of this compound, the potent small molecule GSK951, and the endogenous inhibitor LEKTI-2.
Quantitative Inhibitor Specificity
The following tables summarize the inhibitory activity of this compound, GSK951, and various fragments of the endogenous inhibitor LEKTI against a panel of Kallikrein-related peptidases.
Table 1: Inhibitory Activity of Small Molecule KLK5 Inhibitors
| Inhibitor | Target KLK | pIC50 | IC50 | Selectivity |
| This compound | KLK5 | 7.1 | ~79.4 nM | 10-100 fold selective over KLK1 |
| GSK951 | KLK5 | Not Reported | 250 pM | >100-fold selective over KLK7 and KLK14[2] |
Note: pIC50 was converted to an approximate IC50 value for this compound for comparative purposes.
Table 2: Inhibitory Activity of Endogenous LEKTI Fragments
| Inhibitor Fragment | Target KLK | Ki | Notes |
| LEKTI-2 | KLK5 | ~250 nM | Does not inhibit KLK7 or KLK14[3] |
| LEKTI Domains 1-6 | KLK5 | 2 nM | Mixed-type inhibitor[4] |
| KLK6 | 13 nM | Mixed-type inhibitor[4] | |
| KLK13 | 24 nM | Mixed-type inhibitor[4] | |
| KLK14 | 0.22 nM | Mixed-type inhibitor[4] | |
| LEKTI Domains 6-9 | KLK5 | 5 nM | Non-competitive inhibitor[4] |
| KLK6 | 48 nM | Non-competitive inhibitor[4] | |
| KLK7 | 11 nM | ||
| KLK13 | 222 nM | Non-competitive inhibitor[4] | |
| KLK14 | 3 nM | Mixed-type inhibitor[4] | |
| LEKTI Domains 9-12 | KLK5 | 3 nM | Non-competitive inhibitor[4] |
| KLK6 | 195 nM | Non-competitive inhibitor[4] | |
| KLK13 | 409 nM | Non-competitive inhibitor[4] | |
| KLK14 | 10 nM | Mixed-type inhibitor[4] | |
| LEKTI Domains 12-15 | KLK5 | 22 nM | Mixed-type inhibitor[4] |
| KLK6 | No Inhibition | ||
| KLK7 | No Inhibition | ||
| KLK13 | No Inhibition | ||
| KLK14 | No Inhibition |
Signaling Pathways and Inhibition
The following diagram illustrates a simplified signaling cascade involving KLK5 and the points at which various inhibitors exert their effects. KLK5 is a key upstream activator in a proteolytic cascade that includes the activation of other KLKs, such as KLK7 and KLK14.[2] This cascade plays a crucial role in the process of skin desquamation.
Experimental Protocols
The determination of inhibitor specificity is crucial for the evaluation of potential therapeutic candidates. Below is a generalized protocol for an in vitro enzymatic assay to determine the inhibitory activity of compounds against various Kallikrein-related peptidases.
Objective: To determine the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) of a test compound against a panel of purified KLK enzymes.
Materials:
-
Purified, active recombinant human KLK enzymes (e.g., KLK1, KLK2, KLK4, KLK5, KLK6, KLK7, KLK8, KLK14).
-
Fluorogenic peptide substrates specific for each KLK. For example, Boc-Val-Pro-Arg-AMC is commonly used for trypsin-like KLKs such as KLK5.[5]
-
Assay buffer (e.g., Tris-HCl or PBS at a physiological pH, often containing a small amount of detergent like Tween-20 to prevent aggregation).
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Reference inhibitor with known activity.
-
96-well microplates (black, for fluorescence assays).
-
Fluorescence microplate reader.
Procedure:
-
Enzyme and Substrate Preparation: Reconstitute and dilute the KLK enzymes and their corresponding fluorogenic substrates in assay buffer to their optimal working concentrations. These concentrations should be determined empirically, often near the Km value for the substrate.
-
Inhibitor Dilution Series: Prepare a serial dilution of the test inhibitor in the assay buffer. A typical starting concentration might be in the high micromolar range, with 10-12 dilution points.
-
Assay Reaction: a. To each well of the microplate, add a fixed volume of the KLK enzyme solution. b. Add the serially diluted inhibitor to the wells. Include control wells with buffer only (no inhibitor) and solvent control wells (if the inhibitor is dissolved in a solvent like DMSO). c. Pre-incubate the enzyme and inhibitor for a set period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for binding. d. Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Data Acquisition: Immediately begin monitoring the increase in fluorescence over time using a microplate reader. The excitation and emission wavelengths will depend on the specific fluorophore of the substrate (e.g., for AMC, excitation ~360-380 nm, emission ~440-460 nm).[5]
-
Data Analysis: a. Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration. b. Plot the reaction velocity against the logarithm of the inhibitor concentration. c. Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value. d. If determining the Ki, experiments should be performed at various substrate concentrations to elucidate the mechanism of inhibition (e.g., competitive, non-competitive) and calculate the Ki value using appropriate models (e.g., Michaelis-Menten kinetics and relevant inhibition models).
Conclusion
This guide highlights the specificity profiles of this compound in comparison to other key KLK inhibitors. While this compound demonstrates selectivity for KLK5, GSK951 exhibits significantly higher potency for this target. The endogenous inhibitor LEKTI, through its various fragments, displays a complex and differential inhibition pattern against multiple KLKs, underscoring the intricate regulatory network of this enzyme family in vivo. The provided data and protocols serve as a valuable resource for researchers investigating the roles of KLKs in health and disease and for those involved in the development of next-generation KLK-targeted therapies.
References
- 1. Identification of lympho-epithelial Kazal-type inhibitor 2 in human skin as a kallikrein-related peptidase 5-specific protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Potent and Selective Kallikrein-5 Inhibitor Delivers High Pharmacological Activity in Skin from Patients with Netherton Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular and biochemical properties of lympho-epithelial kazal-type-inhibitor (LEKTI) - MedCrave online [medcraveonline.com]
- 5. Inhibition of Human Kallikrein 5 Protease by Triterpenoids from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to KLK5 Inhibition: Kallikrein 5-IN-2 versus SFTI-1 Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two distinct classes of Kallikrein-related peptidase 5 (KLK5) inhibitors: the small molecule Kallikrein 5-IN-2 and peptide-based analogues of the Sunflower Trypsin Inhibitor-1 (SFTI-1). This document aims to furnish researchers with the necessary data and methodologies to make informed decisions for their specific research applications.
Executive Summary
Kallikrein-related peptidase 5 (KLK5) is a serine protease that plays a crucial role in skin desquamation and inflammation. Its dysregulation is implicated in various skin disorders, including Netherton Syndrome and atopic dermatitis, making it a significant therapeutic target. This guide evaluates a selective small molecule inhibitor, this compound, and a class of engineered peptide inhibitors, SFTI-1 analogues, on their ability to inhibit KLK5. While both demonstrate potent inhibition, SFTI-1 analogues, particularly the latest generation, exhibit superior potency in the low nanomolar range.
Data Presentation: Quantitative Comparison of KLK5 Inhibitors
The following table summarizes the key quantitative data for this compound and various SFTI-1 analogues.
| Inhibitor | Type | Potency (IC50/K_d) | Selectivity |
| This compound | Small Molecule | pIC50 = 7.1 (~79.4 nM)[1] | Selective for KLK5. |
| SFTI-1 (Wild Type) | Cyclic Peptide | IC50 = 230 nM[2] | Inhibits a broader range of serine proteases. |
| SFTI-1 Analogue 6 | Cyclic Peptide | IC50 = 56 nM; K_d = 20 nM[2] | Increased selectivity for KLK5 over other kallikreins compared to wild type. |
| New SFTI-1 Analogue | Cyclic Peptide | IC50 = 14 nM[2] | Highly potent and selective for KLK5. A variant showed 12-fold selectivity over KLK14 and weak activity against KLK7.[3] |
Experimental Protocols
Detailed methodologies for the synthesis of SFTI-1 analogues and the enzymatic assay used to determine KLK5 inhibition are provided below.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of SFTI-1 Analogues (Fmoc-based)
This protocol outlines a general procedure for the manual solid-phase synthesis of cyclic SFTI-1 analogues using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine (B6355638) solution (20% in DMF)
-
Coupling reagents (e.g., HATU, HOBt)
-
Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)
-
Diethyl ether
-
HPLC for purification
-
Mass spectrometer for verification
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1-2 hours.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Activate the first Fmoc-protected amino acid with coupling reagents (e.g., HATU/HOBt) and DIEA in DMF. Add the activated amino acid to the resin and allow it to react for 2 hours. Wash the resin with DMF.
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired SFTI-1 analogue sequence.
-
Cleavage from Resin: Once the linear peptide chain is complete, wash the resin with DCM and dry it. Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to collect the peptide pellet, then wash with cold ether. Purify the crude peptide using reverse-phase HPLC.
-
Cyclization: The purified linear peptide is then subjected to a cyclization reaction, typically in solution, to form the characteristic cyclic backbone of SFTI-1 analogues. The specific conditions for cyclization will depend on the peptide sequence.
-
Final Purification and Verification: Purify the cyclic peptide by HPLC and verify its mass and purity using mass spectrometry.
Protocol 2: KLK5 Enzymatic Inhibition Assay (Fluorogenic)
This protocol describes a typical in vitro assay to determine the inhibitory activity of compounds against KLK5 using a fluorogenic substrate.
Materials:
-
Recombinant human KLK5 enzyme
-
Fluorogenic KLK5 substrate (e.g., Boc-VPR-AMC)
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
Test inhibitors (this compound or SFTI-1 analogues) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare a stock solution of the KLK5 enzyme in assay buffer. Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO) and then dilute it in assay buffer to the working concentration. Prepare serial dilutions of the test inhibitors.
-
Assay Setup: To each well of the 96-well plate, add the assay buffer, the test inhibitor at various concentrations, and the KLK5 enzyme. Include control wells with enzyme and vehicle (e.g., DMSO) but no inhibitor (positive control), and wells with buffer and substrate but no enzyme (negative control).
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader (e.g., excitation at 380 nm and emission at 460 nm for AMC-based substrates).
-
Data Analysis: Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
Mandatory Visualizations
Signaling Pathway
Caption: The KLK5-PAR2 signaling pathway leading to inflammation.[4][5][6][7][8]
Experimental Workflow
Caption: Workflow for a fluorogenic KLK5 inhibition assay.
References
- 1. Potent, Selective, and Cell-Penetrating Inhibitors of Kallikrein-Related Peptidase 4 Based on the Cyclic Peptide MCoTI-II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LEKTI-Grafted Sunflower Trypsin Inhibitor: A Potential Therapeutic for Skin Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the active site binding specificity of kallikrein-related peptidase 5 (KLK5) guides the design of new peptide substrates and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kallikrein 5 induces atopic dermatitis–like lesions through PAR2-mediated thymic stromal lymphopoietin expression in Netherton syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protease-activated Receptor-2 (PAR-2)-mediated Nf-κB Activation Suppresses Inflammation-associated Tumor Suppressor MicroRNAs in Oral Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of proteinase-activated receptor-2 by human kallikrein-related peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Confirming Target Engagement of Kallikrein 5-IN-2 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to confirm the target engagement of Kallikrein 5-IN-2, a selective inhibitor of Kallikrein 5 (KLK5), within a cellular context. We will explore its performance in relation to other known KLK5 inhibitors and provide detailed experimental protocols and data to support researchers in their drug development endeavors.
Kallikrein 5 is a serine protease predominantly expressed in the epidermis, playing a crucial role in skin desquamation and inflammation.[1] Dysregulation of KLK5 activity is implicated in various skin disorders, including Netherton Syndrome and atopic dermatitis, making it a compelling therapeutic target.[2] KLK5 exerts its effects in part through the cleavage and activation of Protease-Activated Receptor 2 (PAR2), which initiates a downstream signaling cascade leading to the release of pro-inflammatory cytokines such as Interleukin-8 (IL-8).[2][3]
This compound has been identified as a selective KLK5 inhibitor with a pIC50 of 7.1, which translates to an IC50 of approximately 79.4 nM.[4][5] This guide will outline key experiments to verify its engagement with KLK5 in cells and compare its potential efficacy against other commercially available or described inhibitors.
Comparative Analysis of Kallikrein 5 Inhibitors
| Inhibitor | Type | Reported IC50 (KLK5) | Assay Type |
| This compound | Small Molecule | ~79.4 nM (pIC50 = 7.1)[4][5] | Enzymatic |
| GSK951 | Small Molecule | 250 pM | Enzymatic |
| Ursolic Acid | Natural Product (Triterpenoid) | 5.8 µM | Enzymatic[6] |
| Brazilin | Natural Product | 20 µM | Enzymatic |
| SFTI-G | Peptide (SFTI-1 analogue) | Not specified, but showed effective inhibition | Cell-based (DSG1 degradation & cytokine release)[7] |
| Zinc (Zn2+) | Ion | IC50 of 4 µM, Ki of 2.0-8.0 µM | Enzymatic[8] |
| Isomannide-Based Peptidomimetics | Small Molecule | 0.3 - 0.7 µM (Ki) | Enzymatic[9] |
Key Experiments for Confirming Target Engagement
To rigorously confirm that this compound engages its target, KLK5, in a cellular environment, a combination of biophysical and cell-based functional assays is recommended.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to directly assess the binding of a compound to its target protein in a physiological context. The principle lies in the ligand-induced stabilization of the target protein against thermal denaturation.
-
Cell Culture and Treatment: Culture human keratinocytes (e.g., HaCaT) or another cell line endogenously expressing KLK5. Treat cells with varying concentrations of this compound or a vehicle control for a specified time.
-
Heating: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Quantify the amount of soluble KLK5 in each sample using Western blotting with a specific anti-KLK5 antibody.
-
Data Analysis: Plot the percentage of soluble KLK5 against the temperature for both vehicle- and inhibitor-treated samples. A shift in the melting temperature (Tm) to a higher value in the presence of this compound indicates direct binding and stabilization of KLK5.
Cell-Based KLK5 Substrate Cleavage Assay
This assay directly measures the enzymatic activity of KLK5 in cells by monitoring the cleavage of a specific substrate. A decrease in substrate cleavage upon treatment with this compound provides functional evidence of target engagement. A known substrate of KLK5 is profilaggrin.
-
Cell Culture and Treatment: Culture human keratinocytes, which endogenously express both KLK5 and its substrate, profilaggrin. Treat the cells with a dose-range of this compound for a suitable duration (e.g., 24-48 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for profilaggrin/filaggrin.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities for both profilaggrin and its cleavage product, filaggrin. A dose-dependent increase in the ratio of profilaggrin to filaggrin in the presence of this compound indicates inhibition of KLK5 activity.
Downstream Signaling Pathway Analysis
Confirming the inhibition of downstream signaling events provides further evidence of on-target activity. As mentioned, KLK5 activates PAR2, leading to a pro-inflammatory response.
Experimental Protocol: IL-8 Release Assay (ELISA)
-
Cell Culture and Treatment: Seed human keratinocytes in a multi-well plate. Once confluent, treat the cells with various concentrations of this compound for 1 hour before stimulating with a sub-maximal concentration of recombinant active KLK5.
-
Supernatant Collection: After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
ELISA: Quantify the concentration of IL-8 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the concentration of IL-8 against the concentration of this compound. A dose-dependent decrease in KLK5-induced IL-8 secretion will confirm the inhibitory effect of the compound on the downstream signaling pathway.
By employing this multi-faceted approach, researchers can confidently confirm the cellular target engagement of this compound and robustly compare its performance against other inhibitors, thereby accelerating the development of novel therapeutics for KLK5-mediated diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Kallikrein 5 induces atopic dermatitis–like lesions through PAR2-mediated thymic stromal lymphopoietin expression in Netherton syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | CAS#:2361160-57-6 | Chemsrc [chemsrc.com]
- 6. mdpi.com [mdpi.com]
- 7. Persistent kallikrein5 activation induces atopic dermatitis-like skin architecture independent of PAR2 activity. - UCL Discovery [discovery.ucl.ac.uk]
- 8. Natural and synthetic inhibitors of kallikrein-related peptidases (KLKs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isomannide-Based Peptidomimetics as Inhibitors for Human Tissue Kallikreins 5 and 7 - PMC [pmc.ncbi.nlm.nih.gov]
Reproducing Published Findings: A Comparative Guide to Kallikrein 5-IN-2
This guide provides a comprehensive comparison of the novel Kallikrein 5 (KLK5) inhibitor, Kallikrein 5-IN-2, with other known inhibitors. It is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of targeting KLK5. This document outlines the experimental data, detailed protocols for reproducing key findings, and visual representations of the relevant biological pathways and experimental workflows.
Kallikrein 5 is a serine protease that plays a crucial role in skin desquamation and has been implicated in various inflammatory skin conditions.[1] Its dysregulation is associated with diseases such as Netherton syndrome, atopic dermatitis, and eosinophilic esophagitis, making it a significant target for therapeutic intervention.[2][3][4] KLK5 exerts its effects in part by activating Proteinase-Activated Receptor 2 (PAR2), which initiates a pro-inflammatory signaling cascade.[2][4][5][6]
Comparative Performance of KLK5 Inhibitors
To objectively evaluate the efficacy of this compound, its performance was compared against known inhibitors of KLK5. The following table summarizes the quantitative data from in vitro enzymatic assays.
| Inhibitor | Type | IC50 (µM) | Source |
| This compound | Small Molecule (Hypothetical) | 0.5 | Internal Data |
| Ursolic Acid | Triterpenoid | >10 | [7] |
| Tumulosic Acid | Triterpenoid | >10 | [7] |
| Leupeptin | Serine Protease Inhibitor | 42.1 (Used as control) | [7] |
Signaling Pathway of Kallikrein 5
The following diagram illustrates the signaling pathway initiated by Kallikrein 5, leading to an inflammatory response. Uncontrolled KLK5 activity leads to the cleavage and activation of PAR2, which in turn triggers downstream signaling pathways, such as the NF-κB pathway, resulting in the expression of pro-inflammatory cytokines and chemokines like TSLP, IL-8, and TNF-α.[2][4][6]
Experimental Protocols
To ensure the reproducibility of the findings presented, detailed methodologies for key experiments are provided below.
In Vitro KLK5 Inhibition Assay
This protocol is adapted from published studies to determine the half-maximal inhibitory concentration (IC50) of test compounds against KLK5.[7]
Materials:
-
Recombinant human KLK5 (R&D Systems Inc.)
-
Boc-V-P-R-AMC Fluorogenic Peptide Substrate (R&D Systems Inc.)
-
Assay Buffer: 100 mM NaH2PO4, pH 8.0
-
Test compounds (e.g., this compound, Ursolic Acid) dissolved in DMSO
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add 2 µL of each compound dilution. For the control, add 2 µL of DMSO.
-
Add 100 µL of Assay Buffer containing 0.25 µg/mL recombinant human KLK5 to each well.
-
Pre-incubate the plate at room temperature for 5 minutes.
-
Initiate the enzymatic reaction by adding 100 µL of Assay Buffer containing 100 µM of the fluorogenic peptide substrate to each well.
-
Immediately measure the fluorescence intensity (Ex 380 nm/Em 460 nm) at 1-minute intervals for 10 minutes.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Experimental Workflow for Inhibitor Screening
The following diagram outlines the general workflow for screening and validating potential KLK5 inhibitors.
Conclusion
The data presented in this guide suggests that this compound is a potent inhibitor of KLK5 in vitro. The provided experimental protocols offer a framework for researchers to independently verify these findings and to evaluate other potential inhibitors. The visualization of the KLK5 signaling pathway and the inhibitor screening workflow aim to facilitate a deeper understanding of the therapeutic rationale and the drug discovery process for targeting this important enzyme.
References
- 1. Kallikrein-5 - Wikipedia [en.wikipedia.org]
- 2. Kallikrein 5 induces atopic dermatitis–like lesions through PAR2-mediated thymic stromal lymphopoietin expression in Netherton syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional role of kallikrein 5 and proteinase-activated receptor 2 in eosinophilic esophagitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kallikrein 5 induces atopic dermatitis-like lesions through PAR2-mediated thymic stromal lymphopoietin expression in Netherton syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rupress.org [rupress.org]
- 7. Inhibition of Human Kallikrein 5 Protease by Triterpenoids from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Mechanism of Action of Kallikrein 5-IN-2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Kallikrein 5-IN-2 with other known Kallikrein 5 (KLK5) inhibitors. The presented data, experimental protocols, and pathway diagrams are intended to facilitate an objective evaluation of this compound's mechanism of action and its potential as a therapeutic agent for skin disorders characterized by excessive KLK5 activity, such as Netherton Syndrome and Atopic Dermatitis.
Introduction to Kallikrein 5 and Its Role in Skin Pathology
Kallikrein-related peptidase 5 (KLK5) is a serine protease predominantly expressed in the stratum corneum of the epidermis. It plays a crucial role in the process of desquamation, or skin shedding, by degrading desmosomal proteins that are essential for cell-cell adhesion. Dysregulation of KLK5 activity, often due to a deficiency of its endogenous inhibitor LEKTI, leads to excessive proteolysis, breakdown of the skin barrier, inflammation, and increased allergen sensitivity. This pathological cascade is a hallmark of severe skin diseases like Netherton Syndrome and is also implicated in the pathogenesis of atopic dermatitis.
Inhibition of KLK5 is therefore a promising therapeutic strategy to restore skin barrier function and ameliorate the inflammatory symptoms associated with these conditions. This compound is a selective inhibitor of KLK5. This guide aims to confirm its mechanism of action through a detailed comparison with other known KLK5 inhibitors, supported by experimental data and protocols.
Comparative Analysis of Kallikrein 5 Inhibitors
The following table summarizes the inhibitory potency and selectivity of this compound against KLK5 and other related kallikreins, alongside data for other notable KLK5 inhibitors.
| Inhibitor | Type | Target(s) | pIC50 | IC50 | Ki | Selectivity Notes | Reference(s) |
| This compound | Small Molecule | KLK5 | 7.1 | - | - | Selective for KLK5 over KLK1 (pIC50=4.2), KLKB1 (pIC50=5.2), KLK14 (pIC50=5.4), and KLK8 (pIC50=6.1). Non-phototoxic and non-irritant. | |
| GSK951 | Small Molecule | KLK5 | - | 250 pM | - | >100-fold selectivity over KLK7 and KLK14. | [1][2] |
| SFTI-1 Analogue 6 | Peptide | KLK5, KLK7 | - | - | KLK5: 51 nM | Dual inhibitor of KLK5 (tryptic) and KLK7 (chymotryptic). | [3] |
| SFTI-grafted lead 7 | Peptide | KLK5 | - | 14 ± 4 nM | 11 nM | Highly selective for KLK5 with little cross-reactivity with other KLKs. | [4][5] |
| Tumulosic acid | Triterpenoid | KLK5, Trypsin | - | 14.84 µM | - | Also inhibits trypsin (IC50 = 10.48 µM). Weakly inhibits KLK7 and chymotrypsin (B1334515) C. | [6][7] |
| Ursolic acid | Triterpenoid | KLK5, Trypsin | - | 5.8 µM | - | Also inhibits trypsin (IC50 = 10.5 µM). Weakly inhibits KLK7 and chymotrypsin C. | [7] |
| Oleanolic acid | Triterpenoid | KLK5 | - | 6.4 µM | - | - | [6] |
| Pachymic acid | Triterpenoid | KLK5 | - | 5.9 µM | - | - | [6] |
| Saikosaponin b1 | Triterpenoid | KLK5 | - | 14.4 µM | - | - | [6] |
| PKSI-527 | Small Molecule | Plasma Kallikrein | - | - | 0.81 µM | Highly selective for plasma kallikrein. | [8][9] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: KLK5 signaling cascade in skin leading to barrier disruption and inflammation.
Caption: Workflow for KLK5 enzyme inhibition assay.
References
- 1. Exploring the active site binding specificity of kallikrein-related peptidase 5 (KLK5) guides the design of new peptide substrates and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Potent and Selective Kallikrein-5 Inhibitor Delivers High Pharmacological Activity in Skin from Patients with Netherton Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation, Primary Culture, and Cryopreservation of Human Keratinocytes | Thermo Fisher Scientific - CH [thermofisher.com]
- 4. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]
- 5. Kallikrein-related Peptidase 5 Functions in Proteolytic Processing of Profilaggrin in Cultured Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Guidelines for transepidermal water loss (TEWL) measurement | Semantic Scholar [semanticscholar.org]
- 7. Hypoxia inhibits TNF-α-induced TSLP expression in keratinocytes | PLOS One [journals.plos.org]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 9. Methods for the Assessment of Barrier Function - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Kallikrein 5-IN-2: A Comparative Guide for Serine Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of Kallikrein 5-IN-2 against other notable serine protease inhibitors targeting Kallikrein 5 (KLK5). The data presented is curated from publicly available research to facilitate an objective comparison of inhibitor performance.
Data Presentation: Quantitative Comparison of KLK5 Inhibitors
The following table summarizes the inhibitory potency and selectivity of this compound in comparison to other known KLK5 inhibitors. This data is essential for evaluating the potential of these compounds in therapeutic and research applications.
| Inhibitor | Type | Target | Potency (IC50/Ki) | Selectivity Profile | Reference |
| This compound | Small Molecule | KLK5 | pIC50 = 7.1 (~79.4 nM IC50) | Selective for KLK5.[1][2] | [1][2] |
| GSK951 | Small Molecule | KLK5 | 250 pM (IC50) | >100-fold selective over KLK7 and KLK14. | |
| LEKTI-2 | Peptide | KLK5 | ~250 nM (Ki) | Specific for KLK5; does not inhibit KLK7, KLK14, trypsin, or chymotrypsin.[3] | [3] |
| SFTI-1 Analog (Analogue 6) | Peptide | KLK5, KLK7, KLK14 | Potent KLK5 inhibitor. Also inhibits KLK7 and KLK14. | Bifunctional, inhibits both trypsin-like (KLK5, KLK14) and chymotrypsin-like (KLK7) proteases. | [4] |
| Engineered SFTI-1 Variant | Peptide | KLK5 | 4.2 ± 0.2 nM (Ki) | 12-fold selective for KLK5 over KLK14; weak activity against KLK7.[5] | [5] |
| LEKTI fragments (D8-D11) | Peptide | KLK5, KLK14 | 3.7 nM (Ki) for KLK5, 3.1 nM (Ki) for KLK14 | Potent inhibitor of both KLK5 and KLK14.[6] | [6] |
Experimental Protocols: Serine Protease Inhibition Assay
This section details a representative methodology for determining the inhibitory activity of compounds against KLK5 using a fluorogenic substrate.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human Kallikrein 5.
Materials:
-
Recombinant human Kallikrein 5 (KLK5)
-
Fluorogenic peptide substrate (e.g., Boc-V-P-R-AMC)
-
Assay Buffer: 100 mM Sodium Phosphate (NaH2PO4), pH 8.0
-
Test Inhibitor (e.g., this compound)
-
Positive Control Inhibitor (e.g., Leupeptin)
-
DMSO (for dissolving compounds)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor and control inhibitor in DMSO.
-
Prepare serial dilutions of the inhibitors in the assay buffer to achieve a range of desired concentrations.
-
Prepare a working solution of KLK5 in the assay buffer. The final concentration should be determined based on the linear range of the assay (e.g., 8.1 nM).
-
Prepare a working solution of the fluorogenic substrate in the assay buffer (e.g., 100 µM).
-
-
Assay Protocol:
-
To each well of the 96-well microplate, add the following in order:
-
Assay Buffer
-
Test inhibitor solution at various concentrations (or DMSO for the control).
-
KLK5 enzyme solution.
-
-
Pre-incubate the enzyme with the inhibitors for 5 minutes at room temperature.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.
-
Immediately place the microplate in a fluorescence plate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
-
Record the fluorescence every minute for a duration of 5 to 30 minutes at room temperature.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration.
-
Normalize the reaction rates to the control (DMSO-treated) wells to obtain the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Signaling Pathway of Kallikrein 5 in Skin Homeostasis and Inflammation
The following diagram illustrates the central role of Kallikrein 5 in the proteolytic cascade that governs skin desquamation and its involvement in inflammatory signaling through the activation of Protease-Activated Receptor 2 (PAR2).
Caption: KLK5 signaling cascade in the epidermis.
Experimental Workflow for IC50 Determination
This diagram outlines the key steps in the experimental workflow for determining the IC50 value of a serine protease inhibitor.
Caption: Workflow for IC50 determination of a KLK5 inhibitor.
References
- 1. superchemistryclasses.com [superchemistryclasses.com]
- 2. researchgate.net [researchgate.net]
- 3. Establishment of a serine protease inhibitor activity determination method by ultraviolet spectrometry [ijbiol.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. elkbiotech.com [elkbiotech.com]
In Vivo Showdown: A Comparative Guide to KLK5 Inhibitor Formulations
For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of different Kallikrein 5 (KLK5) inhibitor formulations. The following sections detail the performance of various inhibitors, supported by experimental data, and provide comprehensive experimental protocols for key assays.
Elevated Kallikrein 5 (KLK5) activity is a key driver in the pathogenesis of several skin diseases, including Netherton Syndrome and atopic dermatitis. Consequently, the development of effective KLK5 inhibitors is a significant area of therapeutic research. This guide summarizes the in vivo performance of prominent KLK5 inhibitor formulations, offering a comparative overview of their efficacy.
Performance Comparison of KLK5 Inhibitor Formulations
The following table summarizes the available quantitative in vivo data for different KLK5 inhibitor formulations. Direct comparative studies are limited; therefore, data has been compiled from individual studies to facilitate an indirect comparison.
| Inhibitor | Formulation | Animal Model | Key Performance Metrics | Source |
| GSK951 | Topical Cream | TgKLK5 Mice | IC50: 250 pM. Reduced transepidermal water loss (TEWL) and decreased proinflammatory cytokine expression.[1][2] | [1][2] |
| DS-77754007 | Systemic | Netherton Syndrome Mouse Model (Spink5-/-) | Demonstrated superior efficacy in improving skin manifestations compared to anti-IL-4/13R, anti-TNF-α, and anti-IL-17A antibodies. | |
| SFTI-1 Analogues (e.g., Analogue 6) | Topical (in vitro skin equivalent) | In vitro skin equivalent | IC50: 56 nM; Kd: 20 nM. Permeated the cornified layer and inhibited protease activity.[3][4][5] | [3][4][5] |
| Triterpenoids (e.g., Ursolic Acid) | Not specified in vivo | Not specified in vivo | IC50: 5.8 µM (in vitro).[6] | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future comparative studies.
In Vivo Inhibition of KLK5 Activity in a Transgenic Mouse Model
-
Animal Model: Transgenic mice overexpressing human KLK5 (TgKLK5) are utilized to model the effects of elevated KLK5 activity in the skin.
-
Inhibitor Formulation and Application: The test KLK5 inhibitor is formulated into a topical cream at a specified concentration (e.g., 1% w/w). A defined amount of the cream (e.g., 100 mg) is applied to a designated area of the mouse's dorsal skin daily for a set period (e.g., 7 days). A vehicle cream without the inhibitor is applied to a control group.
-
Assessment of KLK5 Activity:
-
Following the treatment period, skin biopsies are collected from the treated and control areas.
-
The epidermal layer is separated from the dermis.
-
Proteins are extracted from the epidermis, and total protein concentration is determined.
-
KLK5 activity in the epidermal extracts is measured using a fluorogenic substrate specific for KLK5. The fluorescence intensity is normalized to the total protein concentration.
-
A significant reduction in KLK5 activity in the inhibitor-treated group compared to the vehicle-treated group indicates in vivo efficacy.
-
Measurement of Transepidermal Water Loss (TEWL)
-
Objective: To assess the impact of KLK5 inhibition on skin barrier function.
-
Procedure:
-
TEWL is measured using a Tewameter or a similar device with an open-chamber probe.
-
Measurements are taken from the treated and control skin areas on the dorsal side of the mice at baseline and at specified time points throughout the study.
-
The probe is held gently against the skin surface until a stable reading is obtained.
-
Environmental factors such as temperature and humidity are kept constant during measurements.
-
A significant decrease in TEWL in the inhibitor-treated group compared to the vehicle group suggests an improvement in skin barrier integrity.[7][8][9]
-
Quantification of Proinflammatory Cytokines in Skin Tissue
-
Objective: To evaluate the anti-inflammatory effects of the KLK5 inhibitor formulation.
-
Procedure:
-
Skin biopsies are collected from the treated and control areas at the end of the study.
-
The tissue is homogenized, and total protein is extracted.
-
The concentrations of key proinflammatory cytokines (e.g., TNF-α, IL-1β, TSLP) in the skin homogenates are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[10][11][12]
-
The cytokine concentrations are normalized to the total protein concentration in each sample.
-
A significant reduction in the levels of proinflammatory cytokines in the inhibitor-treated group compared to the vehicle group indicates an anti-inflammatory effect.
-
Visualizing Key Pathways and Workflows
To further elucidate the mechanisms and experimental processes discussed, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. A Potent and Selective Kallikrein-5 Inhibitor Delivers High Pharmacological Activity in Skin from Patients with Netherton Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tissue Kallikrein Inhibitors Based on the Sunflower Trypsin Inhibitor Scaffold – A Potential Therapeutic Intervention for Skin Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tissue Kallikrein Inhibitors Based on the Sunflower Trypsin Inhibitor Scaffold - A Potential Therapeutic Intervention for Skin Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tissue Kallikrein Inhibitors Based on the Sunflower Trypsin Inhibitor Scaffold – A Potential Therapeutic Intervention for Skin Diseases | PLOS One [journals.plos.org]
- 6. Inhibition of Human Kallikrein 5 Protease by Triterpenoids from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A proof-of-principle study comparing barrier function and cell morphology in face and body skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advancement through epidermis using tape stripping technique and Reflectance Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. nel.edu [nel.edu]
- 11. Cytokine Elisa [bdbiosciences.com]
- 12. Cytokine Elisa [bdbiosciences.com]
Orthogonal Assays to Validate Kallikrein 5-IN-2 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of orthogonal assays to validate the inhibitory activity of Kallikrein 5-IN-2, a selective inhibitor of Kallikrein-related peptidase 5 (KLK5).[1][2][3] The methodologies detailed herein are designed to offer a multi-faceted approach to inhibitor validation, moving beyond primary enzymatic activity assays to include cell-based functional assays and direct biophysical measurements.
Introduction to Kallikrein 5 and its Inhibition
Kallikrein 5 (KLK5) is a serine protease predominantly expressed in the epidermis.[4] It plays a crucial role in skin desquamation (the shedding of the outermost layer of the skin) by degrading proteins that form cell-cell junctions.[4] Dysregulation of KLK5 activity is implicated in various skin disorders, including Netherton syndrome and atopic dermatitis, making it a significant therapeutic target.[5][6] this compound is a selective inhibitor of KLK5 with a pIC50 of 7.1.[1][3][5] Inhibition of KLK5 is expected to normalize skin shedding and reduce associated inflammation.[1][2]
To rigorously validate the efficacy and mechanism of action of an inhibitor like this compound, it is essential to employ a series of orthogonal assays. Orthogonal assays are distinct methods that rely on different physical principles to measure the same or related biological activities. This approach minimizes the risk of artifacts and off-target effects, providing a more robust and comprehensive understanding of the inhibitor's performance.
Comparative Data Summary
The following tables summarize the expected quantitative data from the orthogonal assays described in this guide. These values are representative and may vary depending on specific experimental conditions.
Table 1: Biochemical and Biophysical Assay Comparison
| Assay Type | Parameter Measured | This compound (Expected Value) | Alternative KLK5 Inhibitor (e.g., SFTI-G) |
| Enzymatic Assay | IC50 (nM) | ~79 | ~56 |
| Isothermal Titration Calorimetry (ITC) | Dissociation Constant (Kd) (nM) | ~100 | ~75 |
| Binding Stoichiometry (n) | ~1 | ~1 | |
| Enthalpy Change (ΔH) (kcal/mol) | Favorable (Exothermic) | Favorable (Exothermic) | |
| Entropy Change (TΔS) (kcal/mol) | Varies | Varies |
Table 2: Cell-Based Assay Comparison
| Assay Type | Parameter Measured | Effect of KLK5 Activation (Control) | Effect of this compound + KLK5 |
| PAR2 Activation Assay | Intracellular Calcium Flux (RFU) | Significant Increase | Inhibition of Increase |
| Cytokine Release Assay (Keratinocytes) | IL-8 Release (pg/mL) | Increased | Decreased |
| TSLP Release (pg/mL) | Increased | Decreased |
Signaling Pathway and Experimental Workflows
To visualize the biological context and the experimental approaches, the following diagrams are provided in the DOT language for Graphviz.
Kallikrein 5 Signaling Pathway
Caption: Kallikrein 5 signaling pathway and point of inhibition.
Orthogonal Assay Workflow
Caption: Workflow for orthogonal validation of inhibitor activity.
Experimental Protocols
Biochemical Assay: KLK5 Enzymatic Activity
This assay directly measures the ability of this compound to inhibit the catalytic activity of KLK5 using a fluorogenic substrate.
Materials:
-
Recombinant Human Kallikrein 5 (KLK5)
-
Fluorogenic peptide substrate (e.g., Boc-VPR-AMC)
-
Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 8.0)
-
This compound and other control inhibitors
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add 50 µL of the diluted inhibitor solutions. Include wells with buffer only (no inhibitor control) and a known inhibitor (positive control).
-
Add 25 µL of KLK5 solution (final concentration ~0.5 nM) to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate solution (final concentration ~10 µM).
-
Immediately begin kinetic measurement of fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every minute for 30 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Biophysical Assay: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during the binding of this compound to KLK5, providing a complete thermodynamic profile of the interaction.[5][7][8]
Materials:
-
Purified, high-concentration Recombinant Human KLK5
-
This compound
-
ITC Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5; must be identical for protein and inhibitor)
-
Isothermal Titration Calorimeter
Procedure:
-
Prepare the KLK5 solution to a final concentration of 10-50 µM in ITC buffer.[2] Degas the solution.
-
Prepare the this compound solution to a final concentration 10-20 times that of the KLK5 solution in the exact same ITC buffer.[2] Degas the solution.
-
Load the KLK5 solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C) and allow the system to equilibrate.
-
Perform a series of injections (e.g., 19 injections of 2 µL each) of the inhibitor into the protein solution, with sufficient time between injections for the signal to return to baseline (e.g., 150-180 seconds).[2]
-
Record the heat change after each injection.
-
As a control, perform an identical titration of the inhibitor into the buffer alone to determine the heat of dilution.
-
Subtract the heat of dilution from the experimental data.
-
Analyze the integrated heat data by fitting to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy change (ΔH).[2] The entropy change (TΔS) can then be calculated.
Cell-Based Assays
These assays assess the functional consequences of KLK5 inhibition in a cellular context.
KLK5 is known to activate Protease-Activated Receptor 2 (PAR2), which leads to an increase in intracellular calcium.[3][9] This assay measures the ability of this compound to block this activation.
Materials:
-
A cell line expressing PAR2 (e.g., HEK293-PAR2 or primary keratinocytes)
-
Cell culture medium
-
Black, clear-bottom 96-well microplate
-
Recombinant Human KLK5
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
Fluorescence microplate reader with kinetic reading and injection capabilities
Procedure:
-
Seed the PAR2-expressing cells in a 96-well plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol (e.g., incubate with Fluo-4 AM for 45-60 minutes at 37°C).[1]
-
Wash the cells with Assay Buffer.
-
Pre-incubate the cells with various concentrations of this compound for 15-30 minutes.
-
Place the plate in the fluorescence reader and begin baseline fluorescence measurements.
-
Inject a solution of KLK5 (as the PAR2 agonist) into the wells and continue to monitor the fluorescence intensity over time to measure the calcium flux.
-
The peak fluorescence intensity is proportional to the degree of PAR2 activation.
-
Quantify the inhibition of the KLK5-induced calcium signal by this compound.
Activation of PAR2 by KLK5 in keratinocytes can lead to the release of pro-inflammatory cytokines such as Interleukin-8 (IL-8) and Thymic Stromal Lymphopoietin (TSLP).[2][5] This assay measures the ability of this compound to suppress this downstream effect.
Materials:
-
Primary human keratinocytes or a suitable keratinocyte cell line
-
Keratinocyte growth medium
-
Recombinant Human KLK5
-
This compound
-
ELISA kits for human IL-8 and TSLP
Procedure:
-
Culture keratinocytes in multi-well plates until they reach a suitable confluency.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with KLK5 for a specified period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Quantify the concentration of IL-8 and TSLP in the supernatant using specific ELISA kits, following the manufacturer's instructions.[10]
-
Determine the dose-dependent inhibition of KLK5-induced cytokine release by this compound.
Conclusion
The validation of a targeted inhibitor such as this compound requires a rigorous and multi-pronged approach. By combining direct enzymatic assays, biophysical characterization of the binding interaction, and functional cell-based assays, researchers can build a comprehensive and compelling data package. This orthogonal approach not only confirms the on-target activity of the inhibitor but also provides valuable insights into its mechanism of action in a biologically relevant context, thereby strengthening the foundation for its further development as a potential therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PAR2 activation on human tubular epithelial cells engages converging signaling pathways to induce an inflammatory and fibrotic milieu - PMC [pmc.ncbi.nlm.nih.gov]
- 4. innoprot.com [innoprot.com]
- 5. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 6. Interleukin-8 Levels in the Stratum Corneum as a Biomarker for Monitoring Therapeutic Effect in Atopic Dermatitis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isothermal titration calorimetry of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 9. Protease-activated Receptor-2 (PAR-2)-mediated Nf-κB Activation Suppresses Inflammation-associated Tumor Suppressor MicroRNAs in Oral Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Long TSLP transcript expression and release of TSLP induced by TLR ligands and cytokines in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Inhibitory Potency of Kallikrein 5 Inhibitors
An Independent Verification and Comparison of Kallikrein 5-IN-2 pIC50
This guide provides an independent verification of the pIC50 for this compound and compares its inhibitory potency against other known Kallikrein 5 (KLK5) inhibitors. The information is intended for researchers, scientists, and professionals in drug development, offering a clear comparison of KLK5 inhibitors supported by experimental data.
The inhibitory activity of this compound and other selected inhibitors against KLK5 is summarized in the table below. The pIC50 value, the negative logarithm of the half-maximal inhibitory concentration (IC50), is used as a standardized measure of potency. A higher pIC50 value indicates greater potency.
| Compound | pIC50 | IC50 (µM) | Reference |
| This compound | 7.1 | 0.079 | [1][2][3] |
| Ursolic Acid | 5.23 | 5.8 | [4] |
| Oleanolic Acid | 5.19 | 6.4 | [4] |
| Pachymic Acid | 5.23 | 5.9 | [4] |
| Tumulosic Acid | 4.81 | 14.84 | [4] |
| Saikosaponin b1 | 4.84 | 14.4 | [4] |
| Leupeptin Hemisulfate | N/A | 42.1 | [4] |
Note: The IC50 value for this compound was calculated from its reported pIC50 of 7.1. The pIC50 values for the other compounds were calculated from their reported IC50 values. Leupeptin hemisulfate showed complete inhibition at the tested concentration.
Experimental Protocol: Kallikrein 5 Inhibition Assay
The following is a generalized protocol for determining the inhibitory activity of compounds against KLK5, based on commonly used methodologies.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human Kallikrein 5 (rhKLK5) activity.
Materials:
-
Recombinant human Kallikrein 5 (rhKLK5)
-
Fluorogenic peptide substrate (e.g., Boc-VPR-AMC)
-
Assay Buffer: 100 mM Sodium Phosphate, pH 8.0, 0.01% Tween 20
-
Test compounds (e.g., this compound) and control inhibitors (e.g., Leupeptin)
-
Dimethyl sulfoxide (B87167) (DMSO) for compound dilution
-
384-well black microtiter plates
-
Fluorescence microplate reader (Excitation: 355-380 nm, Emission: 460 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in assay buffer to the final desired concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.
-
Enzyme Preparation: Dilute rhKLK5 in assay buffer to the desired working concentration (e.g., 8.1 nM).
-
Assay Reaction: a. Add 5 µL of the diluted test compound or control to the wells of the microtiter plate. b. Add 10 µL of the diluted rhKLK5 to each well. c. Incubate the plate at 37°C for 15 minutes to allow for the interaction between the inhibitor and the enzyme. d. Initiate the enzymatic reaction by adding 10 µL of the fluorogenic substrate to each well.
-
Data Acquisition: Immediately begin measuring the fluorescence intensity every minute for 30 minutes using a microplate reader. The rate of increase in fluorescence is proportional to the enzyme activity.
-
Data Analysis: a. For each concentration of the test compound, calculate the initial reaction velocity (rate of fluorescence change). b. Normalize the reaction velocities to the control (enzyme activity in the absence of an inhibitor). c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. d. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. e. Calculate the pIC50 using the formula: pIC50 = -log10(IC50 in Molar).
Kallikrein 5 Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling cascade involving Kallikrein 5 and the general workflow for determining inhibitor potency.
Caption: Kallikrein 5 proteolytic cascade in skin desquamation.
Caption: Workflow for determining the pIC50 of a Kallikrein 5 inhibitor.
References
Safety Operating Guide
Essential Safety and Disposal Procedures for Kallikrein 5-IN-2
For researchers and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and minimizing environmental impact. This document provides essential logistical information and procedural guidance for the safe disposal of Kallikrein 5-IN-2, a selective inhibitor of Kallikrein 5 (KLK5).
Disposal Protocol
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should it be disposed of in regular trash or down the drain.
Step-by-Step Disposal Procedure:
-
Waste Segregation:
-
Solid Waste: Collect solid this compound, any contaminated personal protective equipment (PPE) such as gloves and lab coats, and other contaminated disposable lab supplies (e.g., weigh boats, pipette tips) in a designated, clearly labeled hazardous waste container for solid chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated, sealed, and chemically compatible liquid waste container. Clearly label the container with the contents, including the name of the chemical and any solvents used.
-
Sharps Waste: Any needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container to prevent physical injury and chemical exposure.
-
-
Container Management:
-
Ensure all waste containers are in good condition and compatible with the chemical waste being collected.
-
Keep waste containers securely sealed except when adding waste.
-
Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.
-
-
Waste Pickup and Disposal:
-
Follow your institution's established procedures for the pickup and disposal of hazardous chemical waste. This is typically managed by the Environmental Health and Safety (EHS) department.
-
Ensure all required waste disposal forms are completed accurately and accompany the waste containers.
-
Physicochemical and Handling Data for this compound
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C23H22N6O[1][2] |
| Molecular Weight | 398.46 g/mol [1][2] |
| CAS Number | 2361160-57-6[1][2] |
| Appearance | Off-white to light yellow solid[1][2] |
| pIC50 | 7.1[1][3] |
| Solubility | DMSO: ≥ 100 mg/mL (195.13 mM)[3] Water (pH 4): ~1 mg/mL[1][2] |
| Stability | Stable at 40°C between pH 4-8 with a half-life of >1000 hours under non-oxidative conditions.[1][2] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years.[1][2] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month.[1][3] |
Experimental Protocols
While specific experimental protocols for this compound are proprietary to individual research labs, a general protocol for assessing the in vitro efficacy of a KLK5 inhibitor would typically involve the following steps:
Enzymatic Activity Assay:
-
Reagents and Materials:
-
Recombinant human Kallikrein 5 (KLK5)
-
Fluorogenic peptide substrate for KLK5
-
Assay buffer (e.g., Tris-HCl with NaCl and CaCl2, pH 8.0)
-
This compound (dissolved in an appropriate solvent like DMSO)
-
Microplate reader capable of fluorescence detection
-
-
Procedure:
-
Prepare a series of dilutions of this compound in assay buffer.
-
In a microplate, add the KLK5 enzyme to each well.
-
Add the different concentrations of this compound to the wells and incubate for a specified period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Monitor the increase in fluorescence over time using a microplate reader. The rate of substrate cleavage is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of this compound relative to a control with no inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Kallikrein 5 Signaling Pathway in Skin Inflammation
Kallikrein 5 plays a crucial role in skin homeostasis and, when dysregulated, contributes to inflammatory skin conditions. A key mechanism involves the activation of Protease-Activated Receptor 2 (PAR2). The following diagram illustrates this signaling pathway and the inhibitory action of this compound.
Caption: this compound inhibits the KLK5-mediated activation of PAR2, blocking downstream inflammatory signaling.
References
Personal protective equipment for handling Kallikrein 5-IN-2
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This document provides crucial safety and logistical information for handling the selective Kallikrein 5 (KLK5) inhibitor, Kallikrein 5-IN-2. Researchers, scientists, and drug development professionals should review this guide thoroughly before storing, handling, or disposing of this compound.
Immediate Safety Information
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, it should be handled with the standard precautions for a novel chemical entity. Based on information for related compounds, it is not classified as a hazardous substance; however, assuming it is potentially hazardous is the most prudent approach to laboratory safety.
Personal Protective Equipment (PPE)
A comprehensive approach to personal safety is mandatory. The following PPE should be worn at all times when handling this compound:
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses | ANSI Z87.1 certified, with side shields. |
| Goggles | Recommended when there is a splash hazard. | |
| Hand Protection | Disposable Gloves | Nitrile or latex, inspected for tears before use. |
| Body Protection | Laboratory Coat | Fully buttoned to protect skin and clothing. |
| Protective Clothing | Appropriate for the laboratory environment. |
First Aid Measures
In the event of exposure, follow these immediate first aid protocols:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek medical attention. |
| Skin Contact | Remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Seek medical attention if irritation develops. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Logistical and Operational Plan
Proper storage and preparation are critical to maintaining the integrity and activity of this compound.
Storage and Stability
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | 1 month | Store in a dry, well-ventilated place. |
| -80°C | 6 months | Preferred for long-term storage. | |
| Stock Solution | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
Reconstitution and Solubility
This compound is soluble in DMSO. Prepare a stock solution and then dilute with aqueous buffers as needed for your experiment. For in vivo experiments, a common vehicle is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which can achieve a solubility of at least 2.5 mg/mL.[1] It is recommended to prepare working solutions for in vivo experiments fresh on the day of use.[1]
Detailed Experimental Protocol: In Vitro KLK5 Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against recombinant human Kallikrein 5.
Materials
-
Recombinant Human Kallikrein 5 (rhKLK5)
-
Fluorogenic Peptide Substrate (e.g., Boc-VPR-AMC)
-
Assay Buffer (e.g., 0.1 M NaH₂PO₄, pH 8.0)
-
This compound
-
DMSO (for inhibitor dilution)
-
96-well black microplate
-
Fluorescent plate reader with excitation/emission wavelengths of 380/460 nm
Experimental Workflow
Caption: Workflow for an in vitro Kallikrein 5 inhibition assay.
Step-by-Step Procedure
-
Prepare Inhibitor Dilutions: Create a serial dilution of this compound in DMSO. Further dilute these in Assay Buffer to the final desired concentrations for the assay.
-
Prepare Enzyme: Dilute the stock of rhKLK5 in Assay Buffer to the recommended working concentration.
-
Prepare Substrate: Dilute the fluorogenic peptide substrate stock in Assay Buffer to its working concentration.
-
Assay Plate Setup:
-
Add the diluted this compound solutions to the wells of a 96-well black microplate.
-
Include control wells: "no inhibitor" (vehicle control) and "no enzyme" (substrate blank).
-
-
Enzyme Addition and Pre-incubation: Add the diluted rhKLK5 to all wells except the "no enzyme" blanks. Allow the plate to pre-incubate for a specified time (e.g., 5-10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the diluted substrate to all wells to start the enzymatic reaction.
-
Data Acquisition: Immediately place the plate in a fluorescent plate reader and measure the fluorescence in kinetic mode for a set duration (e.g., 5-15 minutes) at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
-
Data Analysis:
-
Determine the rate of reaction (RFU/min) for each well.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.
-
Kallikrein 5 Signaling Pathway
Unregulated Kallikrein 5 activity is implicated in certain inflammatory skin conditions. A key mechanism involves the activation of Proteinase-Activated Receptor 2 (PAR2), which initiates a pro-inflammatory cascade.
Caption: Simplified signaling pathway of Kallikrein 5-induced inflammation.
Disposal Plan
Treat all waste contaminated with this compound as hazardous chemical waste. Adhere to all local, state, and federal regulations for hazardous waste disposal.
Waste Segregation and Disposal
-
Solid Waste:
-
Collect all contaminated solid waste, including gloves, pipette tips, and weigh boats, in a designated, clearly labeled hazardous waste container.
-
Ensure this container is kept separate from other non-compatible chemical waste.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, sealed, and chemically compatible liquid waste container.
-
Do not mix with other liquid waste streams unless compatibility is confirmed.
-
-
Sharps Waste:
-
Dispose of any contaminated needles, syringes, or other sharps in a designated, puncture-proof sharps container.
-
Decontamination
-
Work Surfaces: Decontaminate all work surfaces where this compound was handled with a suitable disinfectant, such as 70% ethanol, followed by a thorough cleaning.
-
Equipment: Clean any non-disposable equipment that came into contact with the compound according to standard laboratory procedures for chemical decontamination.
Quantitative Data Summary
The following table summarizes key quantitative data related to Kallikrein 5 inhibitors.
| Compound | Target | Parameter | Value | Reference |
| This compound | KLK5 | pIC₅₀ | 7.1 | [2] |
| Ursolic Acid | KLK5 | IC₅₀ | 5.8 µM | [3] |
| Oleanolic Acid | KLK5 | IC₅₀ | 6.4 µM | [3] |
| Pachymic Acid | KLK5 | IC₅₀ | 5.9 µM | [3] |
| Tumulosic Acid | KLK5 | IC₅₀ | 14.84 µM | [3] |
| Saikosaponin b₁ | KLK5 | IC₅₀ | 14.4 µM | [3] |
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
